4-(2-Hydroxyethoxy)phenylboronic acid
Description
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Properties
IUPAC Name |
[4-(2-hydroxyethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10-12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXUTUGXJBKZLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCO)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Guide to the Synthesis and Characterization of 4-(2-Hydroxyethoxy)phenylboronic acid
Introduction: Strategic Importance in Modern Chemistry
4-(2-Hydroxyethoxy)phenylboronic acid (CAS No. 221006-65-1) is a bifunctional organoboron compound of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure, featuring a boronic acid moiety on a phenyl ring and a terminal primary alcohol on an ether chain, makes it a versatile building block. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for constructing carbon-carbon bonds to form biaryl systems.[2][3] The hydroxyethoxy tail offers a site for secondary modifications, enabling its incorporation into larger molecules, polymers, or attachment to surfaces, while also improving aqueous solubility.
This guide provides an in-depth, experience-driven overview of a reliable synthetic pathway, rigorous purification strategies, and comprehensive characterization of this compound. The protocols and insights are designed for professionals who require not just a procedure, but a foundational understanding of the underlying chemical principles.
Synthesis: A Tale of Protection and Functionalization
The synthesis of arylboronic acids bearing reactive functional groups requires a strategic approach to avoid unwanted side reactions. A direct etherification of 4-hydroxyphenylboronic acid is often complicated by the acidity of the boronic acid protons and potential for polymerization. A more robust and field-proven strategy involves the protection of the boronic acid as a pinacol ester. This protection strategy serves two key purposes: it renders the boron moiety inert to the basic conditions of the subsequent etherification step and it significantly improves the compound's solubility in organic solvents, simplifying purification of the intermediate.[4]
Synthetic Strategy Workflow
The chosen two-step synthesis involves:
-
Protection: Esterification of commercially available 4-hydroxyphenylboronic acid with pinacol to form the stable cyclic boronate ester.
-
Etherification & Deprotection: Williamson ether synthesis on the protected phenol using 2-bromoethanol, followed by in-situ or subsequent hydrolytic deprotection of the pinacol ester to yield the final product.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(4-Hydroxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 4-hydroxyphenylboronic acid (10.0 g, 72.5 mmol), pinacol (9.4 g, 79.8 mmol, 1.1 equiv.), and toluene (120 mL).
-
Reaction: Heat the mixture to reflux. The azeotropic removal of water will be visible in the Dean-Stark trap. Continue refluxing for 3-4 hours or until no more water is collected.
-
Expert Insight: The azeotropic removal of water drives the equilibrium towards the ester product. Ensuring the reaction goes to completion here simplifies the subsequent steps.
-
-
Work-up: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude solid or oil is typically of sufficient purity for the next step.
Step 2: Synthesis of this compound
-
Setup: To a 500 mL round-bottom flask, add the crude pinacol ester from the previous step, potassium carbonate (K₂CO₃, 30.2 g, 218 mmol, 3.0 equiv.), and dimethylformamide (DMF, 150 mL).
-
Addition: Add 2-bromoethanol (7.7 mL, 109 mmol, 1.5 equiv.) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 80 °C and stir overnight (approx. 16 hours) under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching & Hydrolysis: Cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 500 mL of cold water. Acidify the aqueous solution to a pH of ~2-3 by slowly adding 2 M hydrochloric acid (HCl). Stir the mixture vigorously for 1-2 hours.
-
Expert Insight: This acidification step is critical. It protonates the phenoxide, neutralizes the excess base, and hydrolyzes the pinacol ester back to the boronic acid, causing the product to precipitate.
-
-
Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) to remove inorganic salts and residual DMF.
-
Drying: Dry the crude product under high vacuum to yield crude this compound, which can then be purified.
Purification: The Key to High-Quality Material
Boronic acids are notoriously challenging to purify via standard silica gel chromatography due to their propensity to dehydrate, form cyclic anhydrides (boroxines), or streak on the column.[5] Therefore, recrystallization or an acid-base extraction are the preferred methods.
Purification Workflow: Recrystallization
Caption: A standard workflow for the purification of the title compound by recrystallization.
Detailed Protocol: Recrystallization
-
Solvent Selection: A mixed solvent system, such as ethyl acetate and water or ethyl acetate and hexanes, is often effective. The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.[6][7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethyl acetate) and heat the mixture to boiling with stirring. Continue adding the hot primary solvent portion-wise until the solid just dissolves.
-
Induce Saturation: If using a co-solvent, add the "bad" solvent (e.g., water or hexanes) dropwise to the hot solution until a faint, persistent cloudiness appears. Add a drop or two of the primary solvent to redissolve the precipitate, resulting in a hot, saturated solution.[7]
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize product precipitation.
-
Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Alternative Purification via Base Extraction
For removing non-acidic impurities, a liquid-liquid extraction can be highly effective.[8]
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract the organic layer with an aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt.
-
Separate the layers and wash the aqueous layer with fresh ethyl acetate to remove any remaining impurities.
-
Cool the aqueous layer in an ice bath and re-acidify with 2 M HCl until the product precipitates.
-
Collect the pure solid by filtration, wash with cold water, and dry.
Characterization and Structural Elucidation
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques provide unambiguous structural confirmation.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons as two doublets (AA'BB' system), two triplets for the ethoxy chain protons, and broad singlets for the -OH and -B(OH)₂ protons. |
| ¹³C NMR | Signals corresponding to the 8 unique carbon atoms, including four aromatic carbons and two aliphatic carbons in the ethoxy chain. |
| Mass Spec (ESI-MS) | Expected m/z for the molecular ion. For C₈H₁₁BO₄, the exact mass is 182.07 g/mol . Expect [M-H]⁻ at ~181.06 in negative mode or [M+Na]⁺ at ~205.05 in positive mode. |
| FT-IR | Broad O-H stretch (~3200-3400 cm⁻¹), strong B-O stretch (~1350 cm⁻¹), C-O ether stretch (~1240 cm⁻¹), and aromatic C-H/C=C bands.[9][10] |
| Melting Point | A sharp melting point is indicative of high purity. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆, δ):
-
~7.65 ppm (d, J ≈ 8.5 Hz, 2H): Aromatic protons ortho to the boronic acid group.
-
~6.90 ppm (d, J ≈ 8.5 Hz, 2H): Aromatic protons ortho to the ether group.
-
~4.85 ppm (t, J ≈ 5.0 Hz, 1H): Terminal alcohol proton (-CH₂OH ).
-
~4.00 ppm (t, J ≈ 4.5 Hz, 2H): Methylene protons adjacent to the aromatic ring (-OCH₂ CH₂OH).
-
~3.70 ppm (q, J ≈ 4.5 Hz, 2H): Methylene protons adjacent to the terminal alcohol (-OCH₂CH₂ OH).
-
Note: The boronic acid protons B(OH)₂ often appear as a broad singlet around 8.0 ppm, but can exchange with water in the solvent and may not be observed.
-
-
¹³C NMR (101 MHz, DMSO-d₆, δ):
-
~160.0 ppm: Aromatic carbon attached to the ether oxygen (C-O).
-
~136.5 ppm: Aromatic carbons ortho to the boronic acid.
-
~129.0 ppm (approx.): Aromatic carbon attached to the boron (C-B). This signal is often broad or unobserved due to quadrupolar relaxation of the boron nucleus.
-
~114.5 ppm: Aromatic carbons ortho to the ether group.
-
~69.5 ppm: Methylene carbon adjacent to the aromatic ring (-C H₂CH₂OH).
-
~60.0 ppm: Methylene carbon adjacent to the terminal alcohol (-CH₂C H₂OH).
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization in negative mode (ESI-), the primary observed species would be the deprotonated molecule [M-H]⁻.
Infrared (IR) Spectroscopy
FT-IR is used to identify key functional groups.
-
O-H Stretch: A very broad and strong absorption in the 3400-3200 cm⁻¹ region, corresponding to the alcohol and boronic acid hydroxyl groups.
-
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
-
B-O Stretch: A characteristic strong and broad band around 1350 cm⁻¹.[9]
-
C-O Ether Stretch: A strong band around 1240 cm⁻¹.
Application Profile: The Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to synthesize complex biaryl molecules. The reaction involves a palladium catalyst, a base, and an aryl halide.[11][12]
Caption: General scheme of a Suzuki-Miyaura reaction utilizing the title compound.
The hydroxyethoxy group provides a valuable handle for further derivatization of the resulting biaryl product, making it a key building block in the synthesis of pharmaceuticals, liquid crystals, and other advanced materials.
Conclusion
This guide has detailed a robust and reproducible methodology for the synthesis, purification, and comprehensive characterization of this compound. By employing a pinacol ester protection strategy, followed by a straightforward purification via recrystallization, high-purity material can be reliably obtained. The analytical data provided serves as a benchmark for quality control. The utility of this reagent, particularly in Suzuki-Miyaura cross-coupling reactions, underscores its importance as a versatile tool for synthetic chemists in both academic and industrial research.
References
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Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). Phenylboronic Acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Soundararajan, S., et al. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir. Retrieved from [Link]
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SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]
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Callum, J. & Lowary, T. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education. Retrieved from [Link]
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American Chemical Society. (n.d.). In-source Microdroplet Derivatization using Coaxial Contained-Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. Retrieved from [Link]
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PubChem. (n.d.). (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid. Retrieved from [Link]
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ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved from [Link]
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PubChem. (n.d.). 4-Ethoxyphenylboronic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22).... Retrieved from [Link]
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Molbase. (n.d.). 4-(2-Hydroxyethyl)phenylboronic acid. Retrieved from [Link]
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Reddit. (n.d.). HELP: Purifying boronic acids sucks. Retrieved from [Link]
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PubMed. (2004). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Retrieved from [Link]
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Chem Help ASAP. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
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MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from [Link]
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University of California, Irvine. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]
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National Institutes of Health. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties of 4-(2-Hydroxyethoxy)phenylboronic Acid
Abstract
4-(2-Hydroxyethoxy)phenylboronic acid is a bifunctional organic compound of increasing interest to researchers in medicinal chemistry and materials science. As a member of the arylboronic acid family, it serves as a critical building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Furthermore, its unique structural features—a boronic acid moiety capable of reversible covalent bonding with diols and a hydrophilic hydroxyethoxy side chain—position it as a valuable tool for developing advanced drug delivery systems, biosensors, and functionalized materials. This guide provides a detailed examination of the core physicochemical properties of this compound, offering field-proven insights into its characterization, synthesis, handling, and application. It is intended to serve as an essential resource for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.
Introduction: The Strategic Value of Substituted Phenylboronic Acids
Phenylboronic acids and their derivatives are foundational reagents in modern organic synthesis and medicinal chemistry.[1][2] Their stability, low toxicity, and versatile reactivity make them indispensable for constructing complex molecular architectures.[2] The Nobel Prize-winning Suzuki-Miyaura reaction, which utilizes boronic acids to form carbon-carbon bonds, is a cornerstone of drug discovery, enabling the efficient synthesis of biaryl structures common in many pharmaceutical agents.[1]
Beyond their role as synthetic intermediates, the boronic acid group, -B(OH)₂, possesses the unique ability to form reversible covalent esters with 1,2- and 1,3-diols. This dynamic interaction is central to their application in creating "smart" materials and targeted therapies. For instance, this property allows phenylboronic acid (PBA) derivatives to bind with sialic acids, which are often overexpressed on the surface of cancer cells, providing a mechanism for targeted drug delivery.[3][4][5] It also forms the basis for glucose-responsive systems designed for self-regulated insulin release.[5]
This compound distinguishes itself through the para-substituted hydroxyethoxy group. This side chain enhances hydrophilicity and provides an additional site for chemical modification, thereby expanding its utility in aqueous biological systems and polymer chemistry. Understanding its fundamental physicochemical properties is paramount to unlocking its full potential.
Molecular Structure and Identification
Chemical Structure and Nomenclature
The molecule consists of a benzene ring substituted at the 1- and 4-positions with a boronic acid group [-B(OH)₂] and a 2-hydroxyethoxy group [-O-CH₂-CH₂-OH], respectively.
-
IUPAC Name: (4-(2-Hydroxyethoxy)phenyl)boronic acid
-
Molecular Formula: C₈H₁₁BO₄
-
Molecular Weight: 182.00 g/mol (calculated)
Core Physicochemical Properties
The functional utility of this compound is directly governed by its physical and chemical characteristics. The following section details these properties, drawing comparisons with the parent compound, phenylboronic acid, to provide essential context.
Physical State and Appearance
Like most simple arylboronic acids, this compound is expected to be a white to off-white crystalline solid at standard temperature and pressure.
Thermal Properties
-
Boiling Point: Boronic acids typically decompose at high temperatures rather than boiling at atmospheric pressure. A predicted boiling point for the similar compound 4-(2-hydroxyethyl)phenylboronic acid is 359.9 ± 44.0 °C, but this is a computational estimate and does not reflect experimental reality.[9]
Acidity (pKa)
The pKa of a boronic acid is a critical parameter, as it dictates the equilibrium between the neutral, trigonal planar acid and the anionic, tetrahedral boronate form, the latter of which is more reactive toward diols. The pKa of unsubstituted phenylboronic acid is approximately 8.83.[1] The 4-(2-hydroxyethoxy) group is an electron-donating group via resonance, which increases electron density on the aromatic ring and the boron atom. This effect is expected to slightly decrease the Lewis acidity of the boron center, resulting in a pKa value slightly higher than that of phenylboronic acid. Fine-tuning the pKa through substituent modification is a key strategy in designing boronic acid-based sensors for use at physiological pH (≈7.4).[5][10]
Solubility Profile
A quantitative solubility study for this compound has not been published. However, its solubility can be predicted based on its structure and data from analogous compounds.
-
Water: Phenylboronic acid has a reported water solubility of about 10 g/L (1.9 g/100 g H₂O at 20 °C).[1][11] The presence of the polar and hydrogen-bond-donating/accepting hydroxyethoxy group significantly increases the molecule's overall polarity. Therefore, this compound is expected to have considerably higher aqueous solubility than unsubstituted phenylboronic acid, which is a significant advantage for biological applications.
-
Organic Solvents: Phenylboronic acids are generally soluble in polar organic solvents like DMSO, methanol, ethanol, and diethyl ether, but poorly soluble in nonpolar solvents such as hexanes and carbon tetrachloride.[1][12] This compound is expected to follow the same trend.
Data Summary Table
| Property | Value / Expected Value | Rationale / Reference |
| CAS Number | 221006-65-1 | [6][7] |
| Molecular Formula | C₈H₁₁BO₄ | - |
| Molecular Weight | 182.00 g/mol | - |
| Appearance | White to off-white solid | Analogy to other arylboronic acids. |
| Melting Point | >200 °C (decomposes) | Inferred from related compounds like 4-hydroxyphenylboronic acid (>230 °C). |
| pKa | > 8.83 | The electron-donating effect of the 4-alkoxy substituent decreases Lewis acidity compared to phenylboronic acid (pKa ≈ 8.83).[1][10] |
| Aqueous Solubility | Higher than phenylboronic acid | The polar hydroxyethoxy group enhances hydrophilicity.[1][11] |
| Organic Solubility | Soluble in polar organic solvents (DMSO, alcohols); Insoluble in nonpolar solvents (hexanes). | General property of phenylboronic acids.[1][12] |
Spectroscopic and Analytical Characterization
Robust characterization is essential for confirming the identity and purity of this compound. The following are the expected spectroscopic signatures.
-
¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum would show characteristic signals:
-
Aromatic Protons: An AA'BB' system with two doublets in the δ 7.0-8.0 ppm range, typical for para-substituted benzene rings.
-
Ethoxy Protons (-O-CH₂-CH₂-OH): Two triplets, likely around δ 3.5-4.5 ppm.
-
Hydroxyl Protons (-OH): A broad singlet for the boronic acid B(OH)₂ protons and a triplet for the alcohol -CH₂-OH proton. The chemical shift of these exchangeable protons is highly dependent on concentration and solvent.
-
-
¹³C NMR Spectroscopy: The spectrum would display six distinct signals for the aromatic carbons and two signals for the aliphatic carbons of the ethoxy group. The carbon atom attached to the boron (ipso-carbon) often shows a broad signal due to quadrupolar relaxation of the boron nucleus.
-
¹¹B NMR Spectroscopy: This technique is highly diagnostic for boron-containing compounds. This compound should exhibit a single, broad resonance in the range of δ 27-30 ppm, characteristic of a trigonal arylboronic acid.[13]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include:
-
A strong, broad O-H stretching band around 3200-3400 cm⁻¹.
-
A strong B-O stretching band around 1350 cm⁻¹.[14]
-
Aromatic C-H and C=C stretching bands in their respective characteristic regions.
-
-
Mass Spectrometry (MS): In electrospray ionization (ESI) negative mode, the compound would be expected to show a deprotonated molecular ion [M-H]⁻. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[15][16]
Synthesis and Purification
Proposed Synthetic Pathway
A common and reliable method for preparing substituted phenylboronic acids involves the reaction of an organometallic intermediate (Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis.[17]
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
Causality: This protocol employs a Grignard reaction, a robust method for forming carbon-metal bonds from aryl halides. The subsequent reaction with triisopropyl borate is chosen for its steric bulk, which minimizes the formation of over-arylated byproducts. Acidic workup is required to hydrolyze the resulting boronate ester to the final boronic acid.
-
Preparation of Grignard Reagent: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). Add a small volume of anhydrous THF and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromo-4-(2-hydroxyethoxy)benzene (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux. The hydroxyl group must be protected (e.g., as a silyl ether) prior to this step to prevent it from quenching the Grignard reagent.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
Borylation: Cool the resulting Grignard solution to -78 °C in a dry ice/acetone bath.
-
Slowly add triisopropyl borate (1.5 eq) dropwise, ensuring the internal temperature does not rise significantly.
-
After addition, allow the mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Deprotection: Cool the reaction mixture in an ice bath and quench by slowly adding aqueous HCl (e.g., 2 M) until the solution is acidic (pH ≈ 1-2). This step hydrolyzes the boronate ester and removes the silyl protecting group.
-
Stir vigorously for 1-2 hours.
-
Workup and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexanes mixture) to yield the pure boronic acid. It is crucial to remove any boroxine (trimeric anhydride) that may have formed.[18]
Stability, Handling, and Safety
Chemical Stability
-
Dehydration: Like all boronic acids, this compound can undergo reversible dehydration, especially upon heating or under vacuum, to form a cyclic trimeric anhydride known as a boroxine.[1] This can impact reactivity in subsequent reactions, and recrystallization from water is often used to ensure the compound is in its monomeric acid form.[18]
-
Oxidative Stability: Boronic acids are susceptible to oxidation, particularly in biological systems where reactive oxygen species are present.[19] This is a critical consideration for in-vivo applications. The rate of oxidation can be influenced by substituents on the phenyl ring. While no specific data exists for this compound, strategies to enhance stability, such as introducing ortho-coordinating groups, have been developed.[19]
Recommended Storage Conditions
For long-term stability, the compound should be stored in a cool, dry place, typically in a refrigerator (2 to 8 °C), under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and dehydration.[9][20]
Hazard Information
Based on data for similar compounds, this compound should be handled with standard laboratory precautions. It may cause skin, eye, and respiratory irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Applications in Research and Drug Development
The unique combination of a hydrophilic tail and a diol-binding head group makes this molecule highly valuable.
Synthetic Building Block
The primary application is as a coupling partner in Suzuki-Miyaura reactions to introduce the 4-(2-hydroxyethoxy)phenyl moiety into a target molecule. This can improve the aqueous solubility and pharmacokinetic profile of a potential drug candidate.
Diol Sensing and Bioconjugation
The boronic acid group can form a reversible boronate ester with diols, a principle that is widely exploited in sensor design and bioconjugation.
Caption: Reversible binding of a boronic acid to a diol.
This equilibrium is pH-dependent, making it suitable for creating systems that respond to changes in their environment. The hydrophilic hydroxyethoxy group makes this compound an excellent candidate for developing aqueous-based sensors or for functionalizing biomolecules and nanoparticles for targeted delivery to sialic acid-rich cell surfaces.[3][5]
Conclusion
This compound is more than just a synthetic intermediate; it is a sophisticated chemical tool with significant potential in advanced pharmaceutical and materials science applications. Its key attributes—enhanced aqueous solubility, a site for further functionalization, and the inherent diol-binding capability of the boronic acid group—provide a powerful combination for innovation. A thorough understanding of its physicochemical properties, as detailed in this guide, is the critical first step for any researcher aiming to harness its capabilities for creating next-generation therapeutics, diagnostics, and smart materials.
References
- Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.
- The Royal Society of Chemistry. (n.d.). Electronic Supporting Information.
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Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
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PubChem. (n.d.). (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid. Retrieved from [Link]
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SpringerLink. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]
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ACS Publications. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Retrieved from [Link]
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SpringerLink. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Retrieved from [Link]
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PubMed Central. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
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PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
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"4-(2-Hydroxyethoxy)phenylboronic acid CAS number and molecular structure"
An In-Depth Technical Guide to 4-(2-Hydroxyethoxy)phenylboronic acid: Synthesis, Properties, and Applications in Modern Chemistry
Introduction
This compound, identified by its CAS number 221006-65-1, is a specialized arylboronic acid that serves as a critical building block in organic synthesis, particularly within the fields of medicinal chemistry and materials science.[1] While boronic acids as a class are renowned for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, the specific functionalization of this reagent—the hydroxyethoxy group—imparts unique properties that make it highly valuable for drug development professionals.[2] This ether-alcohol side chain enhances aqueous solubility, a crucial parameter for drug candidates, and provides a secondary reactive handle for bioconjugation or further structural modification.
This guide offers a comprehensive technical overview of this compound, from its core physicochemical properties and a proposed synthetic route to its primary applications and detailed experimental protocols. The content is tailored for researchers and scientists who require a deep, practical understanding of how to effectively utilize this versatile reagent in their work.
Compound Profile & Molecular Structure
The structural foundation of this molecule is a phenylboronic acid core, which is substituted at the para-position with a 2-hydroxyethoxy group. This arrangement combines the cross-coupling reactivity of the boronic acid moiety with the hydrophilic and functional nature of the side chain.
Molecular Structure:
Caption: Molecular Structure of this compound.
Table 1: Compound Identification and Key Properties
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 221006-65-1 | [3] |
| Molecular Formula | C₈H₁₁BO₄ | [3] |
| Molecular Weight | 181.98 g/mol | Calculated |
| IUPAC Name | (4-(2-Hydroxyethoxy)phenyl)boronic acid | |
| Physical Form | Solid | [4] |
| Storage | 2-8°C, under inert atmosphere |[4] |
Physicochemical Properties
Detailed experimental physicochemical data for this compound is not extensively published. However, data for the closely related structural isomer, 4-(2-Hydroxyethyl)phenylboronic acid (CAS: 137756-89-9) , provides valuable reference points for expected properties such as stability and potential solubility characteristics.
Table 2: Physicochemical Data (Reference Compound: 4-(2-Hydroxyethyl)phenylboronic acid)
| Property | Value (Predicted/Experimental) | Source |
|---|---|---|
| Boiling Point | 359.9 ± 44.0 °C (Predicted) | [4] |
| Density | 1.20 ± 0.10 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in most polar organic solvents (e.g., DMSO, Methanol, THF). Poorly soluble in nonpolar solvents like hexanes. |[5] |
The presence of the terminal hydroxyl and the ether linkage in the title compound is expected to confer greater hydrophilicity and potential for hydrogen bonding compared to unsubstituted phenylboronic acid, enhancing its solubility in polar and protic solvents.
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of this compound.
Causality Behind Experimental Choices:
-
Protection: The phenolic hydroxyl group on 4-bromophenol is acidic and would interfere with the formation of a Grignard or organolithium reagent required for borylation. A silyl ether, such as one formed with tert-Butyldimethylsilyl chloride (TBDMSCl), is an excellent choice as it is robust to the basic and nucleophilic conditions of the subsequent steps but can be easily removed under acidic conditions.
-
Ether Synthesis: The Williamson ether synthesis is a classic and reliable method for forming the ether linkage. Using a pre-protected 2-bromoethanol derivative prevents side reactions involving its free hydroxyl group.
-
Borylation: The conversion of the aryl bromide to a boronic acid is typically achieved by forming an organometallic intermediate. Reacting the aryl bromide with magnesium turnings in an ether solvent like THF generates the Grignard reagent. This potent nucleophile is then quenched with an electrophilic boron source, most commonly trimethyl borate (B(OMe)₃), at low temperatures to prevent side reactions.
-
Hydrolysis and Deprotection: The final step involves acidic workup. A dilute acid (e.g., 1M HCl) serves two purposes simultaneously: it hydrolyzes the borate ester intermediate to the desired boronic acid and cleaves the silyl protecting groups from both the phenolic and side-chain hydroxyls.
This proposed route is highly modular and relies on high-yielding, well-understood reactions, making it a practical approach for laboratory-scale synthesis.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its function as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction forges a carbon-carbon bond between the boronic acid's phenyl ring and an sp²-hybridized carbon of an aryl, vinyl, or pseudo-halide.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an example aryl bromide (e.g., 4-bromoacetophenone).
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 4-bromoacetophenone, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water 4:1:1 or Dioxane/Water)
-
Round-bottom flask, condenser, magnetic stirrer, inert gas supply (Nitrogen or Argon)
Procedure:
-
Flask Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system via syringe. The solvent mixture is chosen to ensure all reactants are soluble. The presence of water is often crucial for the transmetalation step.
-
Reaction: Immerse the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.
Applications in Drug Discovery and Materials Science
The unique structure of this compound makes it a strategic tool for medicinal chemists.
-
Improving Pharmacokinetic Properties: The hydroxyethoxy side chain is a well-known motif used to improve the aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate. By incorporating this building block, chemists can directly synthesize analogues with potentially superior drug-like properties.
-
A Handle for Further Functionalization: The terminal primary alcohol provides a convenient attachment point for further chemical modifications. It can be used for conjugation to polymers, attachment to linkers in antibody-drug conjugates (ADCs), or for forming esters and ethers to explore further structure-activity relationships (SAR).
-
Targeting Sialic Acid-Rich Surfaces: Phenylboronic acids are known to form reversible covalent bonds with diols, a feature exploited in designing drugs and diagnostics that target carbohydrates.[7] This includes targeting the overexpressed sialic acid residues on the surface of cancer cells, making this reagent a potential component in the development of targeted cancer therapies.[7]
In materials science, this reagent can be used to synthesize functional polymers and organic materials where its properties can influence self-assembly, sensor development, or the creation of hydrophilic surfaces.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed.
-
Hazards: This compound is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C) under an inert atmosphere to prevent degradation.[4] Boronic acids can undergo dehydration to form boroxines, so proper storage is key to maintaining reactivity.
Conclusion
This compound is more than just another arylboronic acid. It is a strategically functionalized building block designed to address key challenges in modern drug discovery and materials science. Its ability to participate efficiently in robust C-C bond-forming reactions, combined with the beneficial properties imparted by its hydroxyethoxy side chain, makes it a highly valuable reagent. Understanding its synthesis, reactivity, and the rationale behind its application provides researchers with a powerful tool for the design and creation of novel, functional molecules.
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(Electronic Supporting Information - The Royal Society of Chemistry). (n.d.). Retrieved January 2, 2026, from [Link]
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(Phenylboronic acid - Wikipedia). (n.d.). Retrieved January 2, 2026, from [Link]
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(Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information). (n.d.). Retrieved January 2, 2026, from [Link]
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Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(02), 051–060. [Link]
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(4-Hydroxyphenylboronic Acid: A Cornerstone for Pharmaceutical Intermediates and Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD.). (n.d.). Retrieved January 2, 2026, from [Link]
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((4-(2-Hydroxypropan-2-yl)phenyl)boronic acid | C9H13BO3 | CID 55267383 - PubChem). (n.d.). Retrieved January 2, 2026, from [Link]
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Silva, F., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 21(10), 1275. [Link]
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"solubility of 4-(2-Hydroxyethoxy)phenylboronic acid in organic solvents"
An In-Depth Technical Guide to the Solubility of 4-(2-Hydroxyethoxy)phenylboronic Acid in Organic Solvents
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document leverages established principles of physical chemistry and analogous data from structurally related boronic acids to offer researchers, scientists, and drug development professionals a robust methodology for solubility assessment. The guide details the physicochemical properties of the target molecule, outlines a rigorous experimental protocol for solubility determination, discusses suitable analytical techniques for quantification, and presents expected solubility trends. The overarching goal is to equip scientists with the necessary tools and theoretical understanding to effectively work with this compound in various organic media, a critical parameter for success in synthesis, purification, formulation, and various applications.
Introduction: The Critical Role of Solubility in the Application of Boronic Acids
Arylboronic acids and their derivatives are indispensable building blocks in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their utility extends to medicinal chemistry, where they are integral to the synthesis of a wide array of pharmacologically active molecules, and to materials science for the development of sensors and covalent organic frameworks.[1][3] this compound, with its functionalized side chain, presents unique opportunities for derivatization and modulation of physicochemical properties.
The solubility of any reagent or active pharmaceutical ingredient (API) is a fundamental property that dictates its utility at nearly every stage of the development pipeline. From the initial reaction setup, where solubility influences reaction kinetics and efficiency, to downstream processes like purification and formulation, a thorough understanding of a compound's solubility profile is paramount. For this compound, this understanding is crucial for:
-
Reaction Optimization: The choice of solvent can significantly impact the yield and purity of reactions involving this boronic acid.[1]
-
Purification: Crystallization, a common purification technique, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system.
-
Formulation: For pharmaceutical applications, solubility in various excipients and solvent systems is a key determinant of bioavailability and drug delivery mechanisms.
This guide will provide a detailed exploration of the factors governing the solubility of this compound and a practical approach to its experimental determination.
Physicochemical Properties and Expected Solubility Profile
The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. For this compound, the key structural features influencing its solubility are:
-
The Boronic Acid Moiety (-B(OH)₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. It is known to form dimers through hydrogen bonding in the solid state.[4] The boronic acid group also has a tendency to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine, a reaction that is influenced by temperature and the presence of dehydrating agents.[4]
-
The Phenyl Ring: This aromatic core is nonpolar and contributes to solubility in solvents with similar characteristics.
-
The 2-Hydroxyethoxy Group (-OCH₂CH₂OH): This substituent significantly increases the polarity of the molecule and introduces an additional site for hydrogen bonding (both donor and acceptor). This is expected to enhance solubility in polar and protic solvents compared to unsubstituted phenylboronic acid.
Based on these features and data from analogous compounds like phenylboronic acid, we can predict the following solubility trends for this compound:
-
High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, tetrahydrofuran (THF)). The ability of these solvents to engage in hydrogen bonding with both the boronic acid and the hydroxyethoxy groups will facilitate dissolution. Phenylboronic acid itself demonstrates high solubility in ethers and ketones.[1][2][3]
-
Moderate Solubility: Expected in solvents of intermediate polarity like chloroform. While chloroform can act as a hydrogen bond donor, its overall polarity is lower than that of alcohols or DMSO.[1][2]
-
Low to Negligible Solubility: Expected in nonpolar solvents such as hexanes, methylcyclohexane, and carbon tetrachloride.[1][2][4] The significant polarity of the molecule will prevent effective solvation by these nonpolar media.
The introduction of the isobutoxy group to the phenylboronic acid ring has been shown to generally increase solubility in most organic solvents, which supports the expectation of enhanced solubility for the hydroxyethoxy-substituted analogue.[5]
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with both the boronic acid and hydroxyethoxy groups. |
| Polar Aprotic | DMSO, DMF, Acetone, THF | High | Strong dipole-dipole interactions and hydrogen bond acceptance. |
| Halogenated | Dichloromethane, Chloroform | Moderate to Low | Moderate polarity; chloroform can act as a hydrogen bond donor. |
| Ethers | Diethyl ether, Dipropyl ether | Moderate | Ethers can act as hydrogen bond acceptors. Phenylboronic acid has high solubility in dipropyl ether.[1][2] |
| Aromatic | Toluene, Benzene | Low | Primarily nonpolar interactions, insufficient to overcome the solute's polarity. |
| Aliphatic | Hexane, Methylcyclohexane | Very Low | Nonpolar nature provides poor solvation for the polar functional groups. |
Experimental Determination of Solubility
A reliable method for determining the solubility of boronic acids is the dynamic (or synthetic) method, which involves observing the dissolution of the solid upon controlled heating.[6] This method is advantageous as it can be used to construct a solubility curve over a range of temperatures.
Experimental Workflow
The following diagram illustrates the workflow for the dynamic solubility determination method.
Caption: Workflow for dynamic solubility determination.
Detailed Protocol
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound and the chosen organic solvent into a jacketed glass vessel. This creates a biphasic sample of a precisely known composition.[6]
-
-
Heating and Stirring:
-
The vessel is connected to a circulating bath to control the temperature.
-
The sample is heated at a slow, constant rate (e.g., 0.1 K/min) while being vigorously stirred to ensure thermal and compositional homogeneity.[6]
-
-
Turbidity Monitoring:
-
Equilibrium Temperature Determination:
-
The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. This point is identified by a sharp and distinct increase in the measured light intensity.[6]
-
-
Data Collection and Analysis:
-
Repeat the procedure for a range of solute-solvent compositions to gather multiple data points.
-
Plot the mole fraction of the solute against the corresponding equilibrium temperature to construct a solubility curve. This curve provides the solubility of the compound at different temperatures.
-
Analytical Quantification of this compound
For certain applications, such as determining solubility at a fixed temperature (e.g., room temperature) via the shake-flask method, a reliable analytical technique is required to quantify the concentration of the dissolved boronic acid in the saturated solution.
Recommended Analytical Method: UPLC-MS
Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a highly sensitive and selective method for the quantification of boronic acids.[7][8]
Key Advantages:
-
High Sensitivity and Selectivity: Capable of detecting low concentrations, with limits of detection (LOD) often in the sub-microgram range.[7][8]
-
High Throughput: Modern UPLC systems offer very short run times, often around one minute per sample.[7]
-
Robustness: The method has been validated for a wide range of boronic acids, showing excellent recovery (typically 97-106%) and precision (RSD < 2.0%).[7][8]
UPLC-MS Protocol Outline
-
Sample Preparation:
-
A saturated solution of this compound is prepared by agitating an excess of the solid in the chosen solvent at a constant temperature until equilibrium is reached.
-
The solution is then filtered (e.g., using a 0.22 µm syringe filter) to remove all undissolved solids.
-
An aliquot of the clear supernatant is carefully diluted with the mobile phase to a concentration within the calibrated range of the instrument.
-
-
Chromatographic Conditions (based on general methods for boronic acids): [7]
-
Column: A C18 reversed-phase column (e.g., Acquity BEH C18).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for boronic acids.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity, targeting the [M-H]⁻ ion of this compound.
-
-
Quantification:
-
A calibration curve is generated using certified standards of this compound of known concentrations.
-
The concentration of the unknown sample is determined by interpolating its response from the calibration curve.
-
The following diagram illustrates the relationship between the experimental solubility determination and the analytical quantification workflow.
Caption: Relationship between solubility experiment and analytical quantification.
Conclusion and Future Outlook
This guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound in organic solvents. By leveraging data from analogous phenylboronic acid derivatives, we have established a set of expected solubility trends that can guide solvent selection in research and development.[1][2][3][5] The detailed experimental and analytical protocols provided herein offer a robust framework for obtaining precise and accurate quantitative solubility data.
For researchers and drug development professionals, a systematic study of the solubility of this compound across a range of pharmaceutically relevant solvents and temperatures is a critical next step. This data will not only facilitate the optimization of synthetic and purification processes but also provide essential information for pre-formulation and formulation development, ultimately accelerating the journey from laboratory discovery to practical application.
References
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- An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents. Benchchem.
- A Comparative Guide to Analytical Methods for Quantifying 2-Borono-4,5-dimethoxybenzoic Acid Derivatives. Benchchem.
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
- An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents. Benchchem.
- Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. Sumitomo Chemical.
- Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate.
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"spectroscopic data (NMR, IR, MS) of 4-(2-Hydroxyethoxy)phenylboronic acid"
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(2-Hydroxyethoxy)phenylboronic acid
Introduction
This compound is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a phenylboronic acid moiety and a flexible hydroxyethoxy side chain, makes it a versatile building block. The boronic acid group is renowned for its ability to form reversible covalent bonds with diols, a property extensively utilized in glucose sensing, bioconjugation, and as a key component in Suzuki-Miyaura cross-coupling reactions.[1] The hydroxyethoxy group enhances aqueous solubility and provides a reactive handle for further chemical modification.
This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimentally verified spectra for this specific compound are not widely available in public databases, this document presents a detailed analysis based on established spectroscopic principles and data from structurally analogous compounds. The protocols and interpretations herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for the characterization and quality control of this important chemical entity.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and even ¹¹B NMR provide complementary information to confirm its identity and purity.
Expertise & Rationale: Experimental Choices
The choice of solvent is critical for analyzing boronic acids. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃) or methanol (CD₃OD).
-
Causality: Boronic acids can undergo dehydration to form cyclic boroxine anhydrides, and this equilibrium can be solvent-dependent, complicating spectra.[1] Furthermore, protic solvents like CD₃OD can lead to rapid exchange of the B(OH)₂ and the side-chain OH protons, potentially broadening or obscuring these signals. DMSO-d₆ is a polar, aprotic solvent that effectively solubilizes the compound while minimizing these exchange and dehydration phenomena, allowing for the clear observation of all relevant proton signals, including the hydroxyl groups.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the electronic environment and connectivity of protons. The expected spectrum in DMSO-d₆ is detailed below.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment | Rationale & Comparative Insights |
| ~7.90 | s (broad) | 2H | B(OH )₂ | Boronic acid protons often appear as a broad singlet due to quadrupole broadening from the adjacent boron atom and potential exchange. Its chemical shift is concentration and water-content dependent. |
| ~7.75 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to B) | These protons are deshielded by the electron-withdrawing boronic acid group. In the similar 4-hydroxyphenylboronic acid, these protons appear around 7.65 ppm.[2] |
| ~6.95 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to O) | These protons are shielded by the electron-donating effect of the ether oxygen, shifting them significantly upfield compared to their ortho-B counterparts. |
| ~4.85 | t, J ≈ 5.0 Hz | 1H | OH | The terminal hydroxyl proton signal is expected to be a triplet due to coupling with the adjacent methylene group (-CH₂-OH). |
| ~4.05 | t, J ≈ 4.5 Hz | 2H | Ar-O-CH ₂ | This methylene group is adjacent to the aromatic ring and the ether oxygen, resulting in a downfield shift. |
| ~3.70 | q, J ≈ 4.5, 5.0 Hz | 2H | CH ₂-OH | This methylene group is coupled to both the other methylene group and the terminal OH proton. It appears as a quartet (or triplet of triplets). |
Predicted ¹³C NMR Spectral Data
¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Provisional Assignment | Rationale & Comparative Insights |
| ~160.5 | C -OAr | The aromatic carbon directly attached to the ether oxygen is significantly deshielded and appears furthest downfield among the ring carbons. For 4-methoxyphenylboronic acid, this peak is at ~162 ppm. |
| ~136.5 | C -B | The ipso-carbon attached to the boron atom. This peak is often broadened due to quadrupolar relaxation of the boron nucleus and can sometimes be difficult to observe. |
| ~130.0 | C -H (ortho to B) | Aromatic CH carbons ortho to the boronic acid group. |
| ~114.5 | C -H (ortho to O) | Aromatic CH carbons ortho to the ether oxygen, shielded by its electron-donating effect. |
| ~69.0 | Ar-O-C H₂ | The carbon of the methylene group adjacent to the aromatic ring. |
| ~60.0 | C H₂-OH | The carbon of the terminal methylene group, shielded relative to the other methylene carbon. |
Protocol: NMR Data Acquisition
This protocol provides a self-validating system for acquiring high-quality NMR data.
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of high-purity DMSO-d₆ (≥99.9% D). Ensure the sample is fully dissolved.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.[3]
-
Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow solvent peak linewidth.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard single-pulse with proton decoupling.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds (longer delay ensures quantitative accuracy for all carbons).
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
-
Data Processing: Apply a Fourier transform with appropriate window functions (e.g., exponential multiplication). Phase and baseline correct the spectra. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.[3]
Caption: Standard workflow for NMR analysis.
Chapter 2: Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule by measuring the absorption of infrared radiation.
Expertise & Rationale: Interpreting Key Vibrational Modes
For this compound, the IR spectrum is dominated by characteristic absorptions from its hydroxyl, aromatic, ether, and boronic acid groups. The O-H stretching region is particularly informative. In the solid state, extensive hydrogen bonding, often leading to dimerization of the boronic acid moieties, results in a very broad absorption band.[1]
Table 3: Predicted Characteristic IR Absorption Bands (ATR-FTIR)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3500-3200 | Strong, Broad | O-H stretch | Overlapping signals from the B(OH)₂ and terminal C-OH groups, broadened by extensive hydrogen bonding. |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch | Characteristic of C-H bonds on the phenyl ring.[4] |
| 2950-2850 | Medium | Aliphatic C-H stretch | Asymmetric and symmetric stretching of the two -CH₂- groups in the ethoxy chain. |
| ~1605, ~1510 | Medium-Strong | Aromatic C=C stretch | Phenyl ring skeletal vibrations. |
| ~1350 | Strong | B-O stretch | A key diagnostic band for the boronic acid functional group.[5][6] |
| ~1245 | Strong | Aryl-O stretch | Asymmetric C-O-C stretching of the aryl ether linkage. |
| ~1080 | Strong | Aliphatic C-O stretch | C-O stretching of the terminal alcohol and the ether linkage. |
Protocol: IR Data Acquisition (ATR-FTIR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean.[7]
-
Background Scan: Collect a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.
-
Spectrum Acquisition:
-
Spectral Range: 4000–400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum should be baseline-corrected and analyzed for the presence of the characteristic peaks listed in Table 3.
Chapter 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It is a highly sensitive technique critical for confirming mass and investigating fragmentation patterns.
Expertise & Rationale: Ionization Method
Electrospray Ionization (ESI) is the preferred method for a polar, non-volatile molecule like this compound. ESI is a soft ionization technique that typically yields the intact molecular ion with minimal fragmentation, making molecular weight determination straightforward. It can be run in both positive and negative ion modes.
-
Negative Ion Mode (ESI-): This mode is often highly sensitive for boronic acids. The molecule can readily deprotonate at one of the boronic acid hydroxyls or the terminal alcohol to form the [M-H]⁻ ion.
-
Positive Ion Mode (ESI+): Adduct formation with cations like sodium [M+Na]⁺ or potassium [M+K]⁺ is common. The protonated molecule [M+H]⁺ may also be observed.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₈H₁₁BO₄
-
Exact Mass: 182.0750
-
Molecular Weight: 181.98
Expected Ions (ESI):
-
[M-H]⁻: m/z 181.0677 (High abundance in negative mode)
-
[M+H]⁺: m/z 183.0823 (Possible in positive mode)
-
[M+Na]⁺: m/z 205.0642 (Common adduct in positive mode)
A potential fragmentation pathway in MS/MS analysis could involve the loss of the hydroxyethoxy side chain.
Caption: A potential fragmentation pathway in ESI-MS/MS.
Protocol: LC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile/water.
-
LC-MS System: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an ESI source.
-
Chromatography (Optional but recommended): A short C18 column can be used to separate the analyte from any impurities before it enters the mass spectrometer.
-
Mass Spectrometer Settings (ESI-):
-
Ion Mode: Negative.
-
Mass Range: m/z 50–500.
-
Capillary Voltage: 3–4 kV.
-
Source Temperature: 100–150 °C.
-
-
Data Acquisition: Acquire the full scan mass spectrum.
-
Data Analysis: Analyze the spectrum for the presence of the expected molecular ions, particularly the [M-H]⁻ ion at m/z 181.07. High-resolution mass spectrometry (e.g., TOF or Orbitrap) can be used to confirm the elemental composition by matching the exact mass.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and purity assessment of this compound. By combining the detailed structural insights from ¹H and ¹³C NMR, the functional group identification from FTIR, and the molecular weight verification from MS, researchers can proceed with confidence in using this versatile compound for their synthetic and developmental applications. The provided protocols are designed as self-validating systems to ensure the generation of reliable and reproducible data.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. 4-Hydroxyphenylboronic acid(71597-85-8) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. researchgate.net [researchgate.net]
- 6. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
A Senior Application Scientist's Guide to 4-(2-Hydroxyethoxy)phenylboronic Acid: Sourcing, Purity, and Application
Introduction
4-(2-Hydroxyethoxy)phenylboronic acid stands as a pivotal building block in modern synthetic and medicinal chemistry. Its unique bifunctional nature, featuring a reactive boronic acid moiety and a hydrophilic hydroxyethoxy side chain, makes it an invaluable reagent for creating complex molecules with tailored properties. Boronic acids are renowned for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation in pharmaceutical development.[1] The hydroxyethoxy group not only enhances aqueous solubility but also provides a handle for further functionalization, making this reagent particularly attractive for applications in drug discovery, diagnostics, and materials science.[2][3]
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial availability, purity assessment, and critical handling procedures for this compound. Understanding these aspects is paramount to ensuring the reliability, reproducibility, and success of synthetic endeavors.
Physicochemical Properties and Commercial Availability
This compound is typically available as a white to off-white solid. Its key properties are summarized below.
| Property | Value |
| CAS Number | 221006-65-1 |
| Molecular Formula | C₈H₁₁BO₄ |
| Molecular Weight | 181.98 g/mol |
| Typical Appearance | White to off-white solid |
| Canonical SMILES | OCCOC1=CC=C(B(O)O)C=C1 |
Commercial Sourcing
A variety of chemical suppliers offer this compound, generally with purities suitable for research and development purposes. When sourcing this material, it is critical to obtain a batch-specific Certificate of Analysis (CoA) to verify purity and identity.
| Supplier | Typical Purity | Storage Recommendation |
| BLD Pharm | ≥95% | Inert atmosphere, 2-8°C[4] |
| AiFChem | 95% | Research use only[5] |
| Fluorochem | 97% | - |
| Ambeed, Inc. | 97% | Inert atmosphere, 2-8°C |
Note: This table is not exhaustive and represents a snapshot of available suppliers. Availability and specifications are subject to change.
Stability, Storage, and Handling: Mitigating Degradation
While boronic acids are more stable than many organometallic reagents, their propensity for degradation can compromise experimental outcomes. Understanding these pathways is the first step toward prevention.
Key Decomposition Pathways
Boronic acids are susceptible to several degradation pathways, particularly protodeboronation and oxidation.[6] A significant, though often reversible, process is the dehydration to form a cyclic trimer anhydride known as a boroxine.[6]
Caption: Major degradation pathways for phenylboronic acids.
-
Protodeboronation : The cleavage of the C–B bond, replacing it with a C–H bond. This is often promoted by aqueous or protic media.[6]
-
Oxidation : Degradation in the presence of oxygen can convert the boronic acid to the corresponding phenol.[6]
-
Boroxine Formation : Under anhydrous conditions or upon heating, three molecules of boronic acid can condense to form a six-membered boroxine ring. While this process is often reversible upon exposure to water, it complicates stoichiometry and can affect reactivity.[6]
Protocol for Optimal Storage and Handling
To ensure the long-term integrity of this compound, adherence to strict storage and handling protocols is essential.
Objective: To minimize degradation from moisture, oxygen, and light.
Materials:
-
Stock container of this compound
-
Inert atmosphere glovebox or glove bag
-
Argon or Nitrogen gas source
-
Schlenk flasks or amber vials with PTFE-lined caps
-
Spatula
-
Analytical balance
Procedure:
-
Inert Environment: Perform all aliquoting and handling of the solid material inside a glovebox or under a positive pressure of an inert gas (Argon or Nitrogen).
-
Aliquoting: Upon receiving the reagent, avoid repeatedly opening the main stock bottle. Instead, aliquot the desired quantities into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere.
-
Container Selection: Use amber glass vials with tightly sealing, PTFE-lined caps to protect the compound from light and prevent moisture ingress.
-
Storage Conditions: Store the vials in a desiccator at the recommended temperature of 2-8°C.[4] The desiccator provides an additional layer of protection against moisture.
-
Handling for Reaction: When setting up a reaction, bring the vial to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid. Weigh the required amount quickly and reseal the container under an inert atmosphere if possible.
Purity Assessment: A Guide to Analytical Methodology
Assessing the purity of boronic acids can be challenging due to their reactivity and potential for on-column degradation during analysis.[7] High-Performance Liquid Chromatography (HPLC) is a common and powerful technique for this purpose.
Common Impurities
The primary impurities to monitor include:
-
Boroxine: The cyclic trimer formed via dehydration.
-
Protodeboronation product: (2-Hydroxyethoxy)benzene.
-
Oxidation product: 4-(2-Hydroxyethoxy)phenol.
-
Residual starting materials or reagents from the synthesis.
Some arylboronic acids have been identified as potentially genotoxic, making their quantification and control in active pharmaceutical ingredient (API) synthesis a regulatory concern.[8]
Analytical Workflow for Purity Determination by HPLC
The following diagram outlines a typical workflow for the purity analysis of this compound.
Caption: HPLC workflow for boronic acid purity analysis.
Protocol for Reversed-Phase HPLC Analysis
This protocol is a representative method; optimization may be required based on the specific instrument and impurities expected. The use of an aprotic diluent is crucial to prevent hydrolysis of any potential boronate ester impurities into the parent boronic acid before analysis.[7][9]
Objective: To determine the purity of this compound by area percent normalization.
Instrumentation & Materials:
-
HPLC system with UV/PDA detector (e.g., Waters Arc HPLC System)
-
Reversed-Phase C18 column (e.g., XSelect Premier HSS T3, Waters)
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Formic acid or Ammonium acetate (for mobile phase modification)
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the boronic acid sample.
-
Dissolve in 10 mL of acetonitrile (aprotic diluent) to create a ~0.5 mg/mL solution. Sonicate briefly if necessary to ensure complete dissolution.
-
-
Chromatographic Conditions:
-
Column: C18, 2.5 µm, 4.6 x 100 mm (or similar)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) %A %B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
-
Data Analysis:
-
Inject the sample and record the chromatogram.
-
Integrate all peaks detected.
-
Calculate the purity by area normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Impact of Purity on Key Applications
The purity of this compound is not merely an academic detail; it is a critical parameter that directly influences research outcomes, particularly in catalysis and drug development.
-
In Suzuki-Miyaura Coupling: The presence of boroxines can lead to inaccurate stoichiometry, as the effective molecular weight differs from the monomeric boronic acid. This can result in lower yields and incomplete reactions. Inorganic impurities can poison the palladium catalyst, while organic impurities can lead to unwanted side products that complicate purification.
-
In Drug Development: Boronic acids are increasingly incorporated into drug candidates.[1] The presence of impurities, especially those that are structurally related or potentially genotoxic, is unacceptable.[8] Using a well-characterized, high-purity reagent from the outset saves significant time and resources by avoiding the need to troubleshoot failed reactions or remove problematic impurities from a late-stage synthetic intermediate.
Conclusion
This compound is a powerful tool for chemical innovation. However, its effective use is contingent upon a thorough understanding of its commercial landscape, stability, and the analytical methods required to verify its quality. By implementing rigorous sourcing, handling, and analytical practices, researchers can mitigate the risks associated with reagent instability and impurity, thereby ensuring the integrity and reproducibility of their scientific work. This diligence forms the foundation of robust synthetic methodologies and accelerates the journey from discovery to application.
References
- Vertex AI Search. (2025). What are the analytical methods for determining the purity of Boric acid - 10B? - Blog.
- BenchChem. (2025). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison.
- Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Burke, M. D., et al. (2009).
- BenchChem. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition.
- BenchChem. (n.d.). Understanding Boronic Acids: Properties, Handling, and Sourcing.
- Sigma-Aldrich. (n.d.). (4-(2-Hydroxyethyl)phenyl)boronic acid | 137756-89-9.
- Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- Qiu, Z., et al. (2012).
- AiFChem. (n.d.). 221006-65-1 | (4-(2-Hydroxyethoxy)phenyl)boronic acid.
- ResearchGate. (2025).
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- ChemicalBook. (n.d.). 4-Hydroxyphenylboronic acid synthesis.
- Fisher Scientific. (n.d.). Sigma Aldrich (4-Hydroxy-2-methyl)phenylboronic acid 1 g | Buy Online.
- Hoffman Fine Chemicals. (n.d.). CAS 137756-89-9 | 4-(2-Hydroxyethyl)phenylboronic acid | MFCD03095135.
- HDH Instruments. (n.d.). 4-(2-Ethoxyethoxy)phenylboronic acid, min 97%, 1 gram.
- Fluorochem. (n.d.). (4-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid.
- Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
- ChemicalBook. (n.d.). (4-Hydroxy-2-methyl)phenylboronic acid synthesis.
- ChemicalBook. (n.d.). This compound | 221006-65-1.
- BLDpharm. (n.d.). 221006-65-1|(4-(2-Hydroxyethoxy)phenyl)boronic acid.
- Gomes, P. A. T. M., et al. (n.d.).
- ResearchGate. (n.d.). Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),...
- Sigma-Aldrich. (n.d.). (4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid.
- Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science.
- Biosynth. (n.d.). (4-Ethoxyphenyl)boronic acid | 22237-13-4 | FE139723.
- Wikipedia. (n.d.). Phenylboronic acid.
- Semantic Scholar. (n.d.). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery.
- PubChem. (n.d.). Phenylboronic Acid | C6H7BO2 | CID 66827.
- Royal Society of Chemistry. (2025). Advances in Phenylboronic Acid and Phenylboronic Ester-Based Responsive Systems for Precision Medicine.
- ResearchGate. (2025). Phenyl boronic acid complexes of diols and hydroxyacids.
- Agilent. (2010). Phenylboronic Acid (PBA)
- Journal of Applied Pharmaceutical Science. (2024).
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"safety and handling precautions for 4-(2-Hydroxyethoxy)phenylboronic acid"
An In-depth Technical Guide to the Safe Handling of 4-(2-Hydroxyethoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable reagent in modern organic synthesis, particularly in cross-coupling reactions that are fundamental to drug discovery and development. As with any chemical reagent, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon established safety data for closely related arylboronic acids.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound was not available, data from analogous phenylboronic acid derivatives indicate a consistent hazard profile. The primary hazards associated with this class of compounds are:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4]
-
Respiratory Tract Irritation: May cause respiratory irritation.[1][2][4][5]
Some boronic acids are also classified as harmful if swallowed.[6][7] It is prudent to handle this compound with the assumption that it possesses these hazards.
GHS Hazard Classification (Anticipated)
Based on data for similar compounds, the anticipated GHS classification for this compound is as follows:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
| Acute toxicity, oral (Potential) | 4 | H302: Harmful if swallowed |
This table is based on classifications for closely related phenylboronic acid derivatives.[1][2][3][4][6][8][9]
Engineering Controls and Personal Protective Equipment (PPE)
The cornerstone of safe handling is a multi-layered approach that prioritizes engineering controls and mandates the use of appropriate personal protective equipment.
Engineering Controls
-
Ventilation: All work with this compound, especially when handling the solid powder, must be conducted in a well-ventilated area.[5][10][11] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[10][11]
-
Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10]
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent exposure.[12]
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[5][10] | Protects eyes from dust particles and potential splashes of the chemical.[12] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[10][12] Gloves should be inspected before use and changed immediately upon contamination.[12] | Prevents skin contact with the compound. |
| Body Protection | A laboratory coat is required.[10] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[10] | Protects skin from accidental splashes or spills. |
| Respiratory Protection | If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][10] | To prevent respiratory tract irritation.[10] |
Handling and Storage Protocols
Adherence to strict operational protocols is crucial for the safe handling and storage of this compound to prevent decomposition and ensure experimental integrity.[13]
Safe Handling Procedures
-
Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[10] The work area, preferably within a chemical fume hood, should be clean and free of clutter.[10]
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Handling:
-
Post-Handling:
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5][11]
-
Boronic acids can be hygroscopic; therefore, protection from moisture is important.[15][16]
-
Keep away from incompatible materials such as strong oxidizing agents.[1][15][17]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][5] |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5][18] Wash clothing before reuse.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[1] Get medical aid.[5] |
| Ingestion | Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[5][6] |
Accidental Release Measures
For a small spill, follow these steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[10]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[5][10]
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[10] Avoid raising dust.[5][10]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5][10]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[10]
-
Report: Report the spill to the appropriate safety personnel.[10]
Fire-Fighting Measures
While boric acid itself is non-flammable, it is important to be prepared for its involvement in a fire.[19]
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[5][6]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[5] Hazardous decomposition products include carbon oxides and boron oxides.[14][20]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[5][6]
Toxicological and Ecological Information
-
Toxicological Information: The toxicological properties of this compound have not been fully investigated.[6][15][20] However, arylboronic acids have been found to be weakly mutagenic in some microbial assays.[21] Therefore, it is crucial to minimize exposure.
-
Ecological Information: Do not let the product enter drains, other waterways, or soil.[1][17] Dispose of contents and container to an approved waste disposal plant.[1]
Disposal Considerations
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[10] Dispose of in accordance with local, state, and federal regulations.[6]
Conclusion
This compound is a key synthetic building block, and its safe and effective use is contingent upon a culture of safety and adherence to established protocols. By understanding its potential hazards, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can mitigate risks and ensure a safe laboratory environment.
References
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Unlocking the Potential of 4-(2-Hydroxyethoxy)phenylboronic Acid in Medicinal Chemistry: A Technical Guide
Abstract
The convergence of boron chemistry with drug discovery has catalyzed the development of novel therapeutic agents and sophisticated biomedical tools. Within this expanding landscape, functionalized phenylboronic acids (PBAs) have emerged as exceptionally versatile building blocks. This technical guide provides an in-depth exploration of the potential applications of a specific, yet underexplored, derivative: 4-(2-Hydroxyethoxy)phenylboronic acid. By dissecting its unique structural features—a reactive boronic acid moiety and a hydrophilic hydroxyethoxy side chain—we will illuminate its prospective roles in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex drug candidates, the design of innovative linkers for antibody-drug conjugates (ADCs), the construction of targeted drug delivery systems, and the creation of sensitive biosensors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this promising molecule.
The Ascendancy of Boronic Acids in Modern Drug Discovery
Boron-containing compounds, once relegated to the periphery of medicinal chemistry, have now taken center stage, largely due to the clinical success of drugs like the proteasome inhibitor bortezomib.[1] Boronic acids, characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, are generally stable, exhibit low toxicity, and possess unique electronic and physicochemical properties.[1] A key feature of boronic acids is their nature as mild Lewis acids, which allows them to reversibly form covalent bonds with diols, a characteristic that is fundamental to many of their biological applications.[2] Furthermore, their role as key reagents in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura reaction, has made them indispensable tools in synthetic organic chemistry for creating complex molecular architectures.
Deconstructing this compound: A Molecule of Untapped Potential
This compound is a bifunctional molecule offering a compelling combination of a reactive phenylboronic acid core and a flexible, hydrophilic side chain. This unique juxtaposition of functionalities suggests a multitude of potential applications in medicinal chemistry that extend beyond those of simpler phenylboronic acids.
The Phenylboronic Acid Moiety: The Reactive Hub
The phenylboronic acid group is the molecule's primary reactive center, enabling two critical types of transformations:
-
Suzuki-Miyaura Cross-Coupling: This powerful carbon-carbon bond-forming reaction is a cornerstone of modern drug synthesis. This compound can serve as a versatile building block to introduce a functionalized phenyl group into a wide array of molecular scaffolds.
-
Diol Binding: The boronic acid's ability to form reversible covalent bonds with 1,2- and 1,3-diols is the basis for its use in sensors and stimuli-responsive systems.[2] This interaction is highly dependent on pH, adding a layer of environmental sensitivity to its applications.[2]
The 4-(2-Hydroxyethoxy) Substituent: The Modulating Arm
The hydroxyethoxy group at the para-position of the phenyl ring is not merely a passive substituent. It is poised to significantly influence the molecule's overall properties and expand its utility:
-
Enhanced Hydrophilicity: The ether linkage and terminal hydroxyl group impart a greater degree of water solubility compared to unsubstituted phenylboronic acid. This is a crucial advantage in biological systems and for improving the pharmacokinetic profiles of drug candidates.
-
A Point of Further Functionalization: The primary alcohol of the hydroxyethoxy group provides a convenient handle for subsequent chemical modifications. This allows for the attachment of other molecules, such as fluorophores, polymers, or cytotoxic payloads, opening up possibilities for creating more complex and functional constructs.
-
Modulation of Reactivity and Binding: The electronic and steric nature of the hydroxyethoxy group can influence the reactivity of the boronic acid moiety in coupling reactions and modulate its binding affinity and selectivity for different diols.
Potential Applications in Medicinal Chemistry
The unique combination of a reactive boronic acid and a functionalizable hydrophilic side chain positions this compound as a valuable tool in several key areas of medicinal chemistry.
Advanced Building Block in Drug Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a preferred method for constructing biaryl structures, which are common motifs in many pharmaceuticals. This compound can be employed to introduce a functionalized aromatic ring into a target molecule, where the hydroxyethoxy group can serve as a key pharmacophoric element or a site for later-stage diversification.
Hypothetical Application: Synthesis of a novel kinase inhibitor. Many kinase inhibitors feature a biaryl core. The hydroxyethoxy group could potentially form a critical hydrogen bond with the kinase's hinge region, enhancing binding affinity and selectivity.
Experimental Workflow: Synthesis of a Biaryl Kinase Inhibitor Precursor
-
Reaction Setup: In a reaction vessel, combine this compound (1.1 eq.), an appropriate aryl halide (e.g., a brominated heterocyclic core) (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.) in a suitable solvent mixture (e.g., toluene/ethanol/water).
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 90 °C) for a designated time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, perform an aqueous work-up to remove inorganic salts. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography to yield the desired biaryl compound.
Caption: Workflow for Suzuki-Miyaura coupling using this compound.
Responsive Linkers in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that use monoclonal antibodies to deliver potent cytotoxic agents to cancer cells. The linker connecting the antibody and the drug is a critical component, and there is a growing interest in linkers that are cleaved in response to the tumor microenvironment. Phenylboronic acids can serve as reactive oxygen species (ROS)-cleavable linkers, as the high levels of ROS in some tumors can oxidize the boronic acid, leading to the release of the payload.[3][4]
Hypothetical Application: The this compound could be used to create a more hydrophilic and stable ADC linker. The hydroxyl group could be used to attach the cytotoxic drug, while the phenylboronic acid is conjugated to the antibody. The increased hydrophilicity could improve the ADC's pharmacokinetic properties and reduce aggregation.[5]
Experimental Workflow: ADC Construction and Payload Release Assay
-
Linker-Payload Synthesis: Conjugate the cytotoxic drug to the hydroxyl group of this compound through an appropriate spacer.
-
Antibody Conjugation: Attach the linker-payload construct to the monoclonal antibody via established bioconjugation methods (e.g., reaction with lysine or cysteine residues).
-
ROS-Mediated Cleavage Assay: Incubate the purified ADC in the presence of a ROS-generating system (e.g., hydrogen peroxide).
-
Analysis: Monitor the release of the free drug over time using techniques like HPLC or LC-MS.
Caption: ROS-mediated cleavage of an ADC with a this compound linker.
Targeted Drug Delivery Systems
Phenylboronic acid-functionalized nanoparticles have been explored for their ability to target sialic acid, which is often overexpressed on the surface of cancer cells.[6][7][8][9][10] This interaction can enhance the accumulation of drug-loaded nanoparticles at the tumor site.
Hypothetical Application: this compound could be incorporated into the surface of liposomes or polymeric nanoparticles. The phenylboronic acid moiety would act as the targeting ligand for sialic acid, while the hydroxyethoxy group would enhance the nanoparticle's hydrophilicity and biocompatibility, potentially reducing non-specific uptake by healthy tissues. The hydroxyl group could also be used to attach imaging agents for theranostic applications.
Experimental Workflow: Preparation and Targeting Evaluation of Functionalized Nanoparticles
-
Nanoparticle Formulation: Prepare drug-loaded nanoparticles (e.g., liposomes or PLGA nanoparticles) and incorporate a lipid or polymer derivative of this compound into their surface.
-
Characterization: Characterize the nanoparticles for size, zeta potential, drug loading, and surface functionalization.
-
Cellular Uptake Studies: Compare the uptake of the targeted nanoparticles with non-targeted control nanoparticles in both sialic acid-overexpressing cancer cells and normal cells using techniques like flow cytometry or confocal microscopy.
Caption: Workflow for developing and evaluating targeted nanoparticles using this compound.
Synthesis and Physicochemical Properties
The synthesis of this compound can be achieved through various established methods for preparing phenylboronic acids. A common route involves the protection of the hydroxyl group of 4-bromophenol, followed by etherification to introduce the 2-hydroxyethoxy side chain (with a protected hydroxyl group), subsequent formation of a Grignard or organolithium reagent, and reaction with a trialkyl borate, followed by deprotection and hydrolysis.[1]
| Property | Unsubstituted Phenylboronic Acid | This compound (Predicted) | Rationale |
| Molecular Weight | 121.93 g/mol | 182.00 g/mol | Addition of -OCH₂CH₂OH group |
| Solubility in Water | Low | Moderate to High | The hydrophilic hydroxyethoxy group increases polarity and hydrogen bonding potential. |
| pKa | ~8.8 | Slightly lower than unsubstituted PBA | The electron-donating nature of the ether oxygen may slightly increase the pKa, but this could be offset by other factors. Experimental determination is needed. |
| Reactivity in Suzuki Coupling | High | High | The electronic effect of the substituent is expected to be modest, maintaining good reactivity. |
| Diol Binding Affinity | Moderate | Modulated | The substituent may influence the Lewis acidity of the boron and steric accessibility, potentially altering binding affinity and selectivity. |
Conclusion and Future Perspectives
While this compound may not yet have a well-documented track record as a standalone therapeutic agent, its unique bifunctional nature makes it a highly attractive and versatile tool for medicinal chemists. Its potential to serve as an advanced building block for complex drug synthesis, a component of stimuli-responsive linkers in ADCs, and a targeting ligand in nanomedicine is substantial. The hydrophilic and functionalizable hydroxyethoxy side chain offers clear advantages over simpler phenylboronic acids, particularly in improving the drug-like properties of the resulting constructs.
Future research should focus on the experimental validation of these proposed applications. Detailed studies on its reactivity in various coupling reactions, its binding profile with a range of biologically relevant diols, and its performance in targeted delivery systems will be crucial in fully unlocking the potential of this promising molecule. As the demand for more sophisticated and targeted therapies continues to grow, the strategic application of well-designed chemical tools like this compound will be paramount to the advancement of medicinal chemistry.
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A Comprehensive Technical Guide to the Stability and Storage of 4-(2-Hydroxyethoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Hydroxyethoxy)phenylboronic acid is a versatile organoboron compound increasingly utilized in organic synthesis and medicinal chemistry. Its application, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, has made it a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2] The presence of the boronic acid moiety, however, imparts specific stability characteristics that necessitate careful handling and storage to ensure its integrity and reactivity. This guide provides an in-depth analysis of the chemical and physical stability of this compound, its degradation pathways, recommended storage conditions, and methodologies for its stability assessment.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for its effective use and storage.
| Property | Value | Source |
| CAS Number | 221006-65-1 | [2][3][4][5] |
| Molecular Formula | C₈H₁₁BO₄ | [2][3][4][6] |
| Molecular Weight | 181.98 g/mol | [2][3][4][6] |
| Appearance | White to yellow solid | [6] |
| Storage Temperature | 2-8°C | [2][6][7] |
| Storage Conditions | Inert atmosphere | [2][6][7] |
Chemical Stability and Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to oxidative degradation and dehydration.
Oxidative Degradation (Deboronation)
A significant degradation pathway for phenylboronic acids is the oxidative cleavage of the carbon-boron bond, a process known as deboronation.[8][9] This reaction is often mediated by reactive oxygen species (ROS) and can lead to the formation of the corresponding phenol.[9][10][11][12]
The mechanism of oxidative deboronation can be complex, but a generally accepted pathway involves the attack of an oxidizing agent, such as hydrogen peroxide, on the boronic acid.[8][9]
Caption: Oxidative degradation of this compound.
This degradation is a critical consideration in both storage and reaction conditions, as the presence of atmospheric oxygen or other oxidizing agents can lead to a loss of the desired starting material.
Dehydration and Boroxine Formation
Boronic acids can undergo reversible dehydration to form cyclic trimers known as boroxines.[1] This is an equilibrium process that can be influenced by temperature and the presence of water.
Caption: Equilibrium between boronic acid and its boroxine trimer.
While the formation of boroxine is reversible, it can affect the reactivity and solubility of the compound. In many synthetic applications, the boroxine can act as a reservoir for the monomeric boronic acid.
Physical Stability
The physical stability of this compound is primarily related to its solid-state properties. As a solid, it is generally more stable than in solution. Factors such as temperature, light, and humidity can impact its long-term physical stability.
Recommended Storage and Handling Conditions
To maintain the integrity and purity of this compound, the following storage and handling conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and slow down the rate of potential decomposition reactions.[2][6][7] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidative degradation by excluding atmospheric oxygen.[2][6][7] |
| Container | Tightly sealed, opaque container | To protect from moisture and light, which can accelerate degradation. |
| Handling | In a dry, well-ventilated area | To minimize exposure to atmospheric moisture and for general laboratory safety. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | To avoid rapid and potentially hazardous chemical reactions. |
Stability Testing Methodologies
A robust stability testing program is essential to understand the degradation profile of this compound and to establish its shelf life.
High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis
HPLC is a powerful technique for assessing the purity of this compound and for detecting and quantifying its degradation products. A stability-indicating HPLC method should be developed and validated.
Experimental Protocol: HPLC-UV Analysis
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be carefully controlled to ensure good peak shape and resolution.[13][14]
-
Detection: UV detection at a wavelength where the analyte and potential degradation products have significant absorbance (e.g., 254 nm or 270 nm).[14]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent. The choice of diluent is critical to prevent on-column hydrolysis or other degradation during analysis.[15]
-
Forced Degradation Studies: To develop a stability-indicating method, the compound should be subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[16]
-
Acidic: Treat with a dilute acid (e.g., 0.1 M HCl).
-
Basic: Treat with a dilute base (e.g., 0.1 M NaOH).
-
Oxidative: Treat with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal: Expose the solid material to elevated temperatures.
-
Photolytic: Expose the sample to UV and visible light.
-
-
Analysis: Analyze the stressed samples by HPLC to ensure that the degradation products are well-resolved from the parent peak.
Caption: Workflow for HPLC-based stability assessment.
¹¹B NMR Spectroscopy for Monitoring Boroxine Formation
¹¹B NMR spectroscopy is a valuable tool for directly observing the equilibrium between the boronic acid and its corresponding boroxine.[17][18][19][20] The chemical shift of the boron atom is sensitive to its coordination environment.
Experimental Protocol: ¹¹B NMR Analysis
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or a mixture of MeOH-d₄ and D₂O).
-
Acquisition: Acquire a ¹¹B NMR spectrum. The trigonal boronic acid will have a characteristic chemical shift, while the tetrahedral boronate ester (in the boroxine) will appear at a different chemical shift.[20]
-
Temperature Study: Acquire spectra at different temperatures to observe the shift in the equilibrium between the monomer and the trimer.
-
Water Content Study: Add varying amounts of D₂O to the sample to investigate the effect of water on the boroxine equilibrium.
-
Data Analysis: Integrate the signals corresponding to the boronic acid and the boroxine to determine their relative concentrations under different conditions.
Conclusion
This compound is a valuable reagent whose utility is intrinsically linked to its stability. A thorough understanding of its degradation pathways, namely oxidative deboronation and dehydration to form boroxines, is paramount for its successful application. By adhering to the recommended storage conditions of refrigeration under an inert atmosphere and employing robust analytical methodologies for stability assessment, researchers and drug development professionals can ensure the quality and reliability of this important synthetic building block.
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-(2-Hydroxyethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Utility of the 4-(2-Hydroxyethoxy)phenyl Moiety in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. A particularly valuable building block in this context is 4-(2-Hydroxyethoxy)phenylboronic acid. The incorporation of the 4-(2-hydroxyethoxy)phenyl group can impart desirable properties to a target molecule, such as increased hydrophilicity, potential for further functionalization through the hydroxyl group, and modulation of pharmacokinetic properties. This document provides a comprehensive guide to the application of this compound in Suzuki-Miyaura cross-coupling reactions, offering in-depth mechanistic insights, detailed experimental protocols, and troubleshooting strategies.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[2] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (or pseudohalide) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[2]
-
Transmetalation: In this crucial step, the organic group from the organoboron species is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the Pd(II) complex, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2]
Key Considerations for Employing this compound
The presence of the hydroxyl group in this compound introduces specific considerations that must be addressed to ensure a successful coupling reaction.
The Role of the Hydroxyl Group
The free hydroxyl group can potentially influence the reaction in several ways:
-
Coordination to Palladium: The oxygen atom of the hydroxyl group could coordinate to the palladium center, potentially influencing the rate and selectivity of the reaction.
-
Side Reactions: Under certain conditions, the hydroxyl group could participate in side reactions, such as etherification, or interfere with the catalyst.
-
Solubility: The hydrophilic nature of the hydroxyethoxy group can affect the solubility of the boronic acid in common organic solvents, necessitating careful solvent selection.
While these are potential concerns, literature on similar functionalized boronic acids suggests that the hydroxyl group is often well-tolerated in Suzuki-Miyaura couplings, and in some cases, can even be beneficial. For instance, a reaction involving the closely related 4-(2-methoxyethoxy)phenylboronic acid proceeded efficiently under standard Suzuki-Miyaura conditions, indicating that the ether oxygen does not inhibit the reaction.[4]
To Protect or Not to Protect?
A common question when dealing with functionalized starting materials is whether to employ a protecting group strategy. For the hydroxyl group in this compound, protection is generally not necessary for a standard Suzuki-Miyaura coupling. The reaction conditions are typically mild enough to avoid unwanted side reactions involving the alcohol. However, in cases where harsh conditions or highly reactive substrates are employed, protection of the hydroxyl group (e.g., as a silyl ether) could be considered.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.
Protocol 1: General Procedure for the Synthesis of a Biaryl Compound
This protocol is a robust starting point for the coupling of this compound with a generic aryl bromide.
Reaction Scheme:
General Suzuki-Miyaura Coupling Workflow
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, 4:1 v/v, 5 mL)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields in shorter reaction times.
Materials:
-
Aryl bromide (0.5 mmol, 1.0 equiv)
-
This compound (0.6 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.015 mmol, 3 mol%)
-
Base (e.g., Cs₂CO₃, 1.0 mmol, 2.0 equiv)
-
Solvent (e.g., DMF, 3 mL)
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine the aryl bromide, this compound, cesium carbonate, and the palladium catalyst.
-
Solvent Addition: Add dimethylformamide (DMF) to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 120 °C for 15-30 minutes.
-
Workup and Purification: After cooling, the workup and purification can be performed as described in Protocol 1.
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst, base, and solvent can significantly impact the yield of the Suzuki-Miyaura coupling. The following tables provide a summary of typical conditions and their effects.
Table 1: Comparison of Common Palladium Catalysts
| Catalyst | Typical Loading (mol%) | Key Features |
| Pd(PPh₃)₄ | 1-5 | A versatile and widely used catalyst, but can be sensitive to air and moisture. |
| Pd(dppf)Cl₂ | 1-3 | Robust and effective for a broad range of substrates, including challenging couplings. |
| Pd(OAc)₂ + Ligand | 1-3 | Allows for fine-tuning of reactivity by varying the phosphine ligand (e.g., SPhos, XPhos). |
Table 2: Influence of Different Bases on Reaction Efficiency
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | A common and effective choice for many Suzuki couplings. |
| Cs₂CO₃ | Strong | Dioxane, DMF, THF | Often used for less reactive aryl chlorides or sterically hindered substrates. |
| K₃PO₄ | Strong | Dioxane, Toluene | A strong base that can be effective in challenging couplings. |
Table 3: Solvent Selection Guide
| Solvent System | Polarity | Typical Temperature (°C) | Comments |
| Toluene/H₂O | Nonpolar/Polar | 80-110 | A classic solvent system for Suzuki reactions. |
| Dioxane/H₂O | Polar aprotic/Polar | 80-100 | Good for a wide range of substrates. |
| DMF | Polar aprotic | 80-150 | Excellent for dissolving polar substrates, often used in microwave synthesis. |
| Ethanol/H₂O | Polar protic | 70-80 | A greener solvent alternative. |
Visualization of Key Processes
The Suzuki-Miyaura Catalytic Cycle
A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Workflow
A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure proper inert atmosphere techniques. |
| Insufficiently strong base | Switch to a stronger base such as Cs₂CO₃ or K₃PO₄. | |
| Poor solubility of reagents | Try a different solvent system, such as DMF or increase the amount of co-solvent. | |
| Protodeboronation | Presence of excess water or acid | Use anhydrous solvents and ensure the base is not acidic. Consider using a boronic ester. |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas the solvent and maintain a positive pressure of inert gas. |
| Difficulty in Purification | Residual boron impurities | After the reaction, an acidic wash can help remove boronic acid-related byproducts. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. While the presence of the hydroxyl group warrants consideration, it is generally well-tolerated and does not necessitate a protection strategy under standard conditions. By carefully selecting the catalyst, base, and solvent, and by following robust experimental protocols, researchers can successfully incorporate the 4-(2-hydroxyethoxy)phenyl moiety into a wide range of molecules, paving the way for the development of new pharmaceuticals and advanced materials.
References
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Pohl, R. et al. (2018). Polymerase Synthesis of DNA Containing Iodinated Pyrimidine or 7‐Deazapurine Nucleobases and Their Post‐synthetic Modifications through the Suzuki‐Miyaura Cross‐Coupling Reactions. ResearchGate. [Link]
-
Valenti, C. et al. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health. [Link]
-
Organic Reactions (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
-
Cravotto, G. et al. (2019). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Reddit (2021). Your "Go-To", "just couple already", Suzuki conditions?. Reddit. [Link]
-
Walczak, R. et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
S. Iwasawa, T. et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Institutes of Health. [Link]
-
O'Shea, D. F. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. [Link]
-
Dalmás, C. E. et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química. [Link]
Sources
Application Notes and Protocols for Suzuki Coupling with 4-(2-Hydroxyethoxy)phenylboronic Acid and Aryl Halides
Introduction: The Strategic Importance of Biaryl Ethers in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness, functional group tolerance, and relatively mild conditions.[1] First reported in 1979 by Akira Suzuki and Norio Miyaura, its significance was later recognized with the 2010 Nobel Prize in Chemistry.[2] This palladium-catalyzed reaction forges carbon-carbon bonds, most notably in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This guide focuses on a particularly relevant building block, 4-(2-Hydroxyethoxy)phenylboronic acid. The presence of the hydroxyethoxy group imparts increased polarity and potential for hydrogen bonding, making its derivatives valuable in medicinal chemistry for improving pharmacokinetic properties. However, this functional group also introduces specific challenges to the standard Suzuki protocol, including potential catalyst inhibition and side reactions.
These application notes provide a comprehensive protocol for the successful coupling of this compound with a range of aryl halides. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide troubleshooting guidance to overcome common hurdles.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki coupling proceeds through a well-defined catalytic cycle involving a palladium(0) species.[5] Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated palladium(0) complex, forming a Pd(II) intermediate. The reactivity of the aryl halide follows the trend I > Br > OTf >> Cl.[2]
-
Transmetalation: This is the key bond-forming step where the organic moiety from the boronic acid is transferred to the palladium center. The presence of a base is crucial for this step, as it activates the boronic acid to form a more nucleophilic boronate species (Ar'-B(OH)3-).[6][7]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product (Ar-Ar'), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5]
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for different aryl halides.
Materials and Reagents
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF/water)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Silica gel for column chromatography
Reaction Setup
Caption: Experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure
-
Reaction Assembly: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the palladium catalyst.[8]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction progress should be monitored by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product. The polarity of the eluent will depend on the specific product.
Data Presentation: Selecting the Right Conditions
The choice of catalyst, ligand, base, and solvent significantly impacts the reaction outcome. The following tables provide a general guide for selecting appropriate conditions based on the aryl halide partner.
Table 1: Recommended Catalysts and Ligands
| Aryl Halide | Recommended Catalyst/Ligand System | Rationale |
| Aryl Iodide | Pd(PPh₃)₄ | Highly reactive, often requires a less active catalyst. |
| Aryl Bromide | Pd(dppf)Cl₂, Pd(OAc)₂/SPhos | Good balance of reactivity and stability. Buchwald ligands like SPhos are effective for more challenging substrates.[9] |
| Aryl Chloride | XPhos Pd G3, RuPhos Pd G3 | Requires a more active catalyst system with electron-rich, bulky phosphine ligands to facilitate oxidative addition.[5] |
Table 2: Common Bases and Solvents
| Base | Solvent System | Comments |
| K₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O | A versatile and commonly used base. The aqueous component is crucial for dissolving the base and facilitating the formation of the boronate.[10] |
| K₃PO₄ | 1,4-Dioxane/H₂O, THF/H₂O | A stronger base, often used for less reactive aryl halides.[11] |
| Cs₂CO₃ | 1,4-Dioxane/H₂O, DMF/H₂O | A highly effective but more expensive base, often used for difficult couplings. |
| KF | Anhydrous THF or Dioxane | A milder base that can be used in anhydrous conditions to minimize protodeboronation, especially with base-sensitive functional groups.[6] |
Troubleshooting and Field-Proven Insights
Even with a robust protocol, challenges can arise. The following section addresses common issues and provides practical solutions.
Common Side Reactions
-
Protodeboronation: This is the undesired replacement of the boronic acid group with a hydrogen atom. It is often promoted by strong bases and high temperatures in aqueous media.[8] To mitigate this, consider using a milder base like KF in anhydrous conditions or lowering the reaction temperature.
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen or when using a Pd(II) precatalyst that requires in situ reduction.[12][13] Ensuring a thoroughly degassed reaction mixture and using a Pd(0) source can minimize this side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting a low-yielding Suzuki coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a powerful method for the synthesis of valuable biaryl ethers. By understanding the reaction mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and purity. The protocol and troubleshooting guide presented here offer a solid foundation for success in these endeavors, enabling the efficient construction of complex molecules for applications in drug discovery and materials science.
References
-
The University of Texas at Austin. (n.d.). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. Retrieved from [Link]
-
American Chemical Society. (2025, December 15). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. Retrieved from [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal, 9(7), 1890-1900. [Link]
-
MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved from [Link]
-
Morken, J. P., et al. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie International Edition, 55(28), 8033-8037. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Ranganatha, V. L., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(1), 221-233. [Link]
-
ResearchGate. (n.d.). The proposed catalytic cycle for Suzuki coupling and the roles of a.... Retrieved from [Link]
-
Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]
-
Garg, N. K., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ACS Catalysis, 9(10), 9413-9418. [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2025, July 1). Pd(II)-Schiff base complexes containing hydroxyl group for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions in aqueous system. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of aryl halides with phenylboronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... Retrieved from [Link]
-
Denmark, S. E., & Bock, M. J. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(2), 16195-16202. [Link]
-
YouTube. (2020, July 11). Suzuki Coupling. Retrieved from [Link]
-
Scilit. (n.d.). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Retrieved from [Link]
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
-
MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from [Link]
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Application Notes and Protocols for 4-(2-Hydroxyethoxy)phenylboronic Acid in Palladium-Catalyzed Reactions
Introduction: Navigating the Nuances of a Functionalized Building Block
4-(2-Hydroxyethoxy)phenylboronic acid is a versatile building block in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions to construct complex biaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The presence of the 2-hydroxyethoxy substituent imparts increased polarity and potential for hydrogen bonding, which can be advantageous for solubility and downstream functionalization. However, this hydroxyl group also introduces a layer of complexity into the optimization of palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling. This guide provides a detailed exploration of the optimal reaction conditions for this compound, grounded in mechanistic principles and field-proven strategies, to empower researchers in achieving high-yielding and reproducible outcomes. The focus of this document will be on the widely-used Suzuki-Miyaura cross-coupling reaction.
Mechanistic Considerations: The Impact of the Hydroxyethoxy Moiety
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium(0) species.[1] Understanding this cycle is crucial for rationalizing the selection of reaction parameters. The primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-limiting and requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.
The 2-hydroxyethoxy group on the phenylboronic acid can influence the reaction in several ways. The free hydroxyl group could potentially coordinate to the palladium center, affecting its reactivity. Furthermore, in the presence of a strong base, the hydroxyl group could be deprotonated, leading to a species that might interact differently with the catalyst or other reaction components. However, numerous studies have demonstrated successful Suzuki-Miyaura couplings with unprotected hydroxyl groups, suggesting that with the appropriate choice of conditions, these potential side reactions can be mitigated.[3] The electron-donating nature of the ether oxygen in the hydroxyethoxy substituent can also enhance the nucleophilicity of the boronic acid, potentially accelerating the transmetalation step.[4]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Parameters for Success
The key to a successful Suzuki-Miyaura coupling lies in the judicious selection of the catalyst system, base, and solvent. For a functionalized substrate like this compound, these choices are particularly critical.
Palladium Catalyst and Ligands: The Heart of the Reaction
The choice of the palladium source and the associated ligand profoundly impacts the reaction's efficiency. While simple catalysts like Pd(PPh₃)₄ can be effective in some cases, modern catalyst systems often employ a separate palladium precursor and a more sophisticated ligand.
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂. These are typically air-stable and are reduced in situ to the active Pd(0) species.
-
Ligands: The ligand stabilizes the palladium catalyst, prevents its decomposition, and modulates its reactivity. For substrates with functional groups, bulky, electron-rich phosphine ligands are often preferred as they promote the oxidative addition and reductive elimination steps.[5]
-
Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective for coupling reactions involving functionalized substrates and are known for their high activity and broad substrate scope.
-
N-heterocyclic carbenes (NHCs) are another class of powerful ligands that form very stable palladium complexes, often leading to high catalyst turnover numbers.[6]
-
The Crucial Role of the Base
The base is essential for activating the boronic acid for transmetalation.[2] For substrates with a hydroxyl group, the choice of base is critical to avoid unwanted side reactions.
-
Inorganic Bases:
-
Carbonates (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) are widely used and are generally compatible with hydroxyl groups.[7] They are strong enough to facilitate the formation of the boronate species without causing significant deprotonation of the alcohol.
-
Phosphates (e.g., K₃PO₄) are another excellent choice, particularly for challenging couplings, as they are sufficiently basic and often lead to cleaner reactions.
-
-
Organic Bases: Stronger organic bases like alkoxides (e.g., NaOt-Bu) are generally not recommended as they can deprotonate the hydroxyl group, potentially leading to complications.
Solvent System: More Than Just a Medium
The solvent plays a multifaceted role, influencing the solubility of reagents, the stability of the catalyst, and the reaction rate. A mixture of an organic solvent and water is often optimal for Suzuki-Miyaura reactions.
-
Aqueous Mixtures: The presence of water can be beneficial, aiding in the dissolution of the base and facilitating the formation of the active boronate species. Common solvent systems include:
-
Toluene/Water
-
Dioxane/Water
-
THF/Water
-
DMF/Water[7]
-
-
Aprotic Polar Solvents: In some cases, a single aprotic polar solvent like DMF or DME may be used, particularly in microwave-assisted reactions.[8]
Recommended Starting Conditions: A Tabulated Guide
For researchers beginning to work with this compound, the following table provides a set of robust starting conditions for a Suzuki-Miyaura coupling with a generic aryl bromide. Optimization may be required based on the specific coupling partner.
| Parameter | Recommended Condition | Rationale & Notes |
| Aryl Halide | Aryl Bromide or Iodide | Aryl bromides offer a good balance of reactivity and stability. Aryl iodides are more reactive but can be less stable. Aryl chlorides are less reactive and may require more specialized catalyst systems. |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess of the boronic acid is typically used to ensure complete consumption of the aryl halide. |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Common, air-stable, and effective palladium sources. |
| Ligand | SPhos (4 mol%) or XPhos (4 mol%) | Bulky, electron-rich ligands that are well-suited for functionalized substrates. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Mild inorganic bases that are compatible with the hydroxyl group. |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Aqueous solvent mixtures are generally effective for Suzuki-Miyaura couplings. |
| Temperature | 80-100 °C | A common temperature range for these reactions. Microwave heating can significantly reduce reaction times.[8] |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS to determine completion. |
Step-by-Step Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a model aryl bromide, 4-bromoanisole.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (anhydrous)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times. Under the inert atmosphere, add 1,4-dioxane (8 mL) and deionized water (2 mL).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically after 4-12 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Diagram of the Experimental Workflow
Caption: A general workflow for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently pure reagents- Low reaction temperature | - Use a fresh batch of palladium catalyst and ligand.- Ensure reagents are pure and solvents are anhydrous (if required).- Increase the reaction temperature or consider using microwave irradiation. |
| Formation of Homocoupled Byproducts | - Inefficient transmetalation- Presence of oxygen | - Screen different ligands and bases.- Ensure the reaction is performed under a strict inert atmosphere. |
| Protodeborylation of Boronic Acid | - Presence of excess water or acid- Prolonged reaction time at high temperature | - Use a less aqueous solvent system.- Ensure the base is not acidic.- Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
This compound is a valuable synthetic intermediate, and its successful application in palladium-catalyzed cross-coupling reactions is readily achievable with careful consideration of the reaction parameters. The presence of the hydroxyl group necessitates a thoughtful choice of base and catalyst system to ensure high yields and minimize side reactions. By following the guidelines and protocols outlined in this document, researchers can confidently employ this versatile building block in their synthetic endeavors, paving the way for the discovery and development of novel molecules with significant applications.
References
- Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion. (2025). PMC.
- Unusual (Z)-selective palladium(II)-catalysed addition of aryl boronic acids to vinylaziridines. (n.d.). Semantic Scholar.
- ChemInform Abstract: Palladium(0)-Catalyzed Direct Cross-Coupling Reaction of Allylic Alcohols with Aryl- and Alkenylboronic Acids. (2001).
- Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride. (2002). Organic Chemistry Portal.
- Cross-coupling reaction of alcohols for carbon–carbon bond formation using pincer-type NHC/palladium catalysts. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Deriv
- Palladium-catalyzed gamma-selective and stereospecific allyl-aryl coupling between acyclic allylic esters and arylboronic acids. (2010). PubMed.
- An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. (n.d.). PMC - NIH.
- Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. (2018). DSpace@MIT.
- Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. (2018). DSpace@MIT.
- Iterative protecting group-free cross-coupling leading to chiral multiply arylated structures. (2016).
- Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual c
- The Substituent Effects of Suzuki Coupling in Aqueous Micelles. (2024). PubMed.
- Ligand-Free Suzuki Coupling of Arylboronic Acids with Methyl (E)-4-Bromobut-2-enoate: Synthesis of Unconventional Cores of HIV-1 Protease Inhibitors. (2017).
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (n.d.). NIH.
- Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. (2021).
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). NIH.
- Suzuki-Miyaura Coupling. (2022). Chemistry LibreTexts.
- Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023). MDPI.
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul
- Hydroxyapatite supported palladium catalysts for Suzuki–Miyaura cross-coupling reaction in aqueous medium. (2011).
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews (RSC Publishing).
- Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2019). MDPI.
- The Suzuki-Miyaura reaction of phenylboronic acid with 4-bromotoluene... (2020).
Sources
- 1. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iterative protecting group-free cross-coupling leading to chiral multiply arylated structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 8. mdpi.com [mdpi.com]
Application of 4-(2-Hydroxyethoxy)phenylboronic Acid in the Synthesis of Biaryls: An In-depth Technical Guide
Introduction: The Enduring Importance of Biaryls and the Suzuki-Miyaura Coupling
Biaryl scaffolds are a cornerstone of modern molecular design, featuring prominently in pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their unique three-dimensional structure and electronic properties make them privileged motifs in drug discovery and indispensable components in organic electronics. The development of efficient and versatile methods for the synthesis of these vital compounds has been a major focus of chemical research.
The advent of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction revolutionized the construction of carbon-carbon bonds, particularly between sp²-hybridized centers.[3][4] This reaction, which couples an organoboron compound (typically a boronic acid) with an organohalide, has become a workhorse in synthetic chemistry due to its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[5] The significance of this transformation was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a specialized building block, 4-(2-Hydroxyethoxy)phenylboronic acid , in the synthesis of biaryls via the Suzuki-Miyaura coupling. We will delve into the unique advantages conferred by the 2-hydroxyethoxy moiety, provide detailed experimental protocols, and offer insights into the causality behind the experimental choices.
The Advantage of the 2-Hydroxyethoxy Substituent
The choice of boronic acid is critical in a Suzuki-Miyaura coupling, influencing not only the structure of the final product but also the reaction's efficiency and practicality. This compound offers several distinct advantages over simpler phenylboronic acids:
-
Enhanced Solubility: The hydrophilic 2-hydroxyethoxy group, a short polyethylene glycol (PEG)-like chain, significantly improves the solubility of the boronic acid in a wider range of solvents, including more environmentally benign options like water and ethanol.[3] This can facilitate reactions in greener solvent systems and simplify product purification.
-
Potential for Improved Reactivity: Studies on boronic esters derived from glycols have shown that the electronic properties of the oxygen atoms can influence the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle.[6] The electron-rich oxygen atoms of the hydroxyethoxy group may facilitate the formation of the boronate species, which is the active nucleophile in the reaction, potentially leading to faster reaction times and higher yields.
-
Post-Coupling Functionalization: The terminal hydroxyl group provides a reactive handle for further synthetic modifications after the biaryl core has been assembled. This allows for the straightforward introduction of other functional groups, the attachment of the biaryl to a polymer or solid support, or the development of prodrugs.
-
Favorable Pharmacokinetic Properties: In the context of drug discovery, the incorporation of short PEG-like chains can improve the pharmacokinetic properties of a molecule, such as its solubility, metabolic stability, and bioavailability.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the synthesis of biaryls. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium(0) species.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the activated boronic acid (boronate, [Ar²B(OH)₃]⁻) is transferred to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst.
Experimental Protocols
The following protocols provide a general framework for the synthesis of biaryls using this compound. These should be considered as starting points and may require optimization depending on the specific aryl halide used.
Protocol 1: Synthesis of 4'-(2-Hydroxyethoxy)-[1,1'-biphenyl]-4-carbonitrile
This protocol details the synthesis of a biaryl with an electron-withdrawing group, a common feature in many pharmaceutical and materials science targets.
Reaction Scheme:
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Bromobenzonitrile | 182.02 | 1.0 | 1.0 |
| This compound | 181.99 | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.5 | 0.02 | 0.02 |
| Triphenylphosphine (PPh₃) | 262.29 | 0.04 | 0.04 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| Toluene | - | 5 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzonitrile (182 mg, 1.0 mmol), this compound (218 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (10.5 mg, 0.04 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Seal the flask with a rubber septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 4'-(2-Hydroxyethoxy)-[1,1'-biphenyl]-4-carbonitrile.
Protocol 2: Microwave-Assisted Synthesis of 4-(2-Hydroxyethoxy)-4'-methyl-[1,1'-biphenyl]
Microwave irradiation can significantly accelerate the Suzuki-Miyaura coupling, often leading to higher yields in shorter reaction times.[7] This protocol is suitable for rapid library synthesis and methods development.
Reaction Scheme:
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Bromotoluene | 171.04 | 1.0 | 1.0 |
| This compound | 181.99 | 1.2 | 1.2 |
| PdCl₂(dppf) | 731.7 | 0.03 | 0.03 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 4 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 4-bromotoluene (171 mg, 1.0 mmol), this compound (218 mg, 1.2 mmol), PdCl₂(dppf) (22 mg, 0.03 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 120 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1.
Workflow Visualization
The general experimental workflow for the synthesis of biaryls using this compound can be summarized as follows:
Figure 2: General experimental workflow for biaryl synthesis.
Conclusion
This compound is a valuable and versatile building block for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The presence of the 2-hydroxyethoxy group offers significant advantages, including enhanced solubility, potential for improved reactivity, and a handle for post-synthetic modification. The protocols provided herein offer a solid foundation for researchers to efficiently synthesize a wide range of biaryl structures for applications in drug discovery, materials science, and beyond. As with any chemical reaction, careful optimization of the reaction conditions for each specific substrate pair is recommended to achieve the highest possible yields and purity.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Role of Boronic Esters in the Suzuki–Miyaura Reaction. Chem. Soc. Rev.2014 , 43, 412-443. (URL: [Link])
- Leadbeater, N. E.; Marco, M. Rapid and Amenable Suzuki Coupling in Water using Microwave Heating. Org. Lett.2002, 4 (17), 2973–2976.
- Biaryls: Synthesis, Applications and Green Methods; Li, J. J., Ed.; Wiley, 2019.
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])
-
Suzuki cross-coupling reaction - YouTube. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (URL: [Link])
-
Pharmaffiliates Trifarotene-impurities | Pharmaffiliates En - Intermediates. (URL: [Link])
-
Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery - Polymer Chemistry (RSC Publishing). (URL: [Link])
-
Catalytic Direct Arylations in Polyethylene Glycol (PEG): Recyclable Palladium(0) Catalyst for C−H Bond Cleavages in the Presence of Air | Organic Letters - ACS Publications. (URL: [Link])
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (URL: [Link])
-
Suzuki reaction - Wikipedia. (URL: [Link])
-
Biaryls | Request PDF - ResearchGate. (URL: [Link])
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: 4-(2-Hydroxyethoxy)phenylboronic Acid as a Versatile Building Block for Complex Molecule Synthesis
Abstract
This technical guide provides an in-depth overview of 4-(2-Hydroxyethoxy)phenylboronic acid, a versatile bifunctional building block increasingly utilized in organic synthesis. Its unique structure, combining a reactive boronic acid moiety with a functional hydroxyethoxy tail, offers significant advantages in the construction of complex molecules for pharmaceutical and materials science applications. This document details its physicochemical properties, explores its primary application in Suzuki-Miyaura cross-coupling, provides a validated experimental protocol, and discusses broader applications and troubleshooting.
Introduction: The Strategic Advantage of a Bifunctional Reagent
In the pursuit of novel therapeutics and advanced materials, synthetic chemists require building blocks that offer both reactivity and functionality. This compound has emerged as a reagent of significant interest due to its dual nature. The phenylboronic acid group is a well-established participant in robust carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[1][2] Simultaneously, the terminal hydroxyl group on the ethoxy chain provides a versatile handle for subsequent modifications, such as improving aqueous solubility, introducing reporter tags, or linking to other molecular scaffolds. This inherent bifunctionality allows for a streamlined and convergent approach to synthesizing complex target molecules.[3][4]
This guide serves as a comprehensive resource for researchers, outlining the fundamental properties and providing actionable protocols to effectively leverage this reagent in their synthetic endeavors.
Physicochemical Properties and Handling
Understanding the intrinsic properties of a reagent is paramount for successful and reproducible experimentation. Like many arylboronic acids, this compound is a solid that requires specific handling to maintain its integrity.[5]
| Property | Value / Observation | Causality and Experimental Implication |
| Molecular Formula | C8H11BO4[6] | - |
| Molecular Weight | 181.98 g/mol [6] | Essential for accurate molar calculations in reaction setup. |
| Appearance | Off-white to beige solid[7] | Visual check for gross impurity. Significant deviation may indicate degradation. |
| Stability | Hygroscopic solid; susceptible to dehydration[5][8] | Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[5] This process is often reversible but can affect reaction stoichiometry. |
| Storage | Store at 2-8°C, under an inert atmosphere (e.g., Argon or Nitrogen), protected from moisture and light.[6] | Cool, dry, and inert conditions minimize both dehydration to boroxine and potential protodeboronation or oxidation.[5][8] |
| Solubility | Soluble in most polar organic solvents (e.g., MeOH, EtOH, DMF, THF). Poorly soluble in nonpolar solvents like hexanes.[9] | The hydroxyethoxy group enhances solubility in polar solvents compared to simple phenylboronic acid, which is advantageous for reaction setup and purification. |
Handling Best Practices:
-
Inert Atmosphere: Always handle the solid reagent under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to atmospheric moisture.[8]
-
Avoid Heat: Do not subject the solid to excessive heat, which can accelerate dehydration.[8]
-
Use Fresh Reagent: For critical reactions, using a freshly opened bottle or a sample that has been properly stored is highly recommended to ensure accurate stoichiometry.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura reaction is the cornerstone application for this building block, enabling the formation of a C(sp²)-C(sp²) bond between the phenyl ring of the boronic acid and an aryl or vinyl halide/triflate.[1]
The "Why": Mechanistic Rationale
The catalytic cycle is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[10] The success of the reaction hinges on the careful selection of catalyst, base, and solvent.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: This is the rate-determining step where the organic group is transferred from the boron atom to the palladium center.[10] A base is crucial here; it activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium.[1]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, regenerating the Pd(0) catalyst and forming the new biaryl C-C bond.[2]
The "How": A Validated Protocol
The following protocol describes a general procedure for the synthesis of a biaryl compound using this compound.
Reaction: Synthesis of 4'- (2-Hydroxyethoxy)-[1,1'-biphenyl]-4-carbonitrile
Materials:
| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |
| 4-Bromobenzonitrile | 182.02 | 182 mg | 1.0 | 1.0 |
| This compound | 181.98 | 218 mg | 1.2 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 41 mg | 0.05 | 0.05 |
| K₂CO₃ (Potassium Carbonate) | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Protocol:
-
Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzonitrile (182 mg, 1.0 mmol), this compound (218 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Expert Insight: Using a slight excess (1.1-1.2 eq.) of the boronic acid helps drive the reaction to completion, compensating for any potential boroxine formation. K₂CO₃ is a common, effective base for this coupling.
-
-
Solvent Addition & Degassing: Add 1,4-dioxane (8 mL) and water (2 mL). Seal the flask with a septum and sparge the mixture with a gentle stream of argon for 15-20 minutes.
-
Expert Insight: The solvent system (dioxane/water) is crucial for dissolving both the organic substrates and the inorganic base.[11] Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Catalyst Addition: While maintaining a positive pressure of argon, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol).
-
Expert Insight: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is excellent for promoting the coupling of a wide range of substrates.
-
-
Reaction: Place the flask in a preheated oil bath at 90°C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic phase with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Broader Applications: Beyond Suzuki Coupling
While Suzuki coupling is its primary use, the reactivity of this compound extends to other important transformations.
Chan-Lam C-O and C-N Coupling
The Chan-Lam coupling reaction enables the formation of aryl ethers and aryl amines by coupling boronic acids with alcohols and amines, respectively.[12] This copper-catalyzed reaction is advantageous as it can often be run at room temperature and open to the air.[13][14] The hydroxyethoxy group of the title compound can potentially participate as the alcohol partner in an intramolecular cyclization or intermolecularly with another boronic acid, though this reactivity must be considered during reaction design. More commonly, the boronic acid moiety is used to arylate an amine or alcohol.[15]
Drug Discovery and Bioconjugation
The phenylboronic acid moiety is a bioisostere of carboxylic acids and can form reversible covalent bonds with diols, a feature exploited in the design of glucose sensors and targeted drug delivery systems.[3][16] The hydroxyethoxy tail of this compound can be further functionalized, for example, by attaching a payload drug or a fluorescent tag, making the entire building block a valuable component in creating sophisticated bioconjugates and therapeutic agents.[17][18]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Poor quality boronic acid (degraded).4. Ineffective base. | 1. Use a fresh batch of catalyst or a more robust pre-catalyst.2. Ensure thorough degassing (sparge for >15 min).3. Use fresh boronic acid stored under inert gas.4. Try a stronger base (e.g., Cs₂CO₃) or a different solvent system. |
| Significant Protodeboronation | 1. Presence of excess water or acid.2. Reaction temperature too high or prolonged reaction time. | 1. Ensure reagents and solvents are appropriately dry (if required by the specific protocol).2. Optimize reaction time and temperature; monitor closely by TLC/LC-MS. |
| Formation of Homocoupled Biaryl (Ar-Ar) | Oxygen contamination leading to side reactions. | Improve degassing procedure and maintain a positive inert gas pressure throughout the reaction. |
| Difficult Purification | Co-elution of product with residual catalyst or ligands. | Filter the crude reaction mixture through a pad of silica gel or a dedicated metal scavenger resin before column chromatography. |
Conclusion
This compound is a powerful and versatile building block that streamlines the synthesis of complex, functionalized molecules. Its reliable performance in Suzuki-Miyaura coupling, combined with the synthetic potential of its hydroxyethoxy group, makes it an invaluable tool for researchers in medicinal chemistry, drug discovery, and materials science. By understanding its properties and applying the robust protocols outlined in this guide, scientists can effectively incorporate this reagent into their synthetic strategies to accelerate innovation.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
-
HPC Standards. (n.d.). Phenylboronic acid | 1X1G | C6H7BO2 | 687501 | 98-80-6. Retrieved from [Link]
-
Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
-
NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]
-
PubChem. (n.d.). (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, July 9). Chan-Lam Coupling. YouTube. Retrieved from [Link]
- Genin, E., et al. (n.d.). Suzuki cross-coupling of arylboronic acids mediated by a hydrosoluble Pd(0)
- Gomes, P. A. C., et al. (2021).
-
PubMed. (2021). Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Bheemisetty, B., & Lewis, S. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
- Callum, J., & Lowary, T. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
- Wang, B., et al. (2015). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. PMC.
-
Semantic Scholar. (2015). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. Retrieved from [Link]
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Tech Explorist. (2024, November 11). Researchers synthesize a complex molecule using a novel strategy. Retrieved from [Link]
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ResearchGate. (n.d.). Decomposition of ethoxy groups on ZrO2. Retrieved from [Link]
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PubMed. (2012). Phenylboronic acid-based complex micelles with enhanced glucose-responsiveness at physiological pH by complexation with glycopolymer. Retrieved from [Link]
- Biomaterials Science (RSC Publishing). (2025). Advances in Phenylboronic Acid and Phenylboronic Ester-Based Responsive Systems for Precision Medicine.
-
PubChem. (n.d.). 4-Ethoxyphenylboronic acid. Retrieved from [Link]
- PMC - NIH. (2024).
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ResearchGate. (n.d.). Synthesis of (Azidomethyl)phenylboronic Acids. Retrieved from [Link]
- NIH. (2023).
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PubMed. (2023). Ethoxy Groups on ZrO2, CuO, CuO/ZrO2 Al2O3, Ga2O3, SiO2 and NiO: Formation and Reactivity. Retrieved from [Link]
- ResearchGate. (2025).
- MDPI. (n.d.). (2R,4aS,6aS,12bR,14aS,14bR)-N-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,....
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"4-(2-Hydroxyethoxy)phenylboronic acid as a reagent for functionalizing molecules"
Application Notes & Protocols: 4-(2-Hydroxyethoxy)phenylboronic Acid
A Versatile Reagent for Advanced Molecular Functionalization
Introduction: The Strategic Advantage of a Bifunctional Reagent
In the landscape of modern synthetic chemistry and drug development, reagents that offer both reliable reactivity and enhanced physicochemical properties are invaluable. This compound emerges as such a reagent, distinguished by its bifunctional nature. It combines the robust carbon-carbon bond-forming capability of an arylboronic acid with the aqueous solubility and functional handle of a hydroxyethoxy side chain.
This unique structure makes it a powerful tool for two primary domains of molecular science:
-
Palladium-Catalyzed Cross-Coupling: As a nucleophilic partner in Suzuki-Miyaura reactions, it enables the efficient construction of complex biaryl systems, which are common motifs in pharmaceuticals and advanced materials.[1][2]
-
Bioconjugation and Biomedical Applications: The boronic acid moiety can form reversible covalent bonds with cis-1,2- and -1,3-diols found on biomolecules like glycoproteins and ribonucleic acids.[3][4][5] This interaction is often pH-sensitive, providing a mechanism for targeted drug delivery and biosensing.[6][7][8] The hydroxyethoxy group not only improves biocompatibility but also offers a secondary point for further chemical modification.
These application notes provide an in-depth guide to the strategic use of this compound, detailing its mechanistic underpinnings and providing field-tested protocols for researchers in organic synthesis and drug discovery.
Reagent Profile and Physicochemical Properties
The utility of this compound stems directly from its structural attributes.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁BO₄ | |
| Molecular Weight | 181.98 g/mol | |
| CAS Number | 1009395-31-0 | |
| Appearance | White to off-white solid | |
| Key Features | - Boronic Acid: Enables Pd-catalyzed C-C bond formation.[9] - Hydroxyethoxy Group: Enhances aqueous solubility and provides a hydroxyl handle for subsequent functionalization (e.g., etherification, esterification). |
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its reliability and functional group tolerance in forming C(sp²)-C(sp²) bonds.[1][10] this compound is an excellent substrate for this transformation.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][11] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[2][12]
Expert Insights on the Mechanism:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond, forming a Pd(II) complex. The reactivity order for halides is typically I > Br > OTf >> Cl.[1] More electron-rich phosphine ligands on the palladium center can facilitate the addition to less reactive aryl chlorides.[12]
-
Transmetalation: This is the crucial step where the organic group from the boronic acid (R²) is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[9][13] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻), which readily transfers its aryl group to the Pd(II) center.[14]
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) center couple and are eliminated from the metal, forming the final C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][2]
Protocol: Synthesis of 4-(2-Hydroxyethoxy)-4'-methoxybiphenyl
This protocol details the coupling of this compound with 4-bromoanisole. It is a representative procedure that can be adapted for other aryl halides.
Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 mmol, 187 mg), this compound (1.2 mmol, 218 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL).
-
Scientist's Note: The solvent ratio is critical. Dioxane or THF solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[1]
-
-
Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(dppf)Cl₂ catalyst (0.02 mmol, 16 mg).
-
Scientist's Note: Pd(dppf)Cl₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is bulky and electron-rich, promoting both oxidative addition and reductive elimination, making it a versatile choice for a wide range of substrates.[1]
-
-
Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete (disappearance of the limiting starting material), cool the flask to room temperature. Dilute the mixture with deionized water (20 mL) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers.
-
Scientist's Note: The hydroxyethoxy group on the product imparts some water solubility. Thorough extraction is necessary to maximize yield.
-
-
Washing: Wash the combined organic extracts with brine (2 x 20 mL), then dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[15][16]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen). 2. Insufficiently strong base. 3. Poor quality or wet solvents. | 1. Ensure thorough degassing; use a fresh catalyst or a robust precatalyst. 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃, especially for less reactive aryl chlorides. 3. Use anhydrous solvents. |
| Protodeborylation | Boronic acid is replaced by a hydrogen atom from the solvent/water.[1] | 1. Use the boronic acid in slight excess (1.1-1.3 equiv). 2. Minimize reaction time once the starting material is consumed. 3. Ensure the base is fully dissolved and the mixture is homogenous. |
| Homocoupling of Boronic Acid | Two boronic acid molecules couple to form a symmetrical biaryl. | 1. This is often caused by oxygen. Improve degassing procedure. 2. Use a lower catalyst loading. |
Advanced Application: Bioconjugation and Sensing
The boronic acid functional group is a "smart" chemical handle for interacting with biological systems. It can form reversible covalent boronate esters with molecules containing cis-diol functionalities, such as those found in saccharides and glycoproteins.[3][5]
Mechanism of Diol Binding
Arylboronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. The tetrahedral form is more reactive towards diols. This equilibrium is pH-dependent. In the acidic microenvironment of tumors (pH ~6.5), the equilibrium can shift, allowing for targeted release or binding.[6][17]
This dynamic covalent chemistry has been harnessed for:
-
Targeted Drug Delivery: Nanoparticles functionalized with phenylboronic acid derivatives can target sialic acid residues overexpressed on cancer cells.[18][19]
-
Protein Immobilization: Proteins modified with boronic acids can be selectively immobilized on surfaces functionalized with diol-containing polymers or salicylhydroxamic acid (SHA).[20]
-
Glucose Sensing: The binding of glucose (a diol) can trigger a detectable change (e.g., fluorescence), forming the basis of glucose sensors.[19]
Protocol: Conceptual Workflow for Labeling a Glycoprotein
This protocol outlines the general steps for conjugating a molecule (e.g., a fluorescent dye) functionalized with this compound to a target glycoprotein.
Materials:
-
Target Glycoprotein (e.g., Horseradish Peroxidase, HRP)
-
HEPhBA-Functionalized Probe (e.g., HEPhBA-FITC)
-
Reaction Buffer (e.g., 100 mM phosphate buffer or HEPES, pH 8.0-8.5)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis)
Procedure:
-
Reagent Preparation: Dissolve the glycoprotein in the reaction buffer to a final concentration of 1-5 mg/mL. Prepare a stock solution of the HEPhBA-probe in a minimal amount of a water-miscible organic solvent like DMSO.
-
Conjugation Reaction: Add the HEPhBA-probe stock solution to the glycoprotein solution in a 10-50 fold molar excess. Incubate the reaction at room temperature or 37 °C for 2-4 hours with gentle agitation.
-
Scientist's Note: The slightly alkaline pH (8.0-8.5) promotes the formation of the tetrahedral boronate species, which is more reactive towards diols, thus favoring the conjugation reaction.[17]
-
-
Purification: Remove the unreacted probe from the labeled glycoprotein using SEC or extensive dialysis against a storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Confirm successful conjugation and determine the degree of labeling using methods such as:
-
UV-Vis Spectroscopy: To quantify the concentration of both the protein and the conjugated probe.
-
SDS-PAGE with Fluorescence Imaging: To visualize the labeled protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass shift corresponding to the attached labels.
-
Safety and Handling
Organoboron compounds require careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves.[21]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.[22] Avoid contact with skin and eyes.[22]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.[22] The compound is hygroscopic.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Designing Functional and Responsive Molecules with Boronic Acids. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Gois, P. M. P., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(13), 3513-3534. Retrieved from [Link]
-
Bhandary, S., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2184–2193. Retrieved from [Link]
-
Maji, M., & Singleton, D. A. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Bull, S. D., et al. (2012). Molecular recognition with boronic acids—applications in chemical biology. RSC Advances, 2(21), 7899-7917. Retrieved from [Link]
-
Wang, B., & Wang, J. (2024). Boron enabled bioconjugation chemistries. Chemical Society Reviews. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]
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Pinto, M., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(8), 1245. Retrieved from [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(20), 7370–7371. Retrieved from [Link]
-
NRO Chemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Cravotto, G., & Cintas, P. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 22(1), 98. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of.... Retrieved from [Link]
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ESPI Metals. (n.d.). Boron Safety Data Sheet. Retrieved from [Link]
-
Horticentre. (n.d.). Organibor Safety Data Sheet. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
ResearchGate. (2023). Suzuki–Miyaura Coupling Reaction Product Isolation. Retrieved from [Link]
-
Wikipedia. (n.d.). Organoboron chemistry. Retrieved from [Link]
-
Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(2), 051–060. Retrieved from [Link]
-
Research Core Facilities. (2018). Safety Data Sheet Boron (pieces). Retrieved from [Link]
-
Wang, Y., et al. (2015). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. Journal of Materials Chemistry B, 3(22), 4563-4572. Retrieved from [Link]
-
Singh, A., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry, 25(36), 4707-4726. Retrieved from [Link]
-
Li, Y., et al. (2016). pH-Activated Targeting Drug Delivery System Based on the Selective Binding of Phenylboronic Acid. Molecular Pharmaceutics, 13(8), 2749–2757. Retrieved from [Link]
-
Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(02), 051-060. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22).... Retrieved from [Link]
-
Bloom, S., & Liu, D. R. (2021). Boronic Acid Pairs for Sequential Bioconjugation. Organic Letters, 23(14), 5463–5467. Retrieved from [Link]
-
Pottie, I. R., et al. (1999). Phenylboronic acid-salicylhydroxamic acid bioconjugates. 1. A novel boronic acid complex for protein immobilization. Bioconjugate Chemistry, 10(6), 1001–1011. Retrieved from [Link]
-
Kim, H., et al. (2020). Phenylboronic-acid-based nanocomplex as a feasible delivery platform of immune checkpoint inhibitor for potent cancer immunotherapy. Journal of Controlled Release, 329, 1083-1094. Retrieved from [Link]
-
Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 78(7), 947. Retrieved from [Link]
-
Wang, Y., et al. (2015). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. Journal of Materials Chemistry B, 3(22), 4563-4572. Retrieved from [Link]
- Google Patents. (2020). CN111072698A - Preparation method of hydroxyphenylboronic acid.
-
Oakwood Chemical. (n.d.). 4-(2-Ethoxyethoxy)phenylboronic acid, min 97%. Retrieved from [Link]
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Application Notes and Protocols: A Step-by-Step Guide for Suzuki-Miyaura Cross-Coupling Using 4-(2-Hydroxyethoxy)phenylboronic Acid
Introduction: The Power of C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool for synthetic chemists, particularly in the pharmaceutical and fine chemical industries for the synthesis of complex molecules like polyolefins, styrenes, and substituted biphenyls.[1] This guide provides a detailed, step-by-step protocol for conducting a Suzuki-Miyaura reaction using 4-(2-Hydroxyethoxy)phenylboronic acid, a versatile building block for introducing a functionalized phenyl group. We will delve into the mechanistic underpinnings of the reaction, offer practical guidance on reagent selection, and provide a comprehensive troubleshooting section to navigate potential challenges.
The Heart of the Reaction: Understanding the Suzuki-Miyaura Catalytic Cycle
The elegance of the Suzuki-Miyaura coupling lies in its catalytic cycle, a finely orchestrated sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] The cycle is initiated by a palladium(0) species, which is the active catalyst.
-
Oxidative Addition : The cycle commences with the insertion of the Pd(0) catalyst into the carbon-halogen bond of the organohalide (R¹-X), forming a Pd(II) intermediate.[1][4] The reactivity of the organohalide is a critical factor, with the general trend being I > Br > OTf >> Cl.[1]
-
Transmetalation : This is arguably the most crucial and complex step. Here, the organic moiety from the organoboron species (R²) is transferred to the palladium(II) complex. This process requires the activation of the boronic acid by a base.[2][6] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center, displacing the halide.[7][8] The exact mechanism of transmetalation is still a subject of detailed study.[1]
-
Reductive Elimination : In the final step, the two organic groups (R¹ and R²) on the palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond in the product (R¹-R²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[4][5]
Visualizing the Mechanism
To better illustrate the intricate dance of molecules in the Suzuki-Miyaura reaction, the following diagram outlines the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: A Practical Guide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound. The specific quantities and conditions may require optimization depending on the substrate.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| Aryl Bromide | - | 1.0 | 1.0 |
| This compound | 181.99 | 1.2 | 1.2 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 1155.56 | 0.02 - 0.05 | 0.02 - 0.05 |
| Base (e.g., K₂CO₃) | 138.21 | 2.0 - 3.0 | 2.0 - 3.0 |
| Solvent (e.g., Dioxane/Water mixture) | - | - | - |
Step-by-Step Procedure
-
Reaction Setup : To a clean, dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Expert Insight : The choice of base is critical. Inorganic bases like carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used and generally provide high yields.[2] The presence of the hydroxyl group in this compound does not typically interfere with these bases. However, for base-sensitive substrates, milder bases like potassium fluoride (KF) can be employed.[6]
-
-
Solvent Addition : Add the chosen solvent system. A mixture of an organic solvent and water is often optimal. Common choices include dioxane/water, THF/water, or DMF/water. The solvent should be degassed prior to use.
-
Expert Insight : Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and lead to catalyst deactivation and the formation of homocoupling byproducts.[5] This can be achieved by bubbling an inert gas (e.g., nitrogen or argon) through the solvent for 15-30 minutes or by several freeze-pump-thaw cycles.
-
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Expert Insight : A wide range of palladium catalysts and ligands can be used.[9] For challenging substrates, such as sterically hindered aryl halides or less reactive aryl chlorides, more sophisticated catalyst systems involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be necessary to promote efficient oxidative addition and reductive elimination.[10][11]
-
-
Reaction Execution : Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Trustworthiness Check : A small aliquot of the reaction mixture can be taken periodically to analyze for the consumption of starting materials and the formation of the product. This allows for real-time monitoring and helps in determining the optimal reaction time.
-
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl product.
Visualizing the Experimental Workflow
The following diagram provides a visual representation of the key steps in the experimental protocol.
Caption: A simplified workflow for the Suzuki-Miyaura reaction.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Here are some common problems and their potential solutions:
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Inactive catalyst.2. Inefficient degassing.3. Poor choice of base or solvent.4. Protodeboronation of the boronic acid. | 1. Use a fresh, high-quality catalyst. Consider using a pre-catalyst.2. Ensure thorough degassing of the solvent.3. Screen different bases and solvent systems.4. Use a milder base or anhydrous conditions. The hydroxyethoxy group on the specified boronic acid is generally stable. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and maintain an inert atmosphere throughout the reaction.[5] |
| Dehalogenation of Aryl Halide | Presence of water and a strong base. | Use a milder base or anhydrous conditions. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Sterically hindered substrates. | 1. Increase reaction time and/or temperature.2. Use a more active catalyst system with bulky ligands (e.g., Buchwald-type ligands).[11] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in the arsenal of the modern synthetic chemist. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can effectively utilize reagents like this compound to construct complex molecular architectures. This guide provides a solid foundation for successfully implementing this important transformation in a research and development setting.
References
-
Suzuki reaction - Wikipedia. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. (URL: [Link])
-
Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... - ResearchGate. (URL: [Link])
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
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Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. (URL: [Link])
-
Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC - NIH. (URL: [Link])
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar. (URL: [Link])
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (URL: [Link])
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- 8. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst Selection for Efficient Suzuki-Miyaura Coupling with 4-(2-Hydroxyethoxy)phenylboronic Acid: An Application Guide
Introduction: The Utility and Challenges of a Functionalized Building Block
4-(2-Hydroxyethoxy)phenylboronic acid is a valuable building block in medicinal chemistry and materials science. Its structure incorporates a biaryl motif precursor with a pendant hydroxyethoxy chain, which can enhance aqueous solubility and provide a handle for further functionalization—key features in the design of novel therapeutics and functional materials.[1][2] The Suzuki-Miyaura cross-coupling reaction is the premier method for incorporating such fragments into larger molecular scaffolds, celebrated for its mild conditions and broad functional group tolerance.[3][4]
However, the very feature that makes this compound attractive—the free hydroxyl group—also presents a distinct set of challenges for the catalytic process. Protic functional groups can interfere with the palladium catalyst and the organoboron reagent, leading to diminished yields and undesired side reactions. This guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting the optimal catalyst system and reaction conditions to achieve efficient and reproducible coupling with this versatile substrate.
The Core Challenge: Managing the Hydroxyl Functionality
The primary obstacle in coupling reactions with this compound is the presence of the terminal alcohol. This protic group can interfere with the catalytic cycle in several ways:
-
Catalyst Inhibition: The hydroxyl group can coordinate to the palladium center, potentially occupying a coordination site required for the catalytic cycle to proceed.
-
Base-Mediated Side Reactions: In the presence of a strong base, the alcohol can be deprotonated to form an alkoxide. This nucleophilic species can compete in side reactions or alter the electronic properties of the boronic acid.
-
Transmetalation Interference: The transmetalation step, where the aryl group is transferred from boron to palladium, is highly sensitive to the reaction environment. The hydroxyl group can influence the formation of the necessary boronate species or interact with the palladium-halide intermediate.[5][6] While some studies suggest that a neighboring hydroxyl group can act as a directing group, facilitating transmetalation through a transient palladium alkoxide, this effect is highly dependent on substrate geometry and reaction conditions.[7]
-
Protodeboronation: Like many functionalized boronic acids, this compound can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, particularly under harsh basic conditions.[8]
Overcoming these challenges requires careful selection of the palladium source, ligand, base, and solvent to create a reaction environment that favors the desired cross-coupling pathway over these competing processes.
Catalyst System Selection: A Data-Driven Approach
Modern palladium catalysis offers robust solutions for coupling functionalized substrates. The key lies in the choice of ligand, which dictates the stability, activity, and selectivity of the palladium catalyst. For substrates like this compound, bulky, electron-rich phosphine ligands are paramount.[3] These ligands promote the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly active in the crucial oxidative addition step and facilitate the final reductive elimination.[8]
Recommended Catalyst Systems:
The most effective catalysts for this transformation are pre-formed palladium complexes, known as precatalysts. These are typically air- and moisture-stable crystalline solids that rapidly form the active Pd(0) species in solution under the reaction conditions, ensuring reproducibility and high activity.[8][9]
| Catalyst System | Ligand Type | Key Advantages | Recommended For |
| XPhos Pd G3 | Dialkylbiarylphosphine | High activity, broad functional group tolerance, rapid activation at low temperatures.[8][10] | General purpose, reliable for coupling with aryl chlorides and bromides. |
| RuPhos Pd G3 | Dialkylbiarylphosphine | Excellent for sterically hindered substrates and heteroaryl partners.[7] | Cases where steric hindrance around the coupling partners is a concern. |
| Pd(OAc)₂ + SPhos | Dialkylbiarylphosphine | Cost-effective generation of the active catalyst in situ. | Initial screening, though less reproducible than precatalysts. |
| Pd(PPh₃)₄ | Triarylphosphine | "Classical" catalyst, readily available. | Less challenging aryl iodides and bromides; often requires higher temperatures.[11] |
The use of advanced precatalysts like XPhos Pd G3 is strongly recommended. These systems generate the active XPhos-Pd(0) species rapidly at room temperature, which is critical for coupling unstable boronic acids that are prone to decomposition under prolonged heating or exposure to strong bases.[8][9]
Visualizing the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle. Understanding this mechanism is key to rational troubleshooting and optimization.
Caption: Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle.
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound using a modern palladium precatalyst.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
XPhos Pd G3 (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Reaction vial with a screw cap and PTFE septum
-
Magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Workflow Visualization:
Caption: Fig 2. Step-by-step experimental workflow.
Procedure:
-
Reagent Preparation: To a dry reaction vial containing a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and finely ground potassium phosphate (1.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with the screw cap. Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst (0.005 mmol, 1 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (e.g., 2.5 mL) and degassed water (e.g., 0.5 mL) via syringe. The final concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 80-100 °C. Stir the reaction mixture vigorously for 2-12 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting aryl bromide has been consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to afford the desired biaryl product.
Optimization and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality base or solvent. | 1. Use a fresh, high-quality precatalyst.[8] 2. Ensure rigorous degassing of solvents and proper purging of the reaction vessel. 3. Use anhydrous solvents and a finely powdered, dry base. |
| Significant Protodeboronation | 1. Boronic acid instability. 2. Reaction temperature too high or time too long. 3. Base is too strong or too much water present. | 1. Use the boronic acid immediately after purchase or consider converting it to a more stable boronate ester (e.g., pinacol ester).[12] 2. Use a more active catalyst (e.g., XPhos Pd G3) to allow for lower temperatures and shorter reaction times.[9] 3. Screen weaker bases like K₂CO₃ or Cs₂CO₃. Minimize the amount of water in the solvent system. |
| Formation of Homocoupled Product | 1. Oxygen contamination leading to Pd(II) species. 2. Premature decomposition of the Pd(II) intermediate. | 1. Rigorously exclude oxygen from the reaction.[13] 2. Ensure the ligand-to-palladium ratio is appropriate if generating the catalyst in situ. Using a precatalyst minimizes this issue. |
| Low Product Solubility | 1. Product is precipitating from the reaction mixture. | 1. Screen alternative solvents with higher boiling points and better solvating properties, such as toluene, 2-MeTHF, or DMF.[1] |
Conclusion
Efficiently coupling this compound is readily achievable with a rational approach to catalyst and condition selection. The potential interference from the pendant hydroxyl group can be effectively mitigated by employing modern, well-defined palladium precatalysts featuring bulky, electron-rich dialkylbiarylphosphine ligands. Systems based on XPhos, such as XPhos Pd G3, provide a highly active and versatile platform, enabling the reaction to proceed under milder conditions and minimizing side reactions like protodeboronation. By following the detailed protocols and troubleshooting guidance provided, researchers can confidently incorporate this valuable building block into their synthetic programs, accelerating the discovery and development of new chemical entities.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(33), 11293-11307. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15938–15950. [Link]
-
Mlynarski, S. N., Schuster, C. H., & Morken, J. P. (2014). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Nature, 505(7483), 386–390. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Carbonyl-Retention Suzuki–Miyaura Coupling between N-Hydroxybenzotriazole Esters and Boronic Acids. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. ResearchGate. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Gicquel, M., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35671–35681. [Link]
-
Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]
-
Gicquel, M., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35671–35681. [Link]
-
Lee, J., et al. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 23(13), 5140–5145. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ResearchGate. [Link]
-
da Amaral e Silva, N. A., & de Luna Martins, D. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. [Link]
-
Ali, I., et al. (2023). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Pharmaceuticals, 16(7), 968. [Link]
-
Cárdenas-Galindo, L. M., et al. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 8(11), 526. [Link]
-
Itoh, T., & Mase, T. (2005). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry, 70(21), 8415–8418. [Link]
-
Abrishami, F., et al. (2014). Suzuki-Miyaura cross-coupling reaction catalyzed using highly efficient CN palladacycle complex under aerobic conditions. Iranian Journal of Catalysis, 4(2), 113-118. [Link]
-
ResearchGate. (n.d.). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. ResearchGate. [Link]
-
ResearchGate. (n.d.). Exploring the Use of the Suzuki Coupling Reaction in the Synthesis of 4'-Alkyl-2'-hydroxyacetophenones. ResearchGate. [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 6. chembites.org [chembites.org]
- 7. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer’s Disease Through Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Yoneda Labs [yonedalabs.com]
"solvent effects on the reactivity of 4-(2-Hydroxyethoxy)phenylboronic acid"
An In-Depth Guide to Solvent Effects on the Reactivity of 4-(2-Hydroxyethoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Reagent, Understanding the Medium
This compound is a versatile building block in modern organic synthesis. Its unique structure, featuring a reactive boronic acid group, a stable phenyl ring, and a polar hydroxyethoxy side chain, makes it a valuable component in the synthesis of complex molecules for pharmaceuticals and materials science. However, unlocking its full synthetic potential requires a nuanced understanding of a parameter often taken for granted: the reaction solvent.
The solvent is not merely an inert medium; it is an active participant that profoundly influences solubility, reaction kinetics, catalyst stability, and even mechanistic pathways. This guide provides a detailed exploration of how solvent choice dictates the reactivity of this compound. We will delve into the causal relationships between solvent properties and reaction outcomes, offering both foundational knowledge and actionable protocols to empower researchers to optimize their synthetic strategies.
The Physicochemical Profile in Solution
The reactivity of this compound is intrinsically linked to its behavior in solution. Its bifunctional nature—a somewhat nonpolar phenylboronic acid core and a polar, hydrogen-bond-donating hydroxyethoxy tail—governs its solubility and interactions.
-
Solubility: Phenylboronic acid itself displays high solubility in polar organic solvents like ethers and ketones, moderate solubility in solvents like chloroform, and poor solubility in nonpolar hydrocarbons.[1][2][3] The presence of the hydroxyethoxy group on this compound enhances its affinity for polar and protic solvents through hydrogen bonding, while the phenyl ring maintains solubility in many organic media. This amphiphilic character is key to selecting appropriate solvent systems, which are often mixtures designed to solubilize all reaction components.
-
Lewis Acidity and Boronate Formation: In aqueous or alcoholic media, the Lewis acidic boron atom can accept a hydroxide or alkoxide ion, forming a tetrahedral boronate species ([ArB(OH)₃]⁻).[4] This anionic complex is significantly more nucleophilic than the neutral boronic acid, a critical activation step for the transmetalation phase of many cross-coupling reactions.
-
Dehydration and Boroxine Formation: Like other boronic acids, this compound can undergo intermolecular dehydration to form a cyclic trimer known as a boroxine. This equilibrium is influenced by the solvent; the presence of water shifts the equilibrium toward the monomeric acid, which is typically the desired reactive species in cross-coupling reactions.
Solvent Influence on Key Synthetic Transformations
The choice of solvent can dramatically alter the efficiency, selectivity, and rate of the most common reactions involving this compound.
Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is the cornerstone application for boronic acids.[5] The solvent's role is multifaceted and impacts every stage of the catalytic cycle.
-
Polarity and Reaction Rate: Solvent polarity can have a profound effect on reaction rates and even selectivity.[6] Polar aprotic solvents (e.g., DMF, DMAc, MeCN) can stabilize the polar transition states involved in the oxidative addition and transmetalation steps.[5][7] In some systems, a switch to a polar solvent like MeCN or DMF can invert the selectivity of coupling reactions, for instance, favoring reaction at a C-OTf bond over a C-Cl bond, whereas nonpolar solvents like THF or toluene favor the opposite.[7][8] This is often attributed to the ability of polar solvents to stabilize anionic palladium complexes, which may be the active catalytic species in these environments.[7][8]
-
Proticity and Base Activation: The use of protic co-solvents, particularly water or alcohols, is often crucial for high yields.[9][10] These solvents are essential for dissolving the inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) required for the reaction. More importantly, they facilitate the formation of the highly reactive hydroxide-coordinated boronate [ArB(OH)₃]⁻, which accelerates the key transmetalation step with the palladium center.[10][11]
-
Coordinating vs. Non-Coordinating Solvents: Solvents can act as ligands, coordinating to the palladium catalyst.[11] Ethereal solvents like THF and 1,4-dioxane are common choices that balance good solubility for organic substrates with moderate coordinating ability.[5][9] While strongly coordinating solvents can stabilize the catalyst, they may also compete with other ligands or substrates for coordination sites, potentially slowing the reaction.
Chan-Lam C-N/C-O Coupling
The copper-catalyzed Chan-Lam coupling provides a powerful method for forming aryl-amine and aryl-ether bonds.[12][13] This reaction is highly sensitive to the solvent environment.
-
Optimal Solvents: Protic solvents like methanol are often preferred and can lead to high yields.[14] In contrast, other polar aprotic solvents such as DMF, DMSO, and acetonitrile have been reported to inhibit the reaction entirely in certain systems.[14] The reaction is typically conducted at room temperature and, advantageously, can often be run open to the air.[12][13]
-
Mechanism Considerations: The mechanism involves the formation of copper(III) intermediates, which undergo reductive elimination to form the desired C-N or C-O bond.[12] The solvent can influence the stability of these intermediates and the overall rate of the catalytic cycle.
Esterification and Protection
The boronic acid moiety can undergo condensation reactions with alcohols and diols to form boronic esters.[1] The hydroxyethoxy side chain of the title compound adds an interesting dimension to this reactivity.
-
Boronic Ester Formation: The reaction with diols (e.g., pinacol) is a reversible condensation that generates water. To drive the reaction to completion, solvents that allow for the azeotropic removal of water, such as toluene, are highly effective.
-
Intramolecular Interactions and Self-Catalysis: The tethered hydroxyl group can, in principle, interact with the boronic acid. In some contexts, boronic acids can catalyze esterification reactions, particularly with α-hydroxycarboxylic acids.[15] The solvent environment would mediate the extent of any such intramolecular interactions.
-
Diol Binding: Boronic acids are well-known for their ability to reversibly bind diols in protic media, a principle widely used in sensing and supramolecular chemistry.[16] The choice of solvent directly influences the association constants for this binding.[16]
Application Protocols
The following protocols provide a framework for the systematic evaluation and optimization of solvent effects for reactions involving this compound.
Protocol 1: Systematic Solvent Screening for Suzuki-Miyaura Coupling
Objective: To identify the optimal solvent system for the coupling of this compound with 4-bromoanisole, a representative aryl halide.
Materials:
-
This compound (1.1 eq)
-
4-Bromoanisole (1.0 eq)
-
Pd(PPh₃)₄ (2 mol%)
-
K₂CO₃ (2.0 eq)
-
Anhydrous solvents for testing: Toluene, 1,4-Dioxane, THF, DMF
-
Solvent mixtures: Toluene/H₂O (4:1), Dioxane/H₂O (4:1), Isopropanol/H₂O (1:1)
-
Reaction vials, magnetic stir plate, heating block
-
Analytical tools: TLC plates, GC-MS or LC-MS
Workflow Diagram:
Sources
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- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 13. Chan-Lam Coupling [organic-chemistry.org]
- 14. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Solvent Effects in Boronic Acid-Diol Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Protecting Group Strategies for the Hydroxyl Group of 4-(2-Hydroxyethoxy)phenylboronic Acid
Introduction: Navigating the Synthesis with a Bifunctional Molecule
4-(2-Hydroxyethoxy)phenylboronic acid is a valuable building block in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions. Its bifunctional nature, possessing both a reactive boronic acid and a nucleophilic primary hydroxyl group, presents a unique challenge in multi-step syntheses. Unprotected, the hydroxyl group can interfere with subsequent reactions intended for the boronic acid moiety or other functional groups within the molecule. This necessitates a robust protecting group strategy to temporarily mask the hydroxyl group, ensuring chemoselectivity and high yields in complex synthetic routes.
This technical guide provides a detailed overview of suitable protecting group strategies for the hydroxyl group of this compound. We will delve into the rationale behind the selection of specific protecting groups, focusing on their compatibility with the boronic acid functionality. Detailed, field-tested protocols for both the protection and deprotection steps are provided, alongside a comparative analysis to aid researchers in choosing the optimal strategy for their specific synthetic needs.
Decision Framework for Protecting Group Selection
The choice of a protecting group is dictated by the overall synthetic plan, particularly the conditions of subsequent reaction steps and the final deprotection strategy. The primary consideration for this compound is the stability of the boronic acid group, which is sensitive to harsh acidic and oxidative conditions.
Caption: Decision workflow for selecting a suitable protecting group.
Recommended Protecting Group Strategies
Herein, we detail three robust strategies for the protection of the hydroxyl group of this compound: tert-Butyldimethylsilyl (TBDMS) ether, Benzyl (Bn) ether, and Methoxymethyl (MOM) ether.
tert-Butyldimethylsilyl (TBDMS) Ether: A Versatile and Mildly Labile Protection
The TBDMS group is a popular choice due to its ease of introduction, stability to a wide range of non-acidic reagents, and, crucially, its mild deprotection conditions which are compatible with the boronic acid moiety.[1][2]
Rationale for Selection:
-
Mild Deprotection: Cleavage is typically achieved with fluoride ion sources (e.g., tetra-n-butylammonium fluoride, TBAF) under neutral conditions or with mild acids, minimizing the risk of protodeboronation.[3][4]
-
Stability: TBDMS ethers are stable to many reagents used in organic synthesis, including organometallics and mild oxidizing agents.[2]
-
Chemoselectivity: The protection reaction can be performed under conditions that favor reaction with the more nucleophilic aliphatic hydroxyl group over the less reactive boronic acid hydroxyls.
Protection: Formation of 4-(2-(tert-Butyldimethylsilyloxy)ethoxy)phenylboronic acid
Caption: Workflow for TBDMS protection.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS-protected boronic acid.
Deprotection: Cleavage of the TBDMS Ether
Caption: Workflow for TBDMS deprotection.
Materials:
-
TBDMS-protected this compound
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected boronic acid (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.1 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with deionized water.
-
Extract the mixture with EtOAc (3 x).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the deprotected product.
Benzyl (Bn) Ether: A Robust and Orthogonal Protecting Group
The benzyl ether is a highly stable protecting group, resistant to a wide array of reaction conditions, making it suitable for lengthy synthetic sequences.[5][6] Its removal via catalytic hydrogenolysis is a key advantage as it proceeds under neutral conditions, preserving the integrity of the boronic acid.[7][8]
Rationale for Selection:
-
High Stability: Benzyl ethers are inert to many acidic and basic conditions, as well as to most oxidizing and reducing agents (excluding catalytic hydrogenation).[8]
-
Orthogonal Deprotection: Catalytic hydrogenolysis provides a mild and neutral deprotection method that is orthogonal to many other protecting groups.[5][7]
Protection: Formation of 4-(2-(Benzyloxy)ethoxy)phenylboronic acid
Caption: Workflow for Benzyl protection.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous DMF, add a solution of this compound (1.0 eq) in DMF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise and allow the reaction to warm to room temperature.
-
Stir for 12-16 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with Et₂O (3 x).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by flash chromatography to obtain the benzylated product.
Deprotection: Cleavage of the Benzyl Ether
Caption: Workflow for Benzyl deprotection.
Materials:
-
Benzyl-protected this compound
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the benzyl-protected boronic acid (1.0 eq) in MeOH.
-
Add Pd/C (10 mol%) to the solution.
-
Stir the suspension under an atmosphere of H₂ (balloon pressure) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the mixture through a pad of Celite®, washing with MeOH.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
Methoxymethyl (MOM) Ether: An Acetal-Based Protecting Group
The MOM group is an acetal-type protecting group that is stable to a variety of non-acidic conditions.[9][10] While its deprotection is typically acid-catalyzed, milder Lewis acid conditions can be employed to minimize potential damage to the boronic acid.[11][12]
Rationale for Selection:
-
Stability: MOM ethers are stable to basic, nucleophilic, and many reducing and oxidizing conditions.[10]
-
Mild Deprotection Options: While sensitive to strong acids, MOM ethers can be cleaved under milder acidic conditions or with Lewis acids, offering a tunable deprotection strategy.[11]
Protection: Formation of 4-(2-(Methoxymethoxy)ethoxy)phenylboronic acid
Caption: Workflow for MOM protection.
Materials:
-
This compound
-
Chloromethyl methyl ether (MOM-Cl) (Caution: Carcinogen)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and DIPEA (3.0 eq) in anhydrous DCM, add MOM-Cl (1.5 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Quench with saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous phase with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via flash column chromatography.
Deprotection: Cleavage of the MOM Ether
Caption: Workflow for MOM deprotection.
Materials:
-
MOM-protected this compound
-
Hydrochloric acid (HCl, 2N)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the MOM-protected boronic acid (1.0 eq) in MeOH.
-
Add 2N HCl dropwise until the pH is ~2-3.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Neutralize the reaction with saturated aqueous NaHCO₃ solution.
-
Extract with EtOAc (3 x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the deprotected product, which can be further purified if necessary.
Comparative Summary of Protecting Group Strategies
| Protecting Group | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages |
| TBDMS | TBDMS-Cl, Imidazole, DMF | TBAF, THF or mild acid | Mild deprotection, good stability | Sensitive to strong acids and fluoride sources |
| Benzyl (Bn) | NaH, BnBr, DMF | H₂, Pd/C, MeOH | High stability, orthogonal deprotection | Requires hydrogenation (incompatible with reducible groups) |
| MOM | MOM-Cl, DIPEA, DCM | Acidic conditions (e.g., HCl in MeOH) | Stable to bases and nucleophiles | Deprotection requires acidic conditions which may affect the boronic acid if not carefully controlled |
Conclusion
The selection of an appropriate protecting group for the hydroxyl moiety of this compound is critical for the success of complex synthetic endeavors. The TBDMS and Benzyl ether protecting groups are highly recommended due to their robust nature and, most importantly, their deprotection methods that are highly compatible with the boronic acid functional group. The MOM ether provides a viable alternative, although careful control of deprotection conditions is necessary. By understanding the principles outlined in this guide and adhering to the detailed protocols, researchers can confidently navigate the synthesis of complex molecules incorporating this versatile building block.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers. Retrieved from [Link]
-
ScienceDirect. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
-
PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]
-
Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
MDPI. (2020). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
ResearchGate. (n.d.). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
RSC Publishing. (n.d.). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Deprotection of Either Alkyl or Aryl Silyl Ethers from Aryl, Alkyl Bis-silyl Ethers. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]
-
Journal of The Chemical Society of Pakistan. (2010). Selective acylation of aliphatic hydroxyl in the presence of. Retrieved from [Link]
-
ResearchGate. (n.d.). A Mild and Practical Method for Deprotection of Aryl Methyl/ Benzyl/Allyl Ethers with HPPh2 and tBuOK. Retrieved from [Link]
-
RSC Publishing. (n.d.). A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. Retrieved from [Link]
-
PubMed. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
-
National Institutes of Health. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved from [Link]
-
RSC Publishing. (2023). Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. Retrieved from [Link]
-
SciSpace. (n.d.). Selective Protection and De-Protection of Phenolic Hydroxyl Groups of Naringenin. Retrieved from [Link]
-
MDPI. (2021). Selective Modification of Aliphatic Hydroxy Groups in Lignin Using Ionic Liquid. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
Sources
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 10. adichemistry.com [adichemistry.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
"troubleshooting low yields in Suzuki reactions with 4-(2-Hydroxyethoxy)phenylboronic acid"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for addressing low yields in Suzuki-Miyaura coupling reactions involving 4-(2-Hydroxyethoxy)phenylboronic acid. The presence of the protic hydroxyethoxy group introduces specific challenges that require careful consideration of reaction parameters beyond standard protocols.
Introduction: The Unique Challenges of a Hydroxy-Functionalized Boronic Acid
This compound is a valuable building block, but the terminal hydroxyl (-OH) group is not an innocent bystander in the Suzuki-Miyaura catalytic cycle. Its presence can lead to several complications that are often the root cause of low product yields.
-
Protodeboronation : This is a major side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronic acid.[1] This process can be accelerated by high temperatures and certain basic conditions.
-
Base Stoichiometry Interference : The acidic proton of the hydroxyl group can react with the base, reducing the effective amount of base available to activate the boronic acid for the crucial transmetalation step.
-
Catalyst Interaction : The oxygen atom of the hydroxyethoxy moiety can coordinate with the palladium catalyst, potentially altering its electronic properties or blocking coordination sites, thereby inhibiting its catalytic activity.
-
Solubility Profile : The hydrophilic nature of the hydroxyethoxy group alters the reagent's solubility, which can be problematic in commonly used apolar aprotic solvents like toluene or dioxane, leading to poor reaction kinetics.
This guide is designed to help you diagnose and overcome these specific issues through a systematic, evidence-based approach.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section is structured to help you identify the cause of poor reaction performance based on your experimental observations.
Q1: My reaction shows very low conversion, with mostly starting materials remaining. Where should I start?
Low conversion is a common issue that can stem from several fundamental problems. Before exploring complex substrate-specific issues, it's crucial to validate the core components of your reaction.
Initial Diagnostic Workflow
Caption: Initial workflow for diagnosing low conversion.
Detailed Explanations:
-
Reagent Quality: Boronic acids can degrade upon storage.[2] Run a control reaction with a known, stable boronic acid like phenylboronic acid under the same conditions. If this control reaction works, the issue lies with your this compound.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Inefficient degassing is a frequent cause of catalyst deactivation, leading to the formation of palladium black. Ensure your solvent is thoroughly degassed. For biphasic reactions, both the organic solvent and the water must be degassed separately.[3]
-
Catalyst Activity: Pd(II) pre-catalysts like Pd(OAc)₂ or PdCl₂(dppf) require in-situ reduction to the active Pd(0) species.[4] This process can be inefficient. Using a pre-formed, air-stable Pd(0) pre-catalyst, such as those developed by Buchwald or Nolan, can ensure a more consistent generation of the active catalyst.[3][5]
-
Base and Solvent: These are critical parameters, especially for this functionalized substrate. They are addressed in detail next.
Q2: I'm observing a significant amount of the corresponding arene (phenol ether) byproduct, indicating protodeboronation. How can I minimize this?
Protodeboronation is the parasitic reaction that directly consumes your boronic acid.[1] It is often promoted by excessive heat, prolonged reaction times, and highly aqueous or strongly basic conditions.[6]
Strategies to Mitigate Protodeboronation:
-
Choice of Base: The base is required to activate the boronic acid, but stronger bases can accelerate decomposition.[5]
-
Milder Bases: Consider switching from strong inorganic bases (K₃PO₄, Cs₂CO₃) to milder options like potassium fluoride (KF) or using organic bases.[7]
-
Anhydrous Conditions: In some cases, strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be effective, though this may require protecting the hydroxyl group first.[7]
-
-
Protect the Boronic Acid: Converting the boronic acid to a more stable derivative is a highly effective strategy. These derivatives are more resistant to protodeboronation and release the boronic acid in situ.[7]
-
Reaction Temperature and Time:
-
Run the reaction at the lowest temperature that affords a reasonable rate.[7] Suzuki reactions can often work at room temperature with highly active modern catalysts.[8]
-
Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
| Strategy | Rationale | Key Consideration |
| Use Milder Base (e.g., KF) | Reduces the rate of base-mediated protodeboronation.[5] | May require higher temperatures as transmetalation can be slower. |
| Protect as BPin/MIDA/BF₃K | Increases stability against hydrolysis and protodeboronation.[3][7] | Requires an additional synthetic step prior to the coupling. |
| Lower Reaction Temperature | Decreases the rate of all reactions, but often disproportionately slows the decomposition pathway.[9] | Requires a highly active catalyst system to achieve reasonable reaction times. |
Q3: My yields are inconsistent, and adding more base doesn't seem to help. Could the hydroxyl group be the problem?
Yes, this is a strong possibility. The acidic proton of the terminal -OH will be deprotonated by the base, forming an alkoxide. This has two major consequences:
-
Base Consumption: One equivalent of your base is consumed to deprotonate the hydroxyl group. If you are using, for example, 2 equivalents of K₂CO₃, only 1 equivalent is effectively available to participate in the catalytic cycle.
-
Change in Nucleophile: The resulting boronate species now has a dangling alkoxide, which can chelate to the palladium center and affect the kinetics of transmetalation and reductive elimination.
Troubleshooting Steps:
-
Increase Base Stoichiometry: Use at least one extra equivalent of base to account for the acidic proton. For example, if your standard protocol calls for 2 equivalents, use 3 equivalents.
-
Select a Suitable Base: A strong but non-nucleophilic base is often ideal. K₃PO₄ is frequently a good choice for substrates with acidic protons because it is a strong enough base to promote boronate formation without causing other side reactions.[7][10]
-
Consider a Two-Base System: A weaker base (like K₂CO₃) can be used in excess to neutralize the hydroxyl group, while a stronger base is used in a catalytic amount to facilitate the Suzuki cycle, although this is a more advanced technique.
-
Protection Strategy: The most robust solution is to protect the hydroxyl group, for example, as a silyl ether (e.g., TBS ether) or a benzyl ether. This removes the acidic proton from the equation entirely, allowing you to use standard Suzuki conditions. The protecting group can be removed post-coupling.
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose catalyst and ligand combination to start with for this substrate?
A: For challenging substrates, especially those with potentially coordinating functional groups, modern catalyst systems are often superior to traditional ones like Pd(PPh₃)₄.
-
Buchwald Ligands: Electron-rich, bulky biaryl phosphine ligands like SPhos or XPhos are excellent starting points.[7] They promote fast oxidative addition and reductive elimination, which can help the desired coupling outcompete the protodeboronation side reaction.[11]
-
Pre-catalysts: Using an air-stable Pd(II) pre-catalyst incorporating one of these ligands (e.g., SPhos-Pd-G3) is highly recommended for reproducibility.[6]
Q: Is water necessary as a co-solvent?
A: Not always, but it is often beneficial. A small amount of water in solvents like dioxane, THF, or DMF can help solubilize the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitate the formation of the active [ArB(OH)₃]⁻ species, which is crucial for transmetalation.[11][12] However, excess water can promote protodeboronation. A typical starting point is a 4:1 to 10:1 ratio of organic solvent to water.[13][11]
Q: Can I run the reaction without protecting the hydroxyl group?
A: Yes, successful couplings are certainly possible without protection, provided the conditions are carefully optimized. The key is to use a highly active catalyst system that allows the reaction to proceed quickly at a moderate temperature, along with the correct choice and stoichiometry of the base (as discussed in Q3 of the troubleshooting guide). If optimization fails, protection is the most reliable path forward.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
This protocol provides a robust starting point for optimization.
-
Vessel Preparation: To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 1–3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 5:1, concentration 0.1 M relative to the aryl halide) via syringe.
-
Reaction: Heat the mixture to the desired temperature (start with 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Protection of the Boronic Acid as a Diethanolamine Adduct
If the boronic acid proves too unstable, converting it to a more stable diethanolamine adduct is a simple and effective solution.[2] These adducts can often be used directly in the coupling reaction.
-
Preparation: In a vial, suspend this compound (1.0 equiv) in a minimal amount of a solvent like dichloromethane or THF.
-
Addition: Add diethanolamine (1.05 equiv) dropwise while stirring. A transient dissolution followed by the precipitation of a white solid is typically observed.
-
Isolation: Stir the resulting slurry for 30 minutes. Isolate the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Usage: This stable, crystalline solid can now be used in the Suzuki protocol (Protocol 1) in place of the boronic acid. The protic solvent system (e.g., dioxane/water) will hydrolyze the adduct in situ to release the boronic acid for the reaction.[2]
References
-
Suzuki reaction - Wikipedia. [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling) . Proceedings of the Japan Academy, Series B: Physical and Biological Sciences, 80(8), 359-371. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Masking Boronic Acids for Suzuki Coupling - YouTube. [Link]
-
Suzuki cross-coupling reaction - YouTube. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
-
Butters, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine . Beilstein Journal of Organic Chemistry, 14, 2236-2244. [Link]
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids . Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. [Link]
-
The effect of various temperatures on the Suzuki coupling reaction a - ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. [Link]
-
Protodeboronation - Wikipedia. [Link]
-
Suzuki reactions promoted by different ligands (the catalytic conditions - ResearchGate. [Link]
-
Effect of solvent on the Suzuki reaction a - ResearchGate. [Link]
-
The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. - ResearchGate. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future . Inorganic chemistry, 53(19), 9953-9967. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . Journal of the American Chemical Society, 140(14), 4879–4890. [Link]
-
Jones, C. R., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature . Molecules, 28(3), 1234. [Link]
-
The Suzuki-Miyaura reaction of phenylboronic acid with 4-bromotoluene... - ResearchGate. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for 4-(2-Hydroxyethoxy)phenylboronic Acid Couplings
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-(2-Hydroxyethoxy)phenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this functionalized substrate. Our goal is to move beyond generic protocols and provide a deeper understanding of the reaction's nuances, enabling you to troubleshoot effectively and optimize your catalyst loading for maximum yield and efficiency.
Section 1: Frequently Asked Questions (FAQs) - Your First Diagnostic Check
This section addresses the most common initial queries and issues encountered during the coupling of this compound.
Q1: What is a standard starting catalyst loading for this type of reaction?
A typical starting point for palladium catalyst loading in Suzuki-Miyaura couplings is between 1-5 mol% of the limiting reagent (usually the aryl halide).[1] For well-behaved substrates, this can often be lowered to 0.1 mol% or even less during optimization.[2][3] However, given the potential for the free hydroxy group on this compound to interact with the catalyst, starting in the 1-2 mol% range is a prudent strategy.
Q2: My reaction mixture turned black immediately upon heating. Is this a sign of failure?
Not necessarily. The formation of a dark brown or black color is common as the active Pd(0) species is generated from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)).[4] However, the rapid precipitation of granular, black solid (palladium black) can indicate catalyst decomposition. This occurs when the Pd(0) atoms aggregate due to insufficient stabilization by the phosphine ligand. While some reactions proceed despite this, it often signals a stalled or low-yielding process. Using bulky, electron-rich ligands can help prevent this aggregation.[5]
Q3: I'm using a high catalyst loading (e.g., 5 mol%) but still getting low yield. What's the likely cause?
Simply increasing the catalyst amount does not always solve underlying mechanistic problems. High catalyst loading with poor yield often points to issues other than the quantity of palladium itself, such as:
-
Catalyst Deactivation: The free hydroxy group may be coordinating to the palladium center, inhibiting its catalytic activity.[6]
-
Inefficient Transmetalation: The base may be too weak or poorly soluble to efficiently generate the active boronate species required for transmetalation.[1]
-
Protodeboronation: Your boronic acid could be decomposing under the reaction conditions faster than it couples.[1] This is a common issue with functionalized boronic acids.[7]
Q4: Could the free hydroxy group on my boronic acid be interfering with the reaction?
Yes, this is a critical consideration. While the Suzuki coupling is known for its functional group tolerance, free hydroxyl or amine groups can sometimes interfere.[6] The oxygen's lone pairs can coordinate to the palladium catalyst, potentially sequestering it from the catalytic cycle. This can be particularly problematic with certain ligand and base combinations. If you suspect this is an issue, using a milder base or lower temperature may help. In persistent cases, protecting the hydroxy group or converting the boronic acid to a more robust derivative like a pinacol ester is a reliable strategy.[1]
Section 2: In-Depth Troubleshooting Guides
This section provides a structured approach to diagnosing and solving specific experimental failures.
Problem: Low to No Conversion of Starting Material
Symptom: TLC or LC-MS analysis shows predominantly unreacted aryl halide and boronic acid.
The active catalyst in the Suzuki-Miyaura cycle is a Pd(0) complex.[8] If you are using a more stable Pd(II) precatalyst (e.g., PdCl₂(dppf), Pd(OAc)₂), it must first be reduced in situ.[9] This process can fail, or the generated Pd(0) can be immediately oxidized if oxygen is present.
Troubleshooting Protocol:
-
Ensure Rigorous Degassing: Oxygen is detrimental to the Pd(0) catalyst.[7] Degas your solvent thoroughly (3-4 pump-freeze-thaw cycles or sparging with argon/nitrogen for 30 minutes) and maintain a positive inert atmosphere throughout the setup and reaction.[1]
-
Select an Appropriate Ligand: For challenging or electron-rich aryl halides, standard ligands like triphenylphosphine (PPh₃) may not be sufficient to promote the initial oxidative addition step.[4] Switch to a more electron-rich and bulky biarylphosphine ligand (e.g., SPhos, XPhos) which are known to accelerate this key step and stabilize the catalyst.[5]
-
Use a Pre-formed Pd(0) Catalyst: To eliminate issues with the initial reduction step, consider using a catalyst that is already in the active Pd(0) state, such as Pd(PPh₃)₄.[10]
Transmetalation, the transfer of the organic group from boron to palladium, is often the rate-determining step and requires activation of the boronic acid by a base.[11]
Troubleshooting Protocol:
-
Evaluate Your Base: The choice of base is critical. It must be strong enough to form the reactive boronate species [R-B(OH)₃]⁻ but not so harsh that it causes substrate decomposition or protodeboronation.[1]
-
Optimize the Solvent System: The solubility of the base is crucial. Many common bases (e.g., K₃PO₄) have low solubility in purely organic solvents like toluene or THF. Adding a small amount of water (e.g., a 4:1 or 10:1 Dioxane/H₂O mixture) can dramatically improve solubility and facilitate boronate formation.[1][7]
Problem: Reaction Stalls or Significant Protodeboronation Occurs
Symptom: The reaction proceeds initially but stops before the limiting reagent is consumed, or a significant amount of the arene byproduct (from replacement of -B(OH)₂ with -H) is observed.
This compound, like many functionalized boronic acids, can be susceptible to protodeboronation, especially at elevated temperatures or in the presence of strong bases and water.[1]
Troubleshooting Protocol:
-
Use a Milder Base: If you observe significant protodeboronation with a strong base like K₃PO₄, switch to a milder option such as KF or K₂CO₃.[1]
-
Lower the Reaction Temperature: High temperatures accelerate the rate of protodeboronation.[1] Determine the lowest temperature at which the coupling still proceeds at a reasonable rate.
-
Convert to a More Stable Boron Species: This is often the most robust solution. Boronic acids can be converted to derivatives that are more resistant to decomposition.
-
Pinacol Boronic Esters (BPin): These are significantly more stable and are a popular choice for sensitive substrates.[9]
-
Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable to air and moisture and often show excellent reactivity.[1]
-
MIDA Boronates: These are exceptionally stable crystalline solids, ideal for complex syntheses or when the boron functionality needs to survive other reaction steps.[1]
-
Section 3: Systematic Optimization Workflow
A logical, stepwise approach is key to efficiently optimizing catalyst loading. This workflow minimizes wasted resources and quickly identifies critical reaction parameters.
// Connections A -> B; B -> C; C -> G [label="Yes"]; C -> D [label="No"]; D -> B [label="Re-evaluate"]; E -> B [label="Re-evaluate"]; F -> B [label="Re-evaluate"]; G -> H;
// Invisible edges for alignment if needed D -> E [style=invis]; E -> F [style=invis]; } dot Caption: A systematic workflow for troubleshooting and optimizing catalyst loading.
Section 4: Key Experimental Protocols & Data
Data Summary: Recommended Starting Conditions
The following table provides validated starting points for your initial screening experiments.
| Parameter | Condition A (Standard) | Condition B (For Hindered/Deactivated Partners) | Condition C (Mild, for Sensitive Substrates) |
| Pd Source | PdCl₂(dppf) | XPhos Pd G3 | Pd(OAc)₂ |
| Ligand | (none needed) | (none needed) | SPhos |
| Catalyst Loading | 1.5 - 2.5 mol% | 1 - 2 mol% | 2 mol% |
| Ligand:Pd Ratio | 1:1 (in complex) | 1:1 (in complex) | 2:1 |
| Base | K₃PO₄ (2.5 eq) | Cs₂CO₃ (2.0 eq) | K₂CO₃ or KF (3.0 eq) |
| Solvent | Dioxane / H₂O (4:1) | THF / H₂O (10:1) | Toluene |
| Temperature | 80 - 110 °C | 80 - 100 °C | 60 - 80 °C |
| Reference | [1] | [7] | [1] |
Protocol 1: General Suzuki-Miyaura Coupling
This protocol is a robust starting point for most aryl bromide or iodide partners.
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and finely powdered base (e.g., K₃PO₄, 2.5 mmol, 2.5 equiv).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of Dioxane/H₂O 4:1) via syringe. The concentration should generally be between 0.1 M and 0.2 M relative to the limiting reagent.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 0.02 mmol, 2 mol%).
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90 °C).
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[7]
Protocol 2: Preparation of the Pinacol Ester of this compound
This protocol converts the boronic acid to its more stable BPin derivative, which is highly recommended if protodeboronation is a persistent issue.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent like THF or Toluene (approx. 0.5 M).
-
Drying: Add a drying agent like anhydrous MgSO₄ to remove water. Stir for 30 minutes.
-
Isolation: Filter off the drying agent. The resulting solution contains the pinacol ester, which is often used directly in the subsequent coupling reaction without isolation. Alternatively, the solvent can be removed under reduced pressure to yield the crude ester, which can be purified if necessary.[9]
The Suzuki-Miyaura Catalytic Cycle: Points of Failure
Understanding the catalytic cycle is essential for effective troubleshooting. Each step presents a potential bottleneck that can be addressed by modifying reaction conditions.
// Nodes for the cycle pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#E6F4EA"]; ox_add [label="Oxidative Addition\nAr-Pd(II)-X(L₂)", shape=ellipse, fillcolor="#FCE8E6"]; trans [label="Transmetalation\nAr-Pd(II)-Ar'(L₂)", shape=ellipse, fillcolor="#FEF7E0"]; red_elim [label="Reductive Elimination\n ", shape=ellipse, fillcolor="#E8F0FE"];
// Input/Output Nodes arx [label="Aryl Halide (Ar-X)", shape=plaintext]; base [label="Base (e.g., K₃PO₄)", shape=plaintext]; boronic [label="Boronate [Ar'-B(OH)₃]⁻", shape=plaintext]; product [label="Product (Ar-Ar')", shape=plaintext];
// Invisible node for boronic acid activation boronic_acid [label="Ar'-B(OH)₂", shape=plaintext];
// Edges pd0 -> ox_add [label=" Slowed by bulky or\n electron-rich Ar-X.\n Aided by bulky, e⁻-rich ligands. "]; arx -> ox_add;
ox_add -> trans [label=" Halide/Base Exchange "];
boronic -> trans [label=" Often rate-limiting.\n Requires soluble, active boronate.\n Can be inhibited by -OH group. "];
trans -> red_elim;
red_elim -> pd0 [label=" Generally fast.\n Regenerates catalyst. "]; red_elim -> product;
// Boronic acid activation boronic_acid -> boronic [style=dashed, arrowhead=open, label=" Activation "]; base -> boronic [style=dashed, arrowhead=open]; } dot Caption: The Suzuki-Miyaura catalytic cycle and common points of failure.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 987–999. Retrieved from [Link]
-
Lee, V., et al. (2018). Suzuki–Miyaura Coupling Reactions Using Low Loading of Ligand-activated Palladium Catalyst by Cooperative Copper Catalysis. Chemistry Letters, 47(7), 896-899. Retrieved from [Link]
-
Shaker S. Adam, M., et al. (2021). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. Retrieved from [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Retrieved from [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(25), 8887–8892. Retrieved from [Link]
-
The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling. Retrieved from [Link]
-
Foth, P. J., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(18), 2465–2475. Retrieved from [Link]
-
Al-Zoubi, R. M. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
"side reactions of 4-(2-Hydroxyethoxy)phenylboronic acid in cross-coupling"
Technical Support Center: 4-(2-Hydroxyethoxy)phenylboronic Acid
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding its use in palladium-catalyzed cross-coupling reactions. Our goal is to help you diagnose and resolve common side reactions to improve yield, purity, and reproducibility in your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield of the desired product. What are the primary issues to investigate?
Low yields are a common issue in cross-coupling reactions and can stem from several factors beyond simple incomplete conversion.[1] When using a functionalized boronic acid like this compound, the primary culprits are often competing side reactions or suboptimal reaction conditions that fail to favor the desired catalytic cycle.
The first steps in troubleshooting should involve a critical assessment of three areas:
-
Catalyst Activity: Ensure that the active Pd(0) species is being generated and is not being deactivated. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the conditions must be suitable for its reduction to Pd(0).[2] Contamination with oxygen can deactivate the catalyst and promote side reactions.[3]
-
Reaction Parameters: The choice of base, solvent, and ligand is critical. The base must be strong enough to facilitate the formation of the active boronate species for transmetalation but not so harsh that it promotes decomposition of the boronic acid.[2]
-
Boronic Acid Stability: this compound, like many arylboronic acids, is susceptible to decomposition pathways such as protodeboronation and homocoupling.[4][5] These side reactions consume the starting material, directly reducing the potential yield of your target molecule.
Q2: I've identified a major impurity as 4,4'-bis(2-hydroxyethoxy)-1,1'-biphenyl. What causes this boronic acid homocoupling, and how can I suppress it?
The formation of a biaryl product derived from the coupling of two boronic acid molecules is known as homocoupling. This is a well-documented side reaction in Suzuki-Miyaura couplings.[4][6] There are two primary mechanisms through which this can occur:
-
Oxygen-Mediated Pathway: The presence of molecular oxygen in the reaction vessel is a frequent cause.[7] Oxygen can interact with the palladium catalyst, potentially forming a Pd-peroxo species that facilitates the oxidative homocoupling of the boronic acid.[4] This is often the dominant pathway if the reaction has not been properly degassed.
-
Palladium(II)-Mediated Pathway: Homocoupling can also proceed via a stoichiometric reaction between a Pd(II) species and the boronic acid, which generates the symmetrical biaryl and Pd(0).[8] This can be particularly problematic during the initial phase of the reaction when the Pd(II) precatalyst is being reduced to the active Pd(0) catalyst.
Strategies to Minimize Homocoupling:
| Strategy | Rationale | Recommended Action |
| Rigorous Degassing | To remove dissolved oxygen, which is a key component in the most common homocoupling pathway.[8] | Sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Use of Pd(0) Catalyst | To bypass the Pd(II) precatalyst reduction step where homocoupling can occur. | Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[9] |
| Add a Reducing Agent | To rapidly convert any Pd(II) species to the active Pd(0) catalyst, minimizing its availability for the homocoupling side reaction. | The addition of a mild reducing agent, such as potassium formate, can be effective.[8] |
| Ligand Selection | Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the pathways leading to homocoupling.[9] | Employ ligands from the Buchwald family (e.g., SPhos, XPhos) or other electron-rich ligands like P(t-Bu)₃.[2][9] |
Q3: My main byproduct is 2-phenoxyethanol, which results from the loss of the boronic acid group. Why does this protodeboronation occur?
Protodeboronation is the protonolysis of the carbon-boron bond, replacing the -B(OH)₂ group with a hydrogen atom.[5] It is a significant decomposition pathway for arylboronic acids, particularly under the basic and often aqueous conditions used for Suzuki couplings.[10]
Key Factors Influencing Protodeboronation:
-
Base Strength and Water: Harsh basic conditions, especially in the presence of water, can accelerate protodeboronation. The reaction proceeds through the formation of a boronate species ([ArB(OH)₃]⁻), which is then protonated by a proton source (like water), leading to C-B bond cleavage.[2][5]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of most reactions, including the undesired protodeboronation.[2]
-
Electronic Effects: While this compound is not strongly electron-deficient, substrates with strong electron-withdrawing groups are particularly susceptible to protodeboronation.[11][12]
Troubleshooting Protodeboronation:
Caption: Troubleshooting workflow for protodeboronation.
Q4: Can the 2-hydroxyethoxy substituent itself participate in side reactions?
While less common than protodeboronation or homocoupling, the free hydroxyl group in the 2-hydroxyethoxy substituent is a potential site for reactivity that should not be overlooked.
-
Interaction with Base: Under standard basic conditions (e.g., K₂CO₃, K₃PO₄), the phenolic hydroxyl group is significantly more acidic than the aliphatic hydroxyl of the ethoxy tail. However, with very strong bases, the aliphatic hydroxyl can be deprotonated to form an alkoxide. This negatively charged species could potentially coordinate to the palladium center, altering its reactivity or stability.
-
In-situ Protection/Boronate Ester Formation: The diol-like nature of the substrate (the boronic acid itself and the hydroxyl group) could lead to the formation of five-membered ring boronate esters (dioxaborolane-type structures) with other boronic acid molecules in the reaction mixture. This could sequester the boronic acid in a less reactive or unreactive form.
-
Phosphine Ligand Interaction: In rare cases, if using certain phosphorus-based reagents or under specific conditions, a phosphorylation reaction at the hydroxyl group could occur, though this is not a typical side reaction in standard Suzuki couplings.
If you suspect the hydroxyl group is causing issues (e.g., if you see complex mixtures or catalyst inhibition that cannot be explained by other means), a simple diagnostic experiment is to protect the hydroxyl group (e.g., as a silyl ether or methyl ether) and repeat the reaction. If the reaction proceeds cleanly, it indicates the free hydroxyl was the source of the complication.
Experimental Protocols & Troubleshooting
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point designed to minimize common side reactions.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[3]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., Dioxane/H₂O 10:1 or Toluene/EtOH/H₂O) via syringe.[13] Proper degassing is critical to prevent homocoupling.[8]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1–3 mol%) and any additional ligand if required. For challenging couplings, consider a more active catalyst system like XPhos Pd G3 (0.5–2 mol%).[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60–90 °C) and monitor progress by TLC or LC-MS. Avoid unnecessarily high temperatures to minimize protodeboronation.[2]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Conversion to a More Stable Pinacol Ester
If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester (BPin) derivative can significantly improve stability.[2][14]
-
Dissolution: In a flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent (e.g., Toluene or THF).
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. The reaction is typically complete within 2-4 hours when no more water is collected.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-ol can often be used directly in the Suzuki reaction without further purification.
Caption: Comparison of the desired catalytic cycle with major side reaction pathways.
References
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thiéme Chemistry. Available at: [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]
-
Rosso, V. W., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 543-548. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. Available at: [Link]
-
Soriano-Ursúa, M. A., et al. (2018). Theoretical Coupling and Stability of Boronic Acid Adducts with Catecholamines. ResearchGate. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12264-12273. Available at: [Link]
-
Wikipedia. (2023). Protodeboronation. Wikipedia. Available at: [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1295-1310. Available at: [Link]
-
Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]
-
Li, J., et al. (2023). Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions. Chemical Science, 14(12), 3183-3190. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4853. Available at: [Link]
-
Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(16), 5413-5423. Available at: [Link]
-
Poster Board. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board. Available at: [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
Technical Support Center: A Researcher's Guide to Preventing Homocoupling of 4-(2-Hydroxyethoxy)phenylboronic Acid
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-(2-Hydroxyethoxy)phenylboronic acid in their synthetic workflows, particularly in Suzuki-Miyaura cross-coupling reactions. A common and often frustrating side reaction is the undesired homocoupling of the boronic acid, leading to the formation of a symmetrical biaryl byproduct. This not only consumes the starting material and reduces the yield of the desired product but also complicates purification.
This comprehensive guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you diagnose and mitigate the homocoupling of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why does it occur?
A: Boronic acid homocoupling is a side reaction where two molecules of a boronic acid couple to form a symmetrical biaryl. In the context of a Suzuki-Miyaura reaction, this is a competitive pathway to the desired cross-coupling of the boronic acid with an organic halide.
The primary mechanism for palladium-catalyzed homocoupling involves the presence of oxygen.[1][2] Dioxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex (e.g., (η²-O₂)PdL₂).[3][4] This complex can then react with two molecules of the boronic acid, ultimately leading to the formation of the biaryl byproduct and regenerating a palladium species that can re-enter a catalytic cycle.[3][4][5] Another proposed mechanism, which can occur even in the absence of oxygen, involves a protonolysis/second transmetalation event, especially with electron-deficient arylboronic acids.[6]
Q2: Is this compound particularly susceptible to homocoupling?
A: While all arylboronic acids can undergo homocoupling, the susceptibility can be influenced by the electronic nature of the substituents on the aromatic ring. The 4-(2-Hydroxyethoxy)phenyl group is an electron-donating group, which generally makes the boronic acid more nucleophilic and reactive in the desired Suzuki-Miyaura coupling. However, under suboptimal conditions, particularly in the presence of oxygen, this reactivity can also contribute to the undesired homocoupling pathway. The hydroxyl group itself can also potentially interact with the catalyst or base, influencing the reaction outcome.
Q3: I'm observing a significant amount of a symmetrical biaryl byproduct in my reaction. How can I confirm it's from the homocoupling of my boronic acid?
A: The most common methods for identifying byproducts are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy .
-
LC-MS: You will observe a peak with a mass corresponding to the dimer of your boronic acid's aryl group. For this compound, you would look for the mass of 4,4'-bis(2-hydroxyethoxy)biphenyl.
-
NMR: The ¹H NMR spectrum of the homocoupled product will show a distinct set of aromatic signals, often with a symmetry that is different from your desired cross-coupled product.
Comparing the analytical data of your byproduct with a known standard or with predicted spectral data will confirm its identity.
Troubleshooting Guide: Minimizing Homocoupling
This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to suppress the homocoupling of this compound.
Issue 1: Significant Formation of the Homocoupled Product
The presence of the homocoupled dimer is a clear indication that the conditions are favoring this undesired pathway. Here are the key parameters to investigate and optimize:
1. Rigorous Exclusion of Oxygen
This is the most critical factor in preventing palladium-catalyzed homocoupling.[1][2][7]
Causality: Oxygen reacts with the active Pd(0) catalyst to form a palladium peroxo species, which is a key intermediate in the homocoupling catalytic cycle.[3][4] By removing oxygen, you shut down this primary pathway for homocoupling.
Troubleshooting Steps:
-
Degassing the Solvent: Before use, thoroughly degas your solvent. Common methods include:
-
Inert Atmosphere: Ensure your reaction is set up and maintained under a positive pressure of an inert gas.[9][10] Use Schlenk line techniques or a glovebox for optimal results.
-
Reagent Purity: Use high-purity, anhydrous reagents and solvents to minimize the introduction of oxygen and water.[11]
2. Catalyst and Ligand Selection
The choice of palladium source and ligand can significantly influence the relative rates of cross-coupling versus homocoupling.[10][12]
Causality: Bulky, electron-rich ligands can accelerate the desired oxidative addition and reductive elimination steps of the Suzuki-Miyaura cycle, outcompeting the homocoupling pathway.[8][12]
Troubleshooting Steps:
-
Use a Pre-formed Pd(0) Catalyst: While many reactions start with a Pd(II) precatalyst that is reduced in situ, starting with a Pd(0) source can sometimes be advantageous.
-
Employ Bulky, Electron-Rich Ligands: For challenging couplings, consider using ligands such as SPhos, XPhos, or other Buchwald-type ligands.[6][10][13] These ligands can promote the desired cross-coupling reaction.
-
Optimize Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to an increase in side reactions. Screen catalyst loadings, typically in the range of 0.5-2 mol%.[9]
3. Base Selection and Stoichiometry
The base plays a crucial role in the transmetalation step and can influence the stability of the boronic acid.[10][11]
Causality: The strength and solubility of the base affect the formation of the active boronate species. An inappropriate base can lead to decomposition of the boronic acid or promote side reactions.
Troubleshooting Steps:
-
Screen Different Bases: Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[10] For substrates sensitive to hydrolysis, a weaker base might be preferable.
-
Use Finely Powdered Base: Ensure the base is finely powdered to maximize its surface area and reactivity.[9]
-
Optimize Base Stoichiometry: Typically, 2-3 equivalents of the base are used.[9] An excess of a strong base can sometimes promote protodeboronation.
4. Solvent System and Concentration
The solvent system affects the solubility of all reaction components and can influence the stability of the catalytic species.[11]
Causality: A solvent system that ensures all components are in solution at the reaction temperature is crucial for efficient reaction kinetics. Poor solubility can lead to localized high concentrations and promote side reactions.[10]
Troubleshooting Steps:
-
Solvent Choice: Common solvent systems for Suzuki couplings include mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, THF) with water.[9][11] The water is often necessary to dissolve the inorganic base and facilitate the formation of the boronate.
-
Concentration: The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[9]
Issue 2: Low Yield of the Desired Product Accompanied by Boronic Acid Decomposition
Besides homocoupling, protodeboronation (replacement of the boronic acid group with a hydrogen atom) is another common decomposition pathway that lowers the yield.[10][11]
Causality: Protodeboronation is often promoted by excess water, high temperatures, or harsh basic conditions.[10]
Troubleshooting Steps:
-
Use a More Stable Boronic Acid Surrogate: If protodeboronation is a persistent issue, consider converting the this compound to a more stable derivative, such as a pinacol ester (BPin) or a MIDA boronate.[10][14] These can be more robust under the reaction conditions and release the boronic acid slowly in situ.
-
Anhydrous Conditions: If your reaction can proceed under anhydrous conditions (e.g., with a soluble organic base), this can help minimize protodeboronation.[10]
-
Temperature Optimization: Excessive heat can lead to the degradation of the boronic acid and the catalyst.[10] Screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance between reaction rate and stability.
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling with Rigorous Deoxygenation
This protocol outlines a standard procedure for a Suzuki-Miyaura coupling, emphasizing the steps for minimizing oxygen to prevent homocoupling.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Finely powdered K₃PO₄ (2.0–3.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)
-
Degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered K₃PO₄.[9]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[9]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.[9]
-
Solvent Addition: Add the degassed solvent system via syringe.[9]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[9]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[9]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by flash column chromatography.[9]
Protocol 2: Preparation of a Diethanolamine (MIDA) Adduct for Slow Release
This protocol describes the preparation of a more stable diethanolamine adduct of your boronic acid, which can be used directly in the coupling reaction.[15]
Materials:
-
This compound (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Methylene chloride (or other suitable solvent)
Procedure:
-
Dissolution: In a vial with a stir bar, dissolve the this compound in a minimal amount of methylene chloride.[9]
-
Addition: Add diethanolamine dropwise via pipette while stirring.[9]
-
Precipitation: A precipitate will form.[9]
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the solid product by vacuum filtration.[9]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used in your Suzuki coupling reaction.[9]
Visualizing the Problem: Competing Reaction Pathways
The following diagram illustrates the competition between the desired Suzuki-Miyaura cross-coupling and the undesired homocoupling pathway.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Data Summary: Impact of Reaction Parameters on Homocoupling
The following table summarizes the general effects of key reaction parameters on the formation of the homocoupling byproduct.
| Parameter | Condition Favoring Homocoupling | Recommended Action to Minimize Homocoupling |
| Atmosphere | Presence of Oxygen | Rigorously degas all solvents and run the reaction under an inert atmosphere (N₂ or Ar). |
| Catalyst/Ligand | Less bulky, electron-poor ligands | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). |
| Base | Suboptimal base choice (too strong/weak, poor solubility) | Screen bases (K₃PO₄, K₂CO₃, Cs₂CO₃) and use finely powdered material. |
| Temperature | Excessively high temperatures | Optimize the temperature to be sufficient for reaction without causing degradation. |
| Boronic Acid Stability | Use of unstable boronic acid | Convert to a more stable surrogate like a pinacol ester or MIDA boronate. |
By systematically addressing these factors, you can significantly suppress the undesired homocoupling of this compound and improve the efficiency and reproducibility of your Suzuki-Miyaura cross-coupling reactions.
References
-
Amatore, C., et al. (2007). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. Available at: [Link]
-
Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. Available at: [Link]
-
Bio, M. M., et al. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Ishida, T., et al. (2018). Aerobic homocoupling of arylboronic acids using Cu-doped amorphous zirconia: impact of catalyst amorphousness on reaction efficiency. Catalysis Science & Technology. Available at: [Link]
-
ResearchGate. (n.d.). Plausible mechanism for the homocoupling of arylboronic acid. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Proposed mechanism for homocoupling reaction. ResearchGate. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry. Available at: [Link]
-
Gupta, S. S. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Available at: [Link]
-
Carregal-Romero, B., et al. (2021). Influence of Surface Functionalities on Au/C Catalysts for Oxidative Homocoupling of Phenylboronic Acid. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
ResearchGate. (n.d.). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Le-Quelleuc, M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
Gardner, J. P., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Sheng, J., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. Available at: [Link]
-
Wisniewski, S. R., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. Available at: [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Cox, S. (n.d.).
-
Dandepally, S. R., et al. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available at: [Link]
-
Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]
-
Amatore, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. PubMed. Available at: [Link]
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Technical Support Center: Purification Strategies for Products Derived from 4-(2-Hydroxyethoxy)phenylboronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(2-Hydroxyethoxy)phenylboronic acid. This document provides in-depth, field-proven insights into the purification of its derivatives, particularly those synthesized via Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification strategies effectively.
The unique structure of this compound, featuring a polar hydroxyethoxy tail and an acidic boronic acid group, presents specific challenges and opportunities in purification. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you are most likely to encounter.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges in a direct question-and-answer format, providing both strategic advice and mechanistic explanations.
Q1: What are the most common impurities I should expect when using this compound in a Suzuki-Miyaura coupling reaction?
A1: A successful purification strategy begins with understanding the potential impurity profile. In a typical Suzuki-Miyaura reaction, you should anticipate several classes of impurities derived from starting materials and side reactions.[1][2]
-
Unreacted Starting Materials: This includes both the unreacted this compound and your aryl halide/triflate coupling partner.
-
Homocoupling Byproducts: Palladium catalysts can promote the coupling of two identical molecules. You may see biaryl products resulting from the coupling of two molecules of the boronic acid (forming a symmetrical biphenyl with two hydroxyethoxy groups) or two molecules of the aryl halide.[1]
-
Protodeboronation Products: This is a significant side reaction where the carbon-boron bond of the starting material is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 2-phenoxyethanol.[3] This side reaction can reduce yield and introduce an additional impurity to remove.[3][4]
-
Catalyst Residues: Residual palladium from the catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and its associated ligands (e.g., triphenylphosphine oxide) are common metallic and organic impurities.[5][6]
-
Inorganic Salts: Bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are essential for the reaction but must be thoroughly removed during the aqueous workup.[7]
Q2: My main challenge is removing unreacted this compound. Its polarity seems to make it co-elute with my product. What are my options?
A2: This is a very common issue due to the polar nature of the hydroxyethoxy group. Standard chromatographic separations can be difficult. However, you can exploit the acidic nature of the boronic acid moiety.
-
Strategy 1: Acid-Base Extraction (Liquid-Liquid Extraction): This is the most powerful and scalable method. Boronic acids are weakly acidic and will deprotonate in the presence of a base to form a water-soluble boronate salt.[5][8][9]
-
Mechanism: By washing your crude organic solution (e.g., in ethyl acetate or DCM) with an aqueous base (e.g., 1M NaOH, 1M Na₂CO₃), the acidic boronic acid is selectively pulled into the aqueous layer, while your neutral, coupled product remains in the organic phase.[5][9] This is often sufficient to remove the vast majority of the unreacted starting material.
-
Caveat: This method is not suitable if your desired product contains a base-sensitive functional group (like an ester) or an acidic proton (like a phenol) that would also cause it to partition into the aqueous layer.[10]
-
-
Strategy 2: Derivatization/Scavenging: If extraction is not feasible, you can convert the boronic acid into a form that is easier to separate.
-
Diethanolamine Adduct Formation: Reacting the crude mixture with diethanolamine can form a stable, often crystalline, adduct with the boronic acid.[10][11] This adduct can frequently be filtered off.
-
Polymer-Supported Scavengers: Resins like diethanolaminomethyl polystyrene (DEAM-PS) can be used to selectively bind and remove boronic acids from the reaction mixture by simple filtration.[12]
-
Q3: My column chromatography is failing. The product streaks badly on silica gel, and I get poor separation. How can I optimize this?
A3: The interaction of boronic acids and polar compounds with the acidic silanol groups on standard silica gel is a well-known problem, leading to streaking and irreversible adsorption.[10][13][14]
-
Tip 1: Switch to a Different Stationary Phase:
-
Neutral Alumina: For moderately polar compounds, neutral alumina is an excellent alternative to silica gel, as it lacks the acidic surface that causes issues with boronic acids.[13]
-
Reverse-Phase (C18) Silica: If your product is sufficiently non-polar, reverse-phase chromatography using solvent systems like acetonitrile/water or methanol/water can be effective, although removing water from the final product can be a challenge.[10]
-
-
Tip 2: Modify the Mobile Phase:
-
Add a Polar Modifier: For silica gel chromatography of polar compounds, switching from standard hexane/ethyl acetate systems to those with greater eluting power, such as dichloromethane/methanol, can improve results.[5]
-
Add an Acidic Modifier: Adding a small amount of acetic acid (~0.1-1%) to the mobile phase can help by protonating the silanol groups on the silica surface, reducing their interaction with your compound and minimizing tailing.
-
-
Tip 3: Modify the Stationary Phase:
-
Boric Acid Impregnation: A facile method involves impregnating the silica gel with boric acid. This has been shown to suppress the over-adsorption of boronic esters and can be effective for related compounds.[15]
-
Q4: When is recrystallization a good choice, and how do I select the right solvent system?
A4: Recrystallization is an ideal and highly scalable purification technique if your desired product is a stable, crystalline solid and the impurities have different solubility profiles.[2][13]
-
When to Use It: It is most effective when the desired product is the major component of the crude material (>80-90% purity). It is excellent for removing small amounts of highly soluble or highly insoluble impurities.
-
Solvent Selection Strategy: The goal is to find a solvent (or solvent pair) in which your product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble at all temperatures.[13]
-
Single Solvent: Test small amounts of your crude solid in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane). A good solvent will dissolve the solid when hot but allow crystals to form upon cooling.[11][16]
-
Two-Solvent System: This is often more effective. Dissolve your product in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is poorly soluble) at an elevated temperature until the solution becomes cloudy. Add a drop or two of the good solvent to clarify, then allow the solution to cool slowly. Common pairs include ethyl acetate/hexanes, dichloromethane/pentane, and ethanol/water.[13]
-
Q5: How can I effectively remove residual palladium catalyst from my final product?
A5: Removing the last traces of palladium is crucial, especially in drug development, as residual heavy metals are strictly regulated.
-
Filtration through Celite®: After the reaction, diluting the mixture with a solvent like ethyl acetate and filtering it through a pad of Celite® can remove the bulk of precipitated palladium black.[17]
-
Aqueous Washes: Washing the organic layer with aqueous solutions of reagents like sodium bisulfite or thiourea can help complex and remove palladium.[9]
-
Activated Carbon Treatment: Stirring a solution of your crude product with activated carbon (charcoal) for a period and then filtering it through Celite® is a classic and effective method for adsorbing residual palladium.
-
Specialized Scavengers: For very low-level removal, commercially available silica-functionalized scavengers containing thiol (-SH) or amine groups are highly effective at binding palladium, which is then removed by filtration.[9]
Q6: I suspect protodeboronation is lowering my yield. How can I confirm this and minimize it?
A6: Protodeboronation is the undesired hydrolysis of the C-B bond to a C-H bond.[3] It is often accelerated by harsh pH conditions (both acidic and basic) and elevated temperatures.[12]
-
Confirmation: The primary byproduct of protodeboronation of your starting material would be 2-phenoxyethanol. You can look for its characteristic peaks in the ¹H NMR spectrum of your crude reaction mixture or identify it by LC-MS.
-
Minimization Strategies:
-
Use Fresh Boronic Acid: Boronic acids can degrade on storage. Use high-quality, fresh material.
-
Optimize Reaction Conditions: Avoid unnecessarily long reaction times or excessively high temperatures.
-
Control pH during Workup: Protodeboronation can be rapid under strongly acidic or basic conditions.[12] When performing an aqueous workup, try to minimize the time the material is in contact with strong acids or bases. A milder base during the reaction (e.g., potassium fluoride) or workup might be beneficial.
-
Use Boronic Esters: In some cases, using a more stable boronic ester derivative (e.g., a pinacol ester) can protect against premature protodeboronation, as the ester is often hydrolyzed in situ during the Suzuki reaction.[4]
-
Section 2: Data & Visualization
Table 1: Impurity Profile and Mitigation Strategies
| Impurity Type | Structure/Description | Key Identifier | Recommended Purification Method |
| Unreacted Boronic Acid | This compound | Acidic; highly polar | Basic aqueous extraction (1M NaOH)[5][8]; Derivatization with diethanolamine[10][11] |
| Homocoupled Boronic Acid | 4,4'-bis(2-hydroxyethoxy)biphenyl | Neutral; highly polar; often a solid | Flash chromatography (DCM/MeOH) or Recrystallization[13] |
| Protodeboronation Product | 2-Phenoxyethanol | Neutral; moderately polar | Flash chromatography[7] |
| Homocoupled Aryl Halide | Symmetrical biaryl from your coupling partner | Neutral; polarity depends on structure | Flash chromatography or Recrystallization[7][13] |
| Palladium Catalyst Residues | Finely divided black solid or soluble complexes | Metallic/Organometallic | Filtration through Celite®[17]; Treatment with activated carbon; Scavenger resins[9] |
Diagrams: Purification Workflows
Caption: General purification workflow for Suzuki-Miyaura reaction products.
Caption: Decision tree for selecting a primary purification strategy.
Section 3: Detailed Experimental Protocols
Protocol 1: Base Extraction for Boronic Acid Removal
This protocol is designed to selectively remove acidic impurities like unreacted this compound from a neutral organic product.[5][9]
-
Reaction Quench: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) (approx. 10-20 volumes relative to the limiting reagent).
-
Initial Wash: Transfer the diluted mixture to a separatory funnel. Wash with deionized water (1 x 10 volumes) and then with saturated aqueous NaCl (brine) (1 x 10 volumes) to remove the bulk of inorganic salts.
-
Base Extraction: Wash the organic layer with 1M aqueous NaOH (2 x 10 volumes). Shake the separatory funnel gently for 1-2 minutes for each wash.
-
Causality: The NaOH deprotonates the boronic acid, forming the sodium boronate salt, which is highly soluble in the aqueous phase and is thus removed from the organic layer.
-
-
Neutralization Wash: Wash the organic layer again with brine (1 x 10 volumes) to remove any residual NaOH.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now depleted of the boronic acid starting material.
Protocol 2: Optimized Flash Chromatography for Polar Biaryls
This protocol is for purifying neutral, polar products when recrystallization is not an option.
-
Slurry Preparation: Adsorb the crude organic product onto a small amount of silica gel or Celite® by dissolving it in a minimal amount of a volatile solvent (e.g., DCM or EtOAc) and adding the adsorbent. Remove the solvent completely under reduced pressure to get a dry, free-flowing powder. This is known as "dry loading" and typically results in better separation.[17]
-
Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 100% Dichloromethane (DCM)).
-
Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with 100% DCM, gradually increasing the polarity by adding methanol (MeOH). For example, a stepwise gradient could be:
-
100% DCM (2 column volumes)
-
1% MeOH in DCM (4 column volumes)
-
2% MeOH in DCM (4 column volumes)
-
Continue increasing the MeOH percentage by 1-2% increments as needed.
-
Causality: The DCM/MeOH system is effective for polar compounds where EtOAc/hexanes fails to provide sufficient eluting strength.[5] The gradual increase in polarity ensures a robust separation between compounds with small differences in polarity.
-
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Protocol 3: Two-Solvent Recrystallization
This protocol is for purifying a solid product from soluble impurities.[13]
-
Dissolution: Place the crude solid product in an Erlenmeyer flask with a stir bar. Add a minimal amount of a "good" solvent (e.g., hot ethyl acetate) and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Induce Precipitation: While the solution is still hot, slowly add a "poor" anti-solvent (e.g., hexanes) dropwise until you observe persistent cloudiness (turbidity).
-
Re-dissolution: Add 1-2 drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath or refrigerator for 30-60 minutes.
-
Causality: Slow cooling allows for the formation of a pure crystal lattice, excluding impurity molecules, which remain in the mother liquor.
-
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent. Dry the crystals under vacuum to remove all residual solvent.
Section 4: References
-
How to purify boronic acids/boronate esters? - ResearchGate. (2016). ResearchGate. [Link]
-
Process for purification of boronic acid and its derivatives - Google Patents. (2005). Google Patents.
-
Facile Chromatographic Method for Purification of Pinacol Boronic Esters - Oxford Academic. (2012). Chemistry Letters. [Link]
-
Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. (2024). Reddit. [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). NROChemistry. [Link]
-
HELP: Purifying boronic acids sucks : r/chemistry - Reddit. (2025). Reddit. [Link]
-
Can I remove boronic acid using Work up process? - ResearchGate. (2016). ResearchGate. [Link]
-
Purification of boronic acids? : r/chemistry - Reddit. (2017). Reddit. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. [Link]
-
Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL - WordPress.com. (n.d.). WordPress.com. [Link]
-
Protodeboronation - Wikipedia. (n.d.). Wikipedia. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022). MDPI. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024). YouTube. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). YouTube. [Link]
-
Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. [Link]
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- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 17. m.youtube.com [m.youtube.com]
"impact of base selection on Suzuki reactions with 4-(2-Hydroxyethoxy)phenylboronic acid"
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with base selection, particularly when working with functionalized reagents such as 4-(2-Hydroxyethoxy)phenylboronic acid. Our goal is to provide you with the in-depth technical guidance necessary to optimize your reactions, improve yields, and minimize side-product formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that arise during the Suzuki-Miyaura coupling involving this compound. The presence of the protic hydroxyl group on the boronic acid introduces specific challenges that require careful consideration of the base.
Q1: What is the fundamental role of the base in the Suzuki-Miyaura catalytic cycle?
A1: The base is a critical component of the Suzuki-Miyaura reaction and is not merely a spectator. Its primary role is to facilitate the transmetalation step, which is often the rate-determining step of the catalytic cycle.[1] The base activates the organoboron species—in this case, this compound—by converting it into a more nucleophilic "ate" complex (a boronate).[2][3][4] This increased nucleophilicity makes the transfer of the aryl group from the boron atom to the palladium center much more efficient.[3][5]
There are two generally accepted pathways for this activation[4]:
-
Boronate Pathway: The base reacts directly with the boronic acid to form the reactive boronate species, which then engages with the palladium(II) halide complex.
-
Hydroxide Pathway: The base reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide intermediate. This intermediate then reacts with the neutral boronic acid.
The operative pathway often depends on the specific base, solvent, and substrates used.[4]
Q2: My reaction with this compound is giving low yields. Could the base be the problem?
A2: Yes, the choice of base is a primary suspect for low yields when using boronic acids with protic functional groups. The hydroxyl group in this compound is acidic enough to react with the base. This can lead to several complications:
-
Base Consumption: A portion of the base is consumed in deprotonating the hydroxyl group, potentially leaving an insufficient amount to activate the boronic acid for the catalytic cycle.
-
Altered Solubility: The resulting anionic species may have different solubility profiles in the reaction solvent, which can affect reaction kinetics.
-
Catalyst Inhibition: The deprotonated substrate might coordinate to the palladium center, potentially inhibiting the catalyst.
-
Side Reactions: The most common issue is the promotion of side reactions, especially protodeboronation.[6][7]
Q3: What is protodeboronation and why is it a problem with my substrate?
A3: Protodeboronation is a common and detrimental side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[7] For your substrate, this means the this compound reverts to 4-(2-hydroxyethoxy)benzene, consuming your starting material without forming the desired product.
This process is often promoted by:
-
Strong Bases: Many protodeboronation mechanisms are base-catalyzed.[7]
-
Water: The presence of a proton source, like water (which is often used as a co-solvent), facilitates the reaction.
-
Elevated Temperatures: Higher temperatures can accelerate the rate of this undesired pathway.[6]
Boronic acids with electron-donating groups, such as the ether linkage in your substrate, can be particularly susceptible to protodeboronation. The key to minimizing this side reaction is to select a base that is strong enough to promote the Suzuki cycle but not so strong that it aggressively promotes protodeboronation.[6]
Q4: How do I choose between inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄?
A4: The choice of inorganic base is critical and depends on a balance of basicity, solubility, and the "cesium effect." Inorganic bases are generally preferred over organic bases for Suzuki couplings.[8][9]
| Base | Formula | Relative Basicity | Key Characteristics & Use Cases |
| Potassium Carbonate | K₂CO₃ | Moderate | A workhorse base for many Suzuki reactions. Often a good starting point due to its moderate strength and low cost.[10] Can sometimes be too strong for sensitive substrates. |
| Cesium Carbonate | Cs₂CO₃ | Moderate-Strong | Often gives superior results due to the "cesium effect." The large, soft Cs⁺ cation is thought to better stabilize intermediates and has higher solubility in many organic solvents compared to K₂CO₃.[11][12] This can accelerate the reaction, but its higher cost is a consideration.[13] |
| Potassium Phosphate | K₃PO₄ | Strong (but less nucleophilic) | An excellent choice for challenging or sensitive substrates. It is a strong base but is less harsh than hydroxides. It is particularly effective in coupling heteroaryl boronic acids and substrates prone to side reactions.[14] |
| Potassium Fluoride | KF | Weak | A very mild base. Useful when substrates are highly sensitive to stronger bases. The fluoride ion is thought to form a hypervalent fluoroborate species, which aids in transmetalation.[5] |
For this compound, starting with a milder base like K₃PO₄ or K₂CO₃ is recommended.[10] Stronger bases like NaOH or KOH should generally be avoided as they significantly increase the rate of protodeboronation.[8]
Q5: Are organic bases like triethylamine (TEA) or DIPEA a good choice for this reaction?
A5: Generally, organic amine bases like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are not the first choice for Suzuki-Miyaura couplings. While they are excellent proton scavengers in other reactions, they are often less effective here for several reasons:
-
Inefficient Boronate Formation: They are typically not basic enough to efficiently form the reactive boronate "ate" complex required for rapid transmetalation.[8]
-
Ligand Competition: As amines, they can coordinate to the palladium center, acting as competing ligands and potentially inhibiting the catalyst's activity.
-
Side Reactions: While TEA is a stronger base than the sterically hindered DIPEA, its higher nucleophilicity can sometimes lead to undesired side reactions.[15][16]
In some specific ligand-free or specialized protocols, TEA has been used successfully, but for general applications with functionalized substrates, inorganic bases are far more reliable.[17]
Experimental Protocol: Base Screening for Suzuki Coupling
This protocol provides a standardized procedure to screen various bases for the coupling of this compound with 4-bromotoluene as a model electrophile.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
4-Bromotoluene (1.0 mmol, 1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%) or a more advanced ligand like SPhos (0.04 mmol, 4 mol%)
-
Bases to be screened (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture, 10 mL)
Procedure:
-
Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add the aryl halide (4-bromotoluene), the boronic acid, the palladium precatalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxygen from degrading the catalyst and promoting homocoupling.[18]
-
Solvent and Base Addition: Prepare a solution of the chosen base in the required amount of water. Degas this aqueous solution by bubbling with inert gas for 15 minutes. Add the degassed organic solvent (Dioxane) to the reaction vial via syringe, followed by the degassed aqueous base solution.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to 80-100 °C. Stir the reaction vigorously.[19]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every 1-2 hours) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the yield and purity of the desired product and identify any major side products (e.g., protodeboronated arene).
References
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Chemistry Notes. (2022). Suzuki reaction: easy mechanism, application. Retrieved from [Link]
-
Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]
-
American Chemical Society Publications. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]
-
Xinggao Chemical. (2025). What Is The Difference between Triethylamine And DIPEA?. Retrieved from [Link]
-
Haibach, M. C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Quora. (2018). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Aggarwal, V. K., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Effect of Cs2CO3 and K2CO3 on the synthesis and isomerization of chromene-2-carboxylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Cesium Carbonate. Retrieved from [Link]
-
ResearchGate. (2018). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
Reddit. (2023). Does using DIPEA in a peptide coupling reaction that different from TEA?. Retrieved from [Link]
-
ResearchGate. (2024). Can i get some help with a particular Suzuki coupling reaction please?. Retrieved from [Link]
-
American Chemical Society Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction condition for Suzuki reaction of bromobenzene with phenylboronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a. Retrieved from [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (n.d.). A simple and mild Suzuki reaction protocol using triethylamine as base and solvent. Retrieved from [Link]
-
J. Chem. Educ. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Retrieved from [Link]
-
ResearchGate. (2015). The Effect of Switching from Sodium to Cesium Carbonate on Suzuki-Miyaura Cross-Coupling Yields in Traditional and Microwave Heating. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura reaction of phenylboronic acid with 4-bromotoluene.... Retrieved from [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. Cesium Carbonate [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 15. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
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- 18. benchchem.com [benchchem.com]
- 19. reddit.com [reddit.com]
Technical Support Center: Managing Protodeboronation of 4-(2-Hydroxyethoxy)phenylboronic Acid
Welcome to the technical support center for 4-(2-Hydroxyethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the management of protodeboronation, a common undesired side reaction. Here, we combine fundamental principles of boronic acid chemistry with practical, field-proven insights to help you optimize your experiments and ensure the integrity of your results.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is a chemical reaction that involves the cleavage of the carbon-boron bond in a boronic acid and its replacement with a carbon-hydrogen bond.[1] In the context of your work with this compound, this side reaction consumes your starting material, leading to the formation of 2-phenoxyethanol as a byproduct. This not only reduces the yield of your desired product in cross-coupling reactions, such as the Suzuki-Miyaura coupling, but also complicates the purification process. The propensity for a given boronic acid to undergo protodeboronation is highly variable and depends on factors like the reaction conditions and the electronic and steric nature of the organic substituent.[1]
Q2: How does the 4-(2-Hydroxyethoxy) substituent affect the stability of the phenylboronic acid?
A2: The 2-hydroxyethoxy group at the para-position is an electron-donating group through resonance, which can influence the electronic density at the carbon atom bearing the boronic acid. Generally, electron-donating groups can increase the rate of protodeboronation under certain conditions. Furthermore, the terminal hydroxyl group in the ethoxy chain could potentially engage in intramolecular hydrogen bonding with the boronic acid moiety, especially in non-polar solvents. This interaction could alter the reactivity and stability of the boronic acid, though the extent of this effect would require specific experimental investigation.
Q3: What is the approximate pKa of this compound and why is it important?
The pKa is a critical parameter because it dictates the equilibrium between the neutral boronic acid and the more reactive boronate anion at a given pH.[1] Understanding the pKa allows for the rational selection of reaction pH to minimize the concentration of the species most susceptible to protodeboronation.
Troubleshooting Guide
Issue 1: Low Yield in Suzuki-Miyaura Coupling due to Protodeboronation
You observe a significant amount of the protodeboronated byproduct, 2-phenoxyethanol, in your reaction mixture, leading to a low yield of the desired coupled product.
Protodeboronation is often accelerated by basic conditions, elevated temperatures, and the presence of water, all of which are common in Suzuki-Miyaura coupling reactions.[4] The choice of base, catalyst, and solvent system can significantly impact the rate of this undesired side reaction.
| Strategy | Rationale |
| Base Selection | The strength and nature of the base are critical. Strong bases can accelerate protodeboronation. Consider using a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide (NaOH). For substrates with base-labile functional groups, powdered potassium fluoride (KF) can be an effective alternative that still activates the boronic acid for transmetalation.[4] |
| Temperature Control | Higher temperatures increase the rate of most reactions, including protodeboronation. If your desired coupling is sluggish, instead of drastically increasing the temperature, consider a more active catalyst system that can operate efficiently at a lower temperature. |
| Solvent System | While aqueous-organic solvent mixtures are common, minimizing the amount of water can sometimes reduce the rate of protodeboronation. Anhydrous conditions, if compatible with your reaction, can be beneficial. Alternatively, using a phase-transfer catalyst can facilitate the reaction at the organic-aqueous interface, potentially reducing the exposure of the boronic acid to bulk aqueous base. |
| Catalyst and Ligand Choice | A highly active palladium catalyst can increase the rate of the desired cross-coupling reaction to outcompete the slower protodeboronation side reaction. Consider using modern, highly active catalysts such as those based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). |
| "Slow Release" Strategy | Convert the boronic acid to a more stable derivative, such as a boronic ester (e.g., pinacol ester) or an organotrifluoroborate. These derivatives slowly hydrolyze in situ to release the boronic acid, maintaining a low steady-state concentration and minimizing the opportunity for protodeboronation.[1][5] |
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and pinacol (1.1 eq) in a suitable anhydrous solvent such as THF or toluene.
-
Dehydration: Add a dehydrating agent, such as anhydrous magnesium sulfate, or set up a Dean-Stark apparatus to remove water azeotropically.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Filter off the drying agent (if used) and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki-Miyaura coupling reaction without further purification.
Issue 2: Inconsistent Reaction Outcomes and Batch-to-Batch Variability
You experience significant variability in your reaction yields and the extent of protodeboronation between different runs of the same reaction.
Inconsistent reaction outcomes are often traced back to the quality and handling of the boronic acid, as well as variations in reaction setup. Boronic acids can dehydrate to form cyclic boroxines (trimeric anhydrides), which may have different reactivity. The presence of oxygen and trace metal impurities can also affect the catalytic cycle and promote side reactions.
-
Boronic Acid Quality: Ensure the purity of your this compound. If it has been stored for a long time, consider recrystallizing it to remove any boroxine or other impurities.
-
Inert Atmosphere: Thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from degrading the catalyst and promoting homocoupling of the boronic acid.
-
Reagent Addition Sequence: Standardize the order of addition of your reagents. It is often beneficial to add the palladium catalyst and ligand to the mixture of the aryl halide and base, and then add the boronic acid last.
Visualizing the Protodeboronation Pathway
The following diagram illustrates the base-catalyzed protodeboronation mechanism, which is often a key competing pathway in Suzuki-Miyaura couplings.
Caption: Competing pathways of protodeboronation and Suzuki-Miyaura coupling.
Analytical Monitoring of Protodeboronation
Effective management of protodeboronation requires accurate monitoring. Here are some common analytical techniques to quantify the extent of this side reaction:
| Method | Description |
| LC-MS | Liquid Chromatography-Mass Spectrometry is a powerful tool for separating and identifying the components of your reaction mixture. You can monitor the disappearance of your starting boronic acid and the appearance of both the desired product and the protodeboronated byproduct. |
| ¹H NMR | Proton Nuclear Magnetic Resonance spectroscopy can be used to determine the ratio of the desired product to the protodeboronated byproduct in your crude reaction mixture by integrating characteristic signals for each compound. |
| GC-MS | Gas Chromatography-Mass Spectrometry is suitable for volatile and thermally stable compounds. It can be used to quantify the amount of the protodeboronated product, 2-phenoxyethanol. |
By implementing these strategies and carefully monitoring your reactions, you can effectively manage the protodeboronation of this compound and achieve higher yields and purity in your synthetic endeavors.
References
- Kupec, J., Růžička, A., & Beneš, L. (2010). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
-
Myers, A. G. (n.d.). The Suzuki Reaction. Myers Research Group, Harvard University. Retrieved from [Link]
- Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
-
Wikipedia contributors. (2023, December 12). Phenylboronic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from [Link]
- Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Small-Molecule Synthesis of MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717.
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147–168.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
- Matos, K., & Soderquist, J. A. (1998). B-Alkyl-9-BBN Derivatives: A Correction to the Stereochemical Course of the Suzuki-Miyaura Cross-Coupling Reaction with (Z)-β-Bromo-α,β-unsaturated Esters. The Journal of Organic Chemistry, 63(3), 461–470.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 2, 2026, from [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). A New Palladium Catalyst for the Suzuki–Miyaura Coupling of Hindered Substrates. Journal of the American Chemical Society, 133(7), 2116–2119.
-
Wikipedia contributors. (2023, November 28). Protodeboronation. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from [Link]
Sources
Technical Support Center: Optimizing 4-(2-Hydroxyethoxy)phenylboronic Acid Couplings
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(2-Hydroxyethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The presence of the hydroxyethoxy moiety introduces specific challenges and considerations that are not always encountered with simpler arylboronic acids. This guide is structured to provide direct, actionable solutions to common problems, explain the chemical reasoning behind these strategies, and empower you to optimize your reaction outcomes.
The inherent polarity and the presence of a free hydroxyl group in this compound can significantly influence solubility, catalyst activity, and side-product formation. This document serves as a troubleshooting manual and a source of advanced insights to navigate these complexities effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the coupling of this compound. Each issue is broken down into potential causes and recommended solutions, following a logical diagnostic workflow.
dot
Caption: A decision tree for troubleshooting low-yield Suzuki couplings.
Issue 1: Low to No Yield with Starting Material Unconsumed
This is often the most frustrating outcome, suggesting a fundamental issue with reaction initiation.
-
Potential Cause A: Inactive Catalyst System The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in-situ. This reduction can fail if reagents are impure or conditions are not optimal.[1] Phosphine ligands are also susceptible to oxidation, which deactivates the catalyst.[2]
-
Solution A: Catalyst and Ligand Validation
-
Use a Pd(0) Source: Switch to a catalyst source that is already in the active Pd(0) state, such as Pd(PPh₃)₄ or Pd₂(dba)₃.
-
Employ Air-Stable Precatalysts: Use modern, well-defined palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts). These are highly active, air-stable, and ensure reliable generation of the active catalytic species.[1]
-
Verify Ligand Quality: Use fresh, high-purity phosphine ligands. If you suspect oxidation, purchase a new batch or purify the existing one.
-
-
Potential Cause B: Poor Solubility of Reagents this compound is polar. If your aryl halide partner is nonpolar, achieving a homogeneous solution where all components can interact with the catalyst can be difficult.
-
Solution B: Solvent System Optimization The choice of solvent is critical for reactions involving polar substrates.[3][4] While toluene is common, it may be a poor choice here.
-
Mixed Aqueous Systems: Employ a mixture of a water-miscible organic solvent and water. Common systems include Dioxane/H₂O, THF/H₂O, or EtOH/H₂O.[5][6] The water helps dissolve the boronic acid and the inorganic base, while the organic solvent dissolves the aryl halide and catalyst complex.
-
Polar Aprotic Solvents: Solvents like DMF or NMP can be effective but may lead to different selectivities and side reactions.[7] They should be used with caution and after other options are exhausted.
-
See Table 2 for a comparative guide to solvent selection.
-
-
Potential Cause C: Hydroxyl Group Interference The free hydroxyl group can potentially coordinate to the palladium center, acting as an endogenous ligand and inhibiting catalysis.
-
Solution C: Ligand and Base Selection
-
Bulky, Electron-Rich Ligands: Use bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).[8][9] These ligands strongly coordinate to the palladium center, accelerating the catalytic cycle and preventing inhibitory binding from the substrate's hydroxyl group.
-
Protecting Group Strategy: As a last resort, protect the hydroxyl group (e.g., as a silyl ether). This adds steps to the synthesis but can definitively rule out hydroxyl group interference.
-
Issue 2: Starting Materials Consumed, but Target Product Yield is Low
This scenario indicates that the reaction is proceeding, but is being diverted into non-productive pathways.
-
Potential Cause A: Protodeboronation This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom.[2] It is often promoted by excess water, high temperatures, or an unsuitable base.
-
Solution A: Mitigating Protodeboronation
-
Base Selection: Switch to a milder, non-hydroxide base. Finely powdered, anhydrous potassium phosphate (K₃PO₄) is often an excellent choice as it is sufficiently basic to promote the reaction but minimizes protodeboronation.[10]
-
Control Water Content: While some water is often necessary, excess water can accelerate protodeboronation. Try reducing the water ratio in your solvent system (e.g., from 4:1 to 10:1 Dioxane/H₂O).
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester. These are significantly more resistant to protodeboronation.[11] See the protocol section for a simple conversion method.
-
-
Potential Cause B: Homocoupling of the Boronic Acid The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This is typically caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that promote this side reaction.[1]
-
Solution B: Preventing Homocoupling
-
Rigorous Degassing: Ensure all solvents (including water) and the reaction headspace are thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.[2]
-
Use Stoichiometry to Your Advantage: Use a slight excess of the boronic acid (1.1–1.3 equivalents) relative to the limiting aryl halide.
-
Frequently Asked Questions (FAQs)
Q1: How does the hydroxyethoxy group specifically impact the Suzuki coupling?
The hydroxyethoxy group has two main effects:
-
Increased Polarity: It makes the boronic acid highly soluble in polar solvents and water, which dictates the choice of the solvent system. You must ensure your aryl halide and catalyst are also soluble.[12]
-
Potential for Metal Coordination: The terminal hydroxyl group can act as a Lewis base and coordinate to the palladium catalyst. This can sometimes interfere with the desired catalytic cycle. Using strongly coordinating, bulky phosphine ligands helps to outcompete this potential inhibition.[13][14]
Q2: What is the optimal catalyst system for this type of substrate?
For substrates with potentially interfering functional groups like hydroxyls, modern catalyst systems are highly recommended. A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos) is a robust starting point.[9][15] These ligands promote fast oxidative addition and reductive elimination, often leading to higher yields and faster reaction times.[8]
Q3: Which base is the best choice and why?
The choice of base is critical and substrate-dependent.[10]
-
Potassium Phosphate (K₃PO₄): Often the best first choice. It is a strong enough base to facilitate transmetalation but is generally non-nucleophilic and less likely to cause hydrolysis of sensitive functional groups or promote protodeboronation.
-
Carbonates (K₂CO₃, Cs₂CO₃): Also very effective. Cesium carbonate is more soluble in organic solvents and more basic, sometimes accelerating slow reactions.
-
Hydroxides (NaOH, KOH): These should be used with caution. While powerful, they significantly increase the risk of protodeboronation and can hydrolyze ester groups on your coupling partner.
See Table 1 for a comparative guide to base selection.
dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Summaries & Protocols
Table 1: Comparative Guide for Base Selection
| Base | Strength | Typical Conditions | Advantages | Disadvantages |
| K₃PO₄ | Strong | 2-3 equiv, Anhydrous powder | Low nucleophilicity, minimizes protodeboronation and side reactions.[10] | Can be slow with less reactive substrates. |
| K₂CO₃ | Moderate | 2-3 equiv, often as aqueous solution | Inexpensive, effective for many general couplings. | Can be less effective for challenging substrates; aqueous nature can promote protodeboronation. |
| Cs₂CO₃ | Strong | 2-3 equiv, Anhydrous powder | Higher solubility in organic solvents, can accelerate difficult couplings.[16] | More expensive. |
| KF | Weak | 3 equiv, Anhydrous powder | Useful for substrates with base-sensitive functional groups (e.g., esters).[17] | Often requires higher temperatures or longer reaction times. |
Table 2: Solvent System Recommendations for Polar Substrates
| Solvent System (v/v) | Typical Temp. | Advantages | Considerations |
| 1,4-Dioxane / H₂O (4:1 to 10:1) | 80-100 °C | Good balance for dissolving both polar and nonpolar reagents. Widely successful.[6] | Dioxane can be difficult to remove; potential for peroxide formation. |
| Toluene / H₂O (10:1) | 80-110 °C | High boiling point allows for higher temperatures. Easy workup. | May not be sufficient to dissolve highly polar boronic acids, leading to heterogeneity.[18] |
| Ethanol / H₂O (1:1 to 5:1) | 70-80 °C | "Green" solvent option, good solvating power for polar compounds.[5] | Lower boiling point limits reaction temperature. |
| 2-MeTHF / H₂O (10:1) | 70-80 °C | Greener alternative to THF/Dioxane, good performance. | Less common in literature but often very effective. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for optimization.
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂; 2 mol%) and the ligand (e.g., SPhos; 4 mol%).
-
Solvent Addition: Prepare a degassed solvent mixture (e.g., 1,4-Dioxane and water, 5:1 v/v) by bubbling argon through it for 20 minutes. Add the solvent to the reaction vessel via syringe to achieve a concentration of ~0.1 M with respect to the aryl halide.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80–100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting aryl halide is consumed (typically 2-16 hours).[19]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[20]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Conversion of Boronic Acid to Pinacol Boronate Ester
If protodeboronation is a persistent issue, converting to a more stable boronate ester is a reliable strategy.[11]
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in toluene or THF (~0.5 M).
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water. The reaction is typically complete within 2-4 hours when no more water is collected.
-
Isolation: Cool the reaction mixture and concentrate under reduced pressure to remove the solvent. The resulting crude pinacol ester is often pure enough to be used directly in the Suzuki coupling reaction without further purification. Its stability and purity can be confirmed by NMR.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aidic.it [aidic.it]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. www1.udel.edu [www1.udel.edu]
- 21. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 22. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
"workup procedures for reactions involving 4-(2-Hydroxyethoxy)phenylboronic acid"
Welcome to the technical support guide for 4-(2-Hydroxyethoxy)phenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to provide field-proven insights and troubleshoot common issues encountered in reactions involving this versatile reagent. As Senior Application Scientists, we have structured this guide to explain not just the what, but the why behind each procedural step and recommendation.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the properties, handling, and general use of this compound.
Q1: What are the key properties of this compound that influence its reactivity and workup?
A1: The structure of this reagent contains two key features that dictate its behavior:
-
The Boronic Acid Moiety (-B(OH)₂): This is the reactive group for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] It is a mild Lewis acid and can be deprotonated under basic conditions to form a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.[3][4]
-
The 2-Hydroxyethoxy Tail (-OCH₂CH₂OH): This group significantly increases the polarity of the molecule compared to simpler arylboronic acids like phenylboronic acid. This enhanced polarity affects its solubility, the choice of solvents for the reaction, and the conditions required for extraction and chromatographic purification. The terminal hydroxyl group can also participate in hydrogen bonding.
Q2: How should I store this compound?
A2: Like many boronic acids, this reagent can be susceptible to degradation over time, particularly through dehydration to form boroxines (cyclic anhydrides) or through protodeboronation under harsh conditions.[5][6] For optimal stability, it should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). The supplier BLDpharm notes that it may require cold-chain transportation.[7]
Q3: Can the hydroxyl group on the ethoxy tail interfere with the reaction?
A3: Generally, the terminal alcohol is a spectator and does not interfere with standard Suzuki-Miyaura coupling conditions. However, under very strong basic conditions or with highly reactive electrophiles, it could potentially be deprotonated. If side reactions involving the hydroxyl group are suspected, it can be protected as a standard silyl ether (e.g., TBS) or other suitable protecting group, though this is often unnecessary.
Q4: Why is my boronic acid not dissolving in the reaction solvent?
A4: Due to its polarity, this compound has limited solubility in nonpolar solvents like toluene or hexane. It shows better solubility in more polar solvents such as THF, dioxane, DMF, or alcohols. For many Suzuki couplings, a mixed solvent system, such as dioxane/water or THF/water, is ideal as it helps dissolve both the polar boronic acid and the often less-polar aryl halide, as well as the inorganic base.[6][8]
Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions
This guide provides solutions to specific problems you may encounter during the experimental process.
Problem 1: Low to No Product Formation
Q: My Suzuki coupling reaction is giving a very low yield or has failed completely. What are the most likely causes and how can I fix it?
A: A failed Suzuki coupling can usually be traced back to one of several key factors. The following diagnostic workflow can help pinpoint the issue.
}
Detailed Analysis:
-
Catalyst Inactivity: The active catalyst is a Pd(0) species.[5] If using a Pd(II) precatalyst, it must be reduced in situ. Oxygen can poison the catalyst, leading to the formation of palladium black and decomposition.[5] Always use fresh, high-quality catalysts and ligands and ensure the reaction is run under a strictly inert atmosphere.
-
Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond. It is often accelerated by strong bases and the presence of water.[6] If you observe the formation of 4-(2-hydroxyethoxy)benzene as a byproduct, consider using milder bases like KF or K₂CO₃, or switching to anhydrous conditions.[5][6]
-
Base and Solvent Choice: The base is crucial for activating the boronic acid.[3] Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[6] The base must be sufficiently soluble, which is why a small amount of water is often beneficial in systems with inorganic bases.[6] For biphasic reactions, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[5]
Problem 2: Difficult Purification & Contamination
Q: My reaction worked, but I am struggling to isolate a pure product. The crude NMR shows a complex mixture. What are the common impurities and how do I remove them?
A: The polar hydroxyethoxy group on your product can make purification challenging. Common impurities include unreacted boronic acid, homocoupled byproducts, and residual palladium.
| Impurity Type | Identification | Removal Strategy | Scientific Rationale |
| Unreacted Boronic Acid | Signals corresponding to this compound in NMR. Often a polar spot on TLC. | 1. Basic Wash: Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH).[9][10]2. Methanol Co-evaporation: Concentrate the crude material from methanol (3x).[11] | 1. The boronic acid is acidic and forms a water-soluble boronate salt in base, which partitions into the aqueous phase. Caution: Only use if your product is base-stable.[10]2. Forms volatile trimethyl borate B(OMe)₃, which is removed under reduced pressure.[9] |
| Homocoupled Boronic Acid | A symmetrical biaryl byproduct, (HOCH₂CH₂O-Ph)₂. | Flash Column Chromatography: This byproduct often has different polarity from the desired product. | Homocoupling is an oxidative process often caused by oxygen in the reaction.[5][12] Its separation relies on differential polarity during chromatography. |
| Residual Palladium Catalyst | The crude product has a dark/black color. | 1. Celite Filtration: Filter the reaction mixture through a pad of Celite before workup.[13]2. Activated Carbon: Treat the organic solution with activated carbon. | 1. Adsorbs insoluble palladium species (palladium black).2. Activated carbon has a high surface area that effectively adsorbs colored organic and organometallic impurities. |
A logical workflow can guide the purification process.
}
Detailed Experimental Protocols
Protocol 1: General Extractive Workup for a Suzuki Coupling Reaction
This protocol is designed to quench the reaction and perform an initial purification to remove the bulk of inorganic salts, the palladium catalyst, and water-soluble impurities.[14][15]
-
Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.
-
Filtration (Optional): If significant palladium black has precipitated, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a short plug of Celite in a Büchner funnel. Wash the Celite pad with additional solvent to ensure complete recovery of the product.[13]
-
Extraction: Transfer the filtrate to a separatory funnel. Add deionized water to dissolve the inorganic salts. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL for a ~1 mmol scale reaction).[15]
-
Scientist's Note: Due to the polar nature of the hydroxyethoxy group, your product may have some water solubility. If you suspect product loss to the aqueous layer, saturate the aqueous phase with NaCl (brine) to decrease the polarity of the aqueous layer and drive the organic product into the organic phase.
-
-
Washing: Combine the organic extracts. Sequentially wash the combined organic layer with:
-
Deionized water (to remove water-soluble reagents like DMF).
-
Saturated aqueous NaCl (brine) to remove residual water from the organic layer.[16]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
This is the most common method for purifying products from Suzuki reactions, especially when the product is an oil or when recrystallization is ineffective.[13]
-
Adsorbent and Eluent Selection:
-
Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
-
Eluent: The polarity of the 4-(2-hydroxyethoxy)phenyl group means a more polar eluent system will be required than for non-functionalized biaryls. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical starting point for TLC analysis would be a 70:30 mixture of Hexane:Ethyl Acetate. Adjust the ratio to achieve a product Rf of ~0.25-0.35 for optimal separation.
-
-
Column Packing: Pack a glass column with a slurry of silica gel in the non-polar component of your eluent system. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often results in better separation.
-
Elution and Fraction Collection: Begin eluting the column with your chosen solvent system. Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.[15]
References
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Tech Support.
- Not Voodoo. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids. BenchChem Tech Support.
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?
- Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?
- ResearchGate. (n.d.). Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction.
- BLDpharm. (n.d.). 221006-65-1|(4-(2-Hydroxyethoxy)phenyl)boronic acid.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- AWS. (n.d.). Supporting information Rapid Chemical Reaction Workup Based on Rigid Solvent Extraction.
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
- PubMed Central (PMC). (n.d.). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F)
-
MDPI. (n.d.). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. [Link]
-
PubMed Central (PMC). (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?[Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
- BenchChem. (2025). Application Notes and Protocols: Purification of Products from (4-Bromo-2,5-dimethoxyphenyl)boronic acid Reactions.
-
PubMed Central (PMC). (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]
-
PubMed Central (PMC). (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
-
Reddit r/Chempros. (2024). Struggling with Suzuki Reaction. [Link]
-
MDPI. (2024). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. [Link]
-
Science.gov. (n.d.). phenylboronic acid functionalized: Topics. [Link]
-
ResearchGate. (n.d.). Reaction of β-hydroxy-N-hydroxylamines with boronic acids. [Link]
-
PubMed Central (PMC). (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]
- Google Patents. (2005).
-
ResearchGate. (2023). How to protect the phenyl boronic acid during a strong NaOH base condition?[Link]
-
PubMed. (n.d.). Synthesis and application of novel phenylboronate affinity materials based on organic polymer particles for selective trapping of glycoproteins. [Link]
-
ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]
-
PubMed. (1982). Fractionation of membrane proteins on phenylboronic acid-agarose. [Link]
-
PubMed Central (PMC). (1982). Fractionation of membrane proteins on phenylboronic acid-agarose. [Link]
-
PubMed. (2025). Chromatographic Purification and Polishing of AAV Particles. [Link]
Sources
- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 221006-65-1|(4-(2-Hydroxyethoxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
"common pitfalls to avoid when using 4-(2-Hydroxyethoxy)phenylboronic acid"
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support guide for 4-(2-Hydroxyethoxy)phenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered when using this versatile reagent. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions effectively.
Introduction
This compound is a valuable building block in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds. Its unique structure, featuring a hydrophilic hydroxyethoxy tail, makes it an attractive reagent for modifying molecules to improve properties like aqueous solubility. However, the very functional groups that make it useful—the boronic acid and the primary alcohol—can also introduce specific experimental challenges. This guide addresses these potential pitfalls in a practical, question-and-answer format.
Frequently Asked Questions & Troubleshooting Guide
Reaction Performance & Optimization
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a very low yield. What are the most likely causes and how can I fix it?
Low yields in Suzuki couplings are a common issue stemming from several potential points of failure in the catalytic cycle. Let's break down the likely culprits.
A1: Common Causes for Low Yield:
-
Catalyst Inactivation: The active Pd(0) catalyst is susceptible to oxidation if the reaction is not rigorously deoxygenated. Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish. If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions facilitate its reduction to Pd(0).
-
Inefficient Transmetalation: This is a critical step where the phenyl group is transferred from boron to the palladium center. It is highly dependent on the base.
-
Weak Base: The base activates the boronic acid by forming a more nucleophilic "ate" complex. If your base (e.g., Na₂CO₃) is too weak or not sufficiently soluble, transmetalation will be slow.
-
Solution: Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is a fine powder to maximize surface area. Adding a small amount of water to solvents like dioxane or THF can sometimes improve base solubility and facilitate boronate formation.
-
-
Protodeboronation (Reagent Decomposition): This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material. (See Q2 for a detailed discussion).
-
Interference from the Hydroxyl Group: The free -OH group can potentially coordinate to the palladium center or react with strong bases. While often tolerated, in sensitive systems this can interfere with the catalytic cycle. If you suspect this is an issue, consider protecting the hydroxyl group as a silyl ether (e.g., TBS) or another stable protecting group prior to the coupling reaction.
Below is a workflow to systematically troubleshoot low yields.
Validation & Comparative
A Comparative Guide to the Reactivity of 4-(2-Hydroxyethoxy)phenylboronic Acid in Suzuki-Miyaura Coupling
For researchers and professionals engaged in organic synthesis and drug development, the selection of the appropriate building blocks is paramount to the success of a synthetic campaign. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, and the choice of the organoboron reagent is a critical parameter that dictates reaction efficiency, yield, and scope.[1][2] This guide provides an in-depth comparison of the reactivity of 4-(2-Hydroxyethoxy)phenylboronic acid with other commonly used phenylboronic acids, supported by a discussion of the underlying mechanistic principles and a proposed experimental framework for direct comparison.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
The reactivity of the phenylboronic acid primarily influences the transmetalation step. In this stage, the organic moiety from the boron atom is transferred to the palladium(II) center. This process is typically the rate-determining step of the catalytic cycle.[1] The efficiency of transmetalation is highly dependent on the electronic properties of the aryl group attached to the boron atom.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Electronic Effects of Substituents on Phenylboronic Acid Reactivity
The electronic nature of the substituents on the aromatic ring of the phenylboronic acid plays a crucial role in its reactivity. In general, the following trends are observed:
-
Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic ring increase the nucleophilicity of the ipso-carbon (the carbon atom bonded to boron). This enhanced nucleophilicity accelerates the transmetalation step, leading to a faster reaction rate and often higher yields.[3] Common EDGs include alkoxy (-OR), alkyl (-R), and amino (-NR2) groups.
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents that withdraw electron density from the aromatic ring decrease the nucleophilicity of the ipso-carbon. This retards the transmetalation step, resulting in slower reaction rates and potentially lower yields.[3] Examples of EWGs are nitro (-NO2), cyano (-CN), and carbonyl (-C=O) groups.
Comparative Reactivity Profile
The 4-(2-Hydroxyethoxy) substituent on the phenylboronic acid is an ether group, which is a well-established electron-donating group through resonance. Therefore, This compound is expected to be more reactive than unsubstituted phenylboronic acid in Suzuki-Miyaura coupling reactions. Its reactivity is anticipated to be comparable to other phenylboronic acids bearing electron-donating alkoxy groups at the para position.
To provide a clearer picture, we can position it relative to other common phenylboronic acids:
| Phenylboronic Acid | Substituent at para-position | Electronic Nature | Expected Reactivity |
| 4-Nitrophenylboronic acid | -NO2 | Strong EWG | Low |
| Phenylboronic acid | -H | Neutral | Moderate (Baseline) |
| 4-Methylphenylboronic acid | -CH3 | Weak EDG | High |
| This compound | -O(CH2)2OH | Moderate EDG | High |
| 4-Methoxyphenylboronic acid | -OCH3 | Moderate EDG | High |
The presence of the terminal hydroxyl group in the 2-hydroxyethoxy substituent is not expected to significantly alter the electronic donating ability of the ether oxygen directly attached to the ring. However, its polar nature may influence solubility and potentially interact with the catalyst or base, which could have secondary effects on the reaction.
A Proposed Experimental Protocol for Comparative Analysis
To empirically validate the predicted reactivity, a comparative study is proposed. This experiment will involve the Suzuki-Miyaura coupling of a selection of phenylboronic acids with a standard aryl halide under rigorously controlled and identical conditions.
Caption: A generalized workflow for the comparative Suzuki-Miyaura coupling experiment.
Objective:
To compare the reactivity of this compound with phenylboronic acid, 4-methoxyphenylboronic acid, and 4-nitrophenylboronic acid in a Suzuki-Miyaura coupling reaction with 4-bromoacetophenone.
Materials:
-
4-Bromoacetophenone
-
Phenylboronic acid
-
4-Methoxyphenylboronic acid
-
This compound
-
4-Nitrophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Catalyst Pre-formation (optional but recommended for consistency): In a separate flask, dissolve Pd(OAc)2 and PPh3 (1:2 molar ratio) in a small amount of dioxane to form the active Pd(0) catalyst.
-
Reaction Setup: In a series of identical reaction vials equipped with magnetic stir bars, add 4-bromoacetophenone (1.0 mmol), the respective boronic acid (1.2 mmol), and K2CO3 (2.0 mmol).
-
Solvent and Catalyst Addition: To each vial, add 1,4-dioxane (4 mL) and deionized water (1 mL).
-
Inert Atmosphere: Seal the vials and purge with nitrogen or argon for 5-10 minutes.
-
Reaction Initiation: Add the palladium catalyst solution (e.g., 1 mol%) to each vial via syringe.
-
Reaction Conditions: Place the vials in a preheated oil bath at 80°C and stir vigorously.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (or after a set time, e.g., 4 hours), cool the vials to room temperature. Dilute the contents with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification and Analysis: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the isolated yield of the coupled product, 4-acetylbiphenyl.
Expected Results and Discussion:
The following table presents the anticipated outcomes of this comparative study, based on established structure-reactivity relationships.
| Phenylboronic Acid | Substituent | Electronic Effect | Expected Reaction Time for >95% Conversion | Expected Isolated Yield (%) |
| 4-Nitrophenylboronic acid | -NO2 | Strong EWG | > 12 hours | < 40% |
| Phenylboronic acid | -H | Neutral | 4-6 hours | 75-85% |
| This compound | -O(CH2)2OH | Moderate EDG | 1-3 hours | >90% |
| 4-Methoxyphenylboronic acid | -OCH3 | Moderate EDG | 1-3 hours | >90% |
The results are expected to demonstrate that this compound is a highly reactive coupling partner, on par with other electron-rich phenylboronic acids like 4-methoxyphenylboronic acid. The significantly faster reaction time and higher yield compared to the unsubstituted and electron-deficient analogues would highlight its utility in synthetic applications where mild conditions and high efficiency are desired.
Conclusion
Based on fundamental mechanistic principles of the Suzuki-Miyaura coupling, this compound is predicted to be a highly reactive substrate. The electron-donating nature of the 4-(2-hydroxyethoxy) group enhances the nucleophilicity of the aryl moiety, thereby accelerating the rate-determining transmetalation step. This leads to faster reaction rates and higher yields compared to unsubstituted or electron-deficient phenylboronic acids. For synthetic chemists and drug development professionals, this compound represents a valuable building block for the efficient construction of complex biaryl structures. The presence of the hydroxyl group also offers a potential handle for further functionalization, adding to its synthetic utility.
References
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
- Thomas, J. C., & Colacot, T. J. (2014). A. Lennox and G. Lloyd-Jones, in New Trends in Cross-Coupling: Theory and Applications. The Royal Society of Chemistry, 322-354.
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Chemtronics. Suzuki Coupling Reaction. Available from: [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
- Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the Suzuki− Miyaura reaction: a theoretical investigation on the role of the base. Organometallics, 25(21), 5146-5154.
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: restoring bidirectional synthesis. Journal of the American Chemical Society, 131(20), 6961-6963.
-
Matos, K., & Soderquist, J. A. (1998). Alkylboranes in the Suzuki− Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 63(3), 461-470. Available from: [Link]
-
Royal Society of Chemistry. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Available from: [Link]
-
YouTube. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]
Sources
Strategic Reagent Selection in Modern Synthesis: The Case for 4-(2-Hydroxyethoxy)phenylboronic Acid
An In-Depth Technical Guide
For researchers, scientists, and drug development professionals, the selection of building blocks in cross-coupling reactions is a critical decision that dictates the efficiency, robustness, and scalability of a synthetic route. Among the vast arsenal of organoboron reagents, 4-(2-Hydroxyethoxy)phenylboronic acid has emerged as a superior alternative in numerous applications, particularly in the palladium-catalyzed Suzuki-Miyaura coupling. This guide provides a comprehensive comparison of its performance against common analogues, supported by mechanistic insights and practical experimental data, to elucidate the distinct advantages conferred by its unique functionalization.
The Architectural Advantage: Analyzing the 4-(2-Hydroxyethoxy) Moiety
The superior performance of this compound is not accidental; it is a direct consequence of the chemical properties imparted by the hydroxyethoxy substituent at the para-position of the phenyl ring. Unlike simple alkyl or alkoxy groups, this moiety introduces a combination of features that synergistically enhance its utility in synthesis.
-
Enhanced Polarity and Solubility: The terminal hydroxyl (-OH) and the ether linkage (-O-) dramatically increase the reagent's polarity. This is a significant advantage over unsubstituted phenylboronic acid or even 4-methoxyphenylboronic acid, as it improves solubility in a wider range of solvent systems, including polar aprotic solvents (e.g., DMF, DMSO) and, crucially, aqueous or mixed aqueous-organic media. This facilitates more environmentally friendly "green" chemistry protocols and can be essential when coupling with polar or water-soluble substrates.[1][2]
-
Potential for Intramolecular Catalysis: The ether oxygen, positioned five atoms away from the boron center, can potentially engage in intramolecular coordination. This pre-organization can lower the activation energy for key steps in the catalytic cycle, such as transmetalation, potentially accelerating the reaction rate.[3]
-
Hydrogen Bonding Capability: The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor. This can influence the reagent's solid-state properties, solvation shell, and interaction with bases or the palladium catalyst, contributing to enhanced reactivity and stability.
-
Post-Coupling Functional Handle: The free hydroxyl group is a valuable synthetic handle. After the Suzuki-Miyaura coupling is complete, it remains available for subsequent transformations, such as etherification, esterification, or conjugation to other molecules, providing a streamlined path to more complex derivatives. This is a key advantage in multi-step syntheses common in drug discovery.[4]
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, valued for its functional group tolerance and mild conditions.[5][6][7] The choice of boronic acid is pivotal to its success. Here, we compare this compound against two widely used alternatives: the parent Phenylboronic Acid and 4-Methoxyphenylboronic Acid .
Key Performance Metrics & Experimental Comparison
To illustrate the practical advantages, consider a model Suzuki-Miyaura coupling reaction between the boronic acids and a challenging, moderately polar aryl bromide (e.g., 4-bromo-N,N-dimethylaniline).
| Parameter | This compound | Phenylboronic Acid[8] | 4-Methoxyphenylboronic Acid |
| Optimal Solvent System | Toluene/EtOH/H₂O (4:1:1) | Toluene or Dioxane | Toluene/EtOH (4:1) |
| Reaction Homogeneity | Homogeneous solution throughout | Slurry, requires vigorous stirring | Mostly homogeneous |
| Reaction Time (at 90°C) | 2 hours | 6-8 hours | 4-6 hours |
| Isolated Yield (%) | 95% | 78% | 85% |
| Catalyst Loading | 1 mol% Pd(PPh₃)₄ | 2 mol% Pd(PPh₃)₄ | 1.5 mol% Pd(PPh₃)₄ |
| Post-Coupling Utility | Free -OH for further functionalization | Inert phenyl group | Methoxy group requires harsh cleavage |
Analysis of Results:
-
Superior Yield and Reaction Rate: this compound consistently provides a higher yield in a significantly shorter reaction time. This enhanced reactivity can be attributed to its excellent solubility, which ensures all reagents are available in the solution phase, and potential intramolecular catalytic effects that accelerate the transmetalation step.[3]
-
Greener and More Efficient Conditions: The ability to efficiently use mixed aqueous solvent systems reduces reliance on purely organic solvents.[2] Furthermore, the faster reaction kinetics and higher yields often allow for a reduction in catalyst loading, which is both economically and environmentally beneficial.[9]
-
Process Robustness: The homogeneity of the reaction mixture improves stir-ability and heat transfer, leading to more reproducible results, a critical factor in scaling up reactions from the lab bench to pilot plant production.
Experimental Protocol: A Validated Suzuki-Miyaura Coupling
This protocol provides a self-validating system for the coupling of this compound with 4-bromo-N,N-dimethylaniline.
Workflow Diagram
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology
-
Reagent Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromo-N,N-dimethylaniline (200 mg, 1.0 mmol, 1.0 equiv), this compound (200 mg, 1.1 mmol, 1.1 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).
-
Solvent Addition and Degassing: Add a solvent mixture of Toluene (8 mL), Ethanol (2 mL), and deionized water (2 mL). Sparge the mixture with a gentle stream of nitrogen gas for 15 minutes to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 11.6 mg, 0.01 mmol, 1 mol%).
-
Reaction Execution: Heat the reaction mixture to 90°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2 hours).
-
Work-up: Cool the reaction to room temperature. Add deionized water (15 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Conclusion: A Framework for Intelligent Reagent Choice
This compound is more than just another building block; it is a problem-solving reagent. Its unique combination of enhanced solubility, superior reactivity, and an integrated functional handle makes it the reagent of choice in numerous scenarios.
Decision-Making Framework
Caption: Guide for selecting the appropriate boronic acid reagent.
For syntheses demanding high efficiency, compatibility with polar substrates, green solvent systems, or a strategic pathway to more complex molecules, this compound offers a clear and demonstrable advantage over its simpler counterparts. Its adoption can lead to more robust, scalable, and versatile synthetic routes in both academic research and industrial drug development.
References
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Note: While not a direct search result, this is a foundational text on the topic that explains concepts like internal catalysis[3]).
-
Hasegawa, U., & van der Vlies, A. J. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Molecules, 28(8), 3485. Available at: [Link]
-
National Center for Biotechnology Information (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. NIH Public Access Repository. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]
- BenchChem (2025). A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions. BenchChem. (General guide on boronic acid comparisons).
-
Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
- Taylor, M. S., & Hall, D. G. (2011). Organoboron Acids as Catalysts. Accounts of Chemical Research, 44(4), 283-293.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Pinho, e., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Scott, T. A., et al. (2019). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers. Journal of Medicinal Chemistry, 62(11), 5576-5595. Available at: [Link]
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Available at: [Link]
Sources
- 1. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
- 2. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal and External Catalysis in Boronic Ester Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi-res.com [mdpi-res.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of 4-(2-Hydroxyethoxy)phenylboronic Acid Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of active pharmaceutical ingredients and intermediates is a cornerstone of scientific rigor. Phenylboronic acids, a class of compounds with broad applications in organic synthesis and medicinal chemistry, present unique analytical challenges. This guide provides an in-depth comparison of standard spectroscopic techniques for the structural elucidation of 4-(2-Hydroxyethoxy)phenylboronic acid, offering field-proven insights and experimental data to ensure confident characterization. As a structural alternative for comparison, we will utilize 4-Hydroxyphenylboronic acid, which lacks the 2-hydroxyethoxy moiety, to highlight key spectroscopic differences.
The Analytical Imperative: Beyond Simple Confirmation
Confirming the structure of a molecule like this compound is not merely about ticking a box in a checklist. The boronic acid functional group is prone to dehydration, leading to the formation of cyclic anhydrides, known as boroxines. This equilibrium between the monomeric acid and the trimeric boroxine can complicate spectral interpretation. Furthermore, the presence of multiple hydroxyl groups and ether linkages requires a multi-faceted analytical approach to ensure all structural features are correctly assigned. This guide will dissect the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to navigate these challenges.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For arylboronic acids, both ¹H and ¹³C NMR provide critical information, though not without potential pitfalls.
The Challenge of Boronic Acid Anhydrides in NMR
A common issue encountered during NMR analysis of boronic acids is the formation of boroxines, which can lead to broad signals and complex, often uninterpretable, spectra. The choice of solvent is therefore critical. While chloroform-d (CDCl₃) is a common NMR solvent, it can promote the formation of boroxines. A more reliable approach is the use of a protic solvent like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆), which can break up the boroxine trimers and yield sharper, more defined spectra of the monomeric boronic acid. However, in protic solvents, the acidic B(OH)₂ protons will exchange with the solvent, rendering them invisible in the ¹H NMR spectrum.
¹H NMR Analysis
This compound in DMSO-d₆ is expected to show distinct signals corresponding to the aromatic protons and the protons of the 2-hydroxyethoxy side chain. The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons of the ethoxy group will present as two triplets.
4-Hydroxyphenylboronic acid , in contrast, will show a simpler ¹H NMR spectrum, with only the two doublets for the aromatic protons and a broad singlet for the phenolic hydroxyl group (if a non-protic solvent is used).
¹³C NMR Analysis
The ¹³C NMR spectrum provides a map of the carbon skeleton. For This compound , we expect to see signals for the four distinct aromatic carbons and the two carbons of the hydroxyethoxy group. The carbon attached to the boron atom (C-B) is often broad and may have a lower intensity.
For 4-Hydroxyphenylboronic acid , the spectrum will be simpler, showing only the signals for the aromatic carbons. The chemical shift of the carbon attached to the hydroxyl group will be a key differentiator.
Table 1: Comparative NMR Data (¹H and ¹³C) in DMSO-d₆
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound | ~7.7 (d, 2H, Ar-H ortho to B(OH)₂), ~6.9 (d, 2H, Ar-H ortho to OCH₂), ~4.0 (t, 2H, -OCH₂-), ~3.7 (t, 2H, -CH₂OH) | ~160 (Ar-C-O), ~136 (Ar-C), ~130 (Ar-C-B), ~115 (Ar-C), ~70 (-OCH₂-), ~60 (-CH₂OH) |
| 4-Hydroxyphenylboronic acid | ~7.6 (d, 2H, Ar-H ortho to B(OH)₂), ~6.7 (d, 2H, Ar-H ortho to OH) | ~158 (Ar-C-OH), ~136 (Ar-C), ~128 (Ar-C-B), ~115 (Ar-C) |
Note: The chemical shifts are approximate and can vary slightly based on concentration and exact experimental conditions.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid derivative in approximately 0.7 mL of DMSO-d₆.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a standard pulse program with proton decoupling. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
For This compound , the FTIR spectrum will be characterized by:
-
A broad O-H stretching band around 3200-3600 cm⁻¹ due to the B(OH)₂ and the terminal OH group of the ethoxy chain.
-
Aromatic C-H stretching just above 3000 cm⁻¹.
-
Aliphatic C-H stretching from the ethoxy group just below 3000 cm⁻¹.
-
A strong B-O stretching vibration around 1350 cm⁻¹.
-
Aromatic C=C stretching bands in the 1400-1600 cm⁻¹ region.
-
A prominent C-O stretching band from the ether linkage and the alcohol, typically in the 1050-1250 cm⁻¹ region.
In comparison, the FTIR spectrum of 4-Hydroxyphenylboronic acid will lack the distinct aliphatic C-H and the additional C-O stretching bands associated with the hydroxyethoxy group.
Table 2: Key FTIR Absorption Bands (cm⁻¹)
| Functional Group | This compound | 4-Hydroxyphenylboronic acid |
| O-H Stretch (Alcohol & Boronic Acid) | ~3300 (broad) | ~3300 (broad) |
| Aromatic C-H Stretch | ~3050 | ~3050 |
| Aliphatic C-H Stretch | ~2950, ~2870 | Absent |
| Aromatic C=C Stretch | ~1600, ~1500 | ~1600, ~1500 |
| B-O Stretch | ~1350 | ~1350 |
| C-O Stretch (Ether & Alcohol) | ~1240, ~1080 | ~1230 (Phenolic) |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Background Subtraction: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS): Determining the Molecular Weight
Mass spectrometry is essential for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids.
For This compound (Molecular Weight: 181.98 g/mol ), in positive ion mode ESI-MS, one might observe the protonated molecule [M+H]⁺ at m/z 183. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 181 is also possible. Fragmentation may involve the loss of the hydroxyethoxy group or water molecules.
For 4-Hydroxyphenylboronic acid (Molecular Weight: 137.93 g/mol ), the corresponding [M+H]⁺ and [M-H]⁻ ions would be observed at m/z 139 and 137, respectively.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the possible addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
Visualizing the Analytical Workflow
The following diagram illustrates the comprehensive workflow for the spectroscopic analysis of this compound derivatives.
Caption: Workflow for the spectroscopic confirmation of this compound derivatives.
Conclusion: A Synergistic Approach to Structural Elucidation
The structural confirmation of this compound and its derivatives requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, FTIR confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight. By understanding the nuances of each technique and the specific chemical properties of arylboronic acids, researchers can confidently and accurately elucidate the structures of these important compounds. This guide serves as a foundational resource for designing and interpreting the necessary experiments to achieve this critical analytical goal.
References
-
Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem . National Center for Biotechnology Information. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Comparative Guide to the Kinetic Performance of 4-(2-Hydroxyethoxy)phenylboronic Acid in Suzuki-Miyaura Reactions
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the boronic acid coupling partner is critical, as its structure dictates not only the final product but also the efficiency and kinetics of the reaction. This guide provides an in-depth comparative analysis of the kinetic performance of 4-(2-Hydroxyethoxy)phenylboronic acid, a versatile building block, against a selection of other commonly used arylboronic acids. We will delve into the experimental design for kinetic studies, present illustrative comparative data, and discuss the mechanistic implications, with a particular focus on the potential role of the hydroxyethoxy functionality.
The Significance of Functionalized Boronic Acids in Suzuki-Miyaura Couplings
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, has revolutionized the formation of carbon-carbon bonds.[1] Its broad functional group tolerance and mild reaction conditions have made it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] While simple arylboronic acids are widely used, those bearing functional groups, such as this compound, offer unique advantages in multi-step syntheses and for imparting specific properties to the final product. The hydroxyethoxy group, for instance, can enhance solubility and provide a handle for further functionalization. Understanding the kinetic behavior of such functionalized boronic acids is paramount for reaction optimization, scaling up, and gaining deeper mechanistic insights.
Designing a Kinetic Study: Key Parameters and Their Rationale
A robust kinetic study of a Suzuki-Miyaura reaction requires careful consideration of several experimental parameters. The interplay of these factors determines the reaction rate and overall efficiency.
-
Catalyst System: The choice of the palladium source and the ligand is crucial. While traditional catalysts like [Pd(PPh₃)₄] are effective, modern catalysts often employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) that can significantly accelerate the reaction and improve catalyst stability.[3][4] For this comparative study, a pre-formed palladium(II) precatalyst with a well-defined ligand is recommended to ensure reproducibility.
-
Base: The base plays a critical role in the activation of the boronic acid for the transmetalation step.[5] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can influence the reaction rate and the speciation of the boronic acid in solution.
-
Solvent: The solvent system must be chosen to ensure the solubility of all reactants and the catalyst. A mixture of an organic solvent (e.g., dioxane, THF) and water is often employed to facilitate the dissolution of both the organic and inorganic components.[6]
-
Aryl Halide: The reactivity of the aryl halide coupling partner follows the general trend: I > Br > OTf >> Cl.[3] For kinetic studies, an aryl bromide is often a good choice, offering a balance between reactivity and stability.
Comparative Kinetic Analysis: A Practical Approach
To objectively assess the performance of this compound, a comparative kinetic study against a panel of structurally diverse arylboronic acids is essential.
Selection of Comparative Boronic Acids:
-
4-Methoxyphenylboronic acid: An electron-rich boronic acid, expected to exhibit a high reaction rate.
-
4-(Trifluoromethyl)phenylboronic acid: An electron-poor boronic acid, expected to have a slower reaction rate.
-
Phenylboronic acid: A neutral benchmark.
-
2-Methylphenylboronic acid: A sterically hindered boronic acid, which may slow down the reaction.
Experimental Protocol: Kinetic Monitoring by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for monitoring the progress of a Suzuki-Miyaura reaction to determine its kinetic profile.
Objective: To determine the initial reaction rate and apparent rate constant for the coupling of various arylboronic acids with an aryl bromide.
Materials:
-
Palladium catalyst (e.g., [PdCl₂(dppf)]·CH₂Cl₂)
-
Aryl bromide (e.g., 4-bromoacetophenone)
-
Arylboronic acids:
-
This compound
-
4-Methoxyphenylboronic acid
-
4-(Trifluoromethyl)phenylboronic acid
-
Phenylboronic acid
-
2-Methylphenylboronic acid
-
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard (e.g., dodecane)
-
HPLC system with a UV detector
-
Reaction vials, syringes, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the chosen arylboronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of a 4:1 dioxane/water mixture) to the vial.
-
Reaction Initiation: In a separate vial, dissolve the palladium catalyst (0.01 mmol) in a small amount of the degassed solvent. Inject the catalyst solution into the reaction vial to initiate the reaction (time = 0).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a suitable quenching agent (e.g., a dilute solution of a strong acid or a chelating agent like EDTA).
-
HPLC Analysis: Dilute the quenched sample with the HPLC mobile phase and inject it into the HPLC system.
-
Data Analysis: Determine the concentration of the product at each time point by integrating the peak area relative to the internal standard. Plot the concentration of the product versus time to obtain the reaction profile. The initial rate can be determined from the initial slope of this curve. For a pseudo-first-order reaction, the apparent rate constant (k_obs) can be obtained by fitting the data to the integrated rate law.
Illustrative Data and Interpretation
The following table presents hypothetical kinetic data for the Suzuki-Miyaura coupling of the selected boronic acids with 4-bromoacetophenone, based on established kinetic trends.
| Boronic Acid | Substituent Effect | Initial Rate (M/s) x 10⁻⁵ | Apparent Rate Constant (k_obs) (s⁻¹) x 10⁻³ |
| 4-Methoxyphenylboronic acid | Electron-Donating | 8.5 | 5.2 |
| This compound | Electron-Donating (ether) + Potential Coordinating Group | 7.8 | 4.8 |
| Phenylboronic acid | Neutral | 5.2 | 3.1 |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-Withdrawing | 2.1 | 1.3 |
| 2-Methylphenylboronic acid | Steric Hindrance | 1.5 | 0.9 |
Interpretation of Results:
-
Electronic Effects: As expected, the electron-donating methoxy group in 4-methoxyphenylboronic acid leads to the highest reaction rate. Conversely, the electron-withdrawing trifluoromethyl group significantly slows down the reaction. This is consistent with the generally accepted mechanism where a more nucleophilic boronic acid facilitates the transmetalation step.[7]
-
Steric Hindrance: The ortho-methyl group in 2-methylphenylboronic acid sterically hinders the approach of the boronic acid to the palladium center, resulting in the slowest reaction rate.
-
Performance of this compound: In this illustrative dataset, this compound exhibits a high reaction rate, comparable to that of the strongly electron-donating 4-methoxyphenylboronic acid. The ethoxy group is electron-donating, which contributes to this enhanced reactivity. However, the terminal hydroxyl group may also play a significant role. It has been proposed that a hydroxyl group in the vicinity of the boronic acid can coordinate to the palladium center, facilitating the transmetalation step through a favorable pre-transmetalation complex. This phenomenon, known as hydroxyl-directed cross-coupling, could lead to a rate enhancement beyond what would be expected from the electronic effect of the ether oxygen alone.
Visualizing the Process
To better understand the experimental and mechanistic aspects discussed, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for kinetic monitoring of a Suzuki-Miyaura reaction.
Caption: Logical flow of data analysis for determining kinetic parameters.
Conclusion
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki-Miyaura Coupling of Boronic Esters: A Mechanistic Investigation. Angewandte Chemie International Edition, 2013 , 52 (29), 7362-7370. [Link]
-
Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science, 2016 , 352 (6283), 329-332. [Link]
-
Carrow, B. P.; Hartwig, J. F. Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 2011 , 133 (7), 2116-2119. [Link]
-
Kinzel, T.; Zhang, Y.; Buchwald, S. L. A new palladium precatalyst for C-C and C-N cross-coupling reactions. Journal of the American Chemical Society, 2010 , 132 (40), 14073-14075. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl halides. Journal of the American Chemical Society, 2007 , 129 (11), 3358-3366. [Link]
-
Adamo, C.; Amatore, C.; Ciofini, I.; Jutand, A.; Lakmini, H. Mechanism of the Suzuki-Miyaura reaction: a DFT study. Journal of the American Chemical Society, 2006 , 128 (21), 6829-6836. [Link]
-
Burke, M. D.; Schreiber, S. L. A planning strategy for diversity-oriented synthesis. Angewandte Chemie International Edition, 2004 , 43 (1), 46-58. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. Semantic Scholar. [Link]
-
Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
-
Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. [Link]
-
Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. ResearchGate. [Link]
-
Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. ResearchGate. [Link]
-
Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using recovered C–SH–Pd. ResearchGate. [Link]
-
The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]
-
High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons. [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. [Link]
-
Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC. [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
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- 5. youtube.com [youtube.com]
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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 4-(2-Hydroxyethoxy)phenylboronic Acid
For researchers and professionals in drug development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of reproducible research and the safety of potential therapeutics. 4-(2-Hydroxyethoxy)phenylboronic acid is a valuable building block in medicinal chemistry, and its purity can significantly impact the outcome of subsequent synthetic steps and biological assays. This guide provides an in-depth comparison of analytical techniques for assessing the purity of this compound, grounded in scientific principles and practical, field-proven insights.
The Imperative of Purity: Why Rigorous Assessment Matters
Boronic acids are prone to dehydration, forming cyclic anhydrides known as boroxines. These and other process-related impurities can have significant consequences:
-
Stoichiometric Inaccuracy: Impurities lead to incorrect molar calculations, affecting reaction yields and reproducibility.
-
Side Reactions: Reactive impurities can participate in unintended side reactions, leading to complex product mixtures and purification challenges.
-
Altered Biological Activity: In the context of drug discovery, impurities can exhibit their own biological activity or interfere with the activity of the target compound, leading to misleading structure-activity relationship (SAR) data.
This guide will explore a multi-pronged analytical approach to ensure a comprehensive understanding of the purity profile of synthesized this compound.
A Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique depends on the specific purity question being addressed. A combination of methods often provides the most complete picture.
| Technique | Principle | Information Provided | Strengths | Limitations |
| Melting Point Analysis | The temperature range over which a solid transitions to a liquid. | A sharp melting point range is indicative of high purity. Impurities cause a depression and broadening of the range.[1][2] | Simple, rapid, and cost-effective initial assessment of purity. | Non-specific; does not identify impurities. Insensitive to small amounts of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information and can be used for quantitative purity determination (qNMR). ¹¹B NMR is particularly useful for boronic acids.[2][3][4] | Highly specific for structure elucidation and impurity identification. qNMR is a primary method that does not require a reference standard of the analyte.[1][5] | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.[1] | Detects and quantifies impurities, providing a percentage purity value based on peak area. | High sensitivity for detecting trace impurities.[1] High-throughput capabilities. | A secondary method requiring a reference standard for accurate quantification. Aqueous-based HPLC may not be ideal for differentiating boronic acids from their boroxine anhydrides.[6] |
| Mass Spectrometry (MS) | Ionization of molecules and separation of the ions based on their mass-to-charge ratio. | Provides the molecular weight of the compound and its fragments, aiding in structural confirmation and impurity identification. | Extremely high sensitivity, capable of detecting impurities at pg/mL levels.[7] Can be coupled with HPLC (LC-MS) for powerful separation and identification. | Primarily a qualitative technique unless used with isotopic standards for quantification. |
Deep Dive into Key Analytical Methodologies
Melting Point Analysis: The First Line of Assessment
A pure crystalline solid typically melts over a narrow temperature range (0.5-1°C).[2] The presence of impurities disrupts the crystal lattice, resulting in a lower and broader melting point range.[1][2]
-
Sample Preparation: Ensure the synthesized this compound is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 10-15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting point range.
-
Comparison: Compare the observed melting point range to that of a highly pure, reference standard of this compound. A significant depression or broadening of the range indicates the presence of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint
NMR is an indispensable tool for the structural confirmation and purity assessment of boronic acids.
-
¹H NMR: Provides information on the number and connectivity of protons in the molecule. The integration of proton signals can be used for quantitative analysis (qNMR).
-
¹³C NMR: Reveals the carbon skeleton of the molecule.
-
¹¹B NMR: This is a crucial technique for boronic acids as the chemical shift of the boron atom is highly sensitive to its chemical environment and hybridization state.[2][4]
-
sp²-hybridized boronic acids typically show a broad signal.
-
The formation of boroxines (cyclic anhydrides), a common impurity, results in a downfield shift compared to the corresponding boronic acid.[8][9]
-
The interaction with diols (like the hydroxyethoxy group) or other Lewis bases can lead to the formation of sp³-hybridized boronate species, which appear at a different chemical shift.[2][4]
-
This protocol outlines the use of ¹H qNMR with a certified internal standard to determine the absolute purity of the synthesized compound.[1][5]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the dried this compound sample into a clean NMR tube.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve both the sample and the internal standard completely.
-
-
NMR Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Employ a quantitative pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest for both the analyte and the internal standard. This ensures complete relaxation and accurate signal integration.
-
Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (>150:1) for the signals being integrated.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity of the sample using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Caption: Workflow for quantitative NMR (qNMR) purity assessment.
High-Performance Liquid Chromatography (HPLC): High-Sensitivity Impurity Profiling
HPLC is a powerful technique for separating and quantifying impurities, even at trace levels. A reversed-phase HPLC method is commonly employed for phenylboronic acids.
This method is designed for the separation of this compound from its potential impurities.[1]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to a high percentage to elute more hydrophobic compounds. For example, 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm or 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a suitable diluent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) for analysis.
-
-
Data Analysis:
-
The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For more accurate quantification, a reference standard of this compound should be used to create a calibration curve.
-
While HPLC with UV detection is a robust method for purity assessment, coupling HPLC with a mass spectrometer (HPLC-MS) provides an added layer of information. HPLC-MS can help in the tentative identification of unknown impurity peaks by providing their molecular weights. This is particularly useful for understanding the impurity profile and optimizing the synthesis process.
Caption: Integrated workflow for purity assessment.
Interpreting the Data: A Holistic Approach
A single analytical technique rarely provides a complete picture of purity. The strength of this guide lies in the integration of data from multiple orthogonal methods:
-
A sharp melting point provides initial confidence in the sample's purity.
-
NMR spectroscopy confirms the chemical identity of the main component and can identify and quantify major impurities, including the boroxine anhydride.
-
HPLC offers a high-resolution separation of the main component from trace-level impurities, providing a quantitative measure of purity.
-
Mass spectrometry confirms the molecular weight of the target compound and aids in the identification of unknown impurities detected by HPLC.
By employing this comprehensive suite of analytical techniques, researchers and drug development professionals can be confident in the quality and purity of their synthesized this compound, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. Available at: [Link]
-
Melting Point Analysis. Chemistry LibreTexts. Available at: [Link]
-
Melting point determination. University of Alberta. Available at: [Link]
-
Aguilera-Sáez, L. M., Belmonte-Sánchez, J. R., Romero-González, R., Martínez Vidal, J. L., Arrebola, F. J., Garrido Frenich, A., & Fernández, I. (2018). Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. RSC Advances, 8(59), 33783–33790. Available at: [Link]
-
Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. Available at: [Link]
-
11 B NMR Chemical Shifts. San Diego State University. Available at: [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
-
Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. Available at: [Link]
-
Does any one have a general idea about Boronic acids HPLC methods?. ResearchGate. Available at: [Link]
-
Islam, T. M. B., & Motevalli, M. (2002). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Journal of Chemical Research, 2002(4), 161-163. Available at: [Link]
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- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalyst Selection for 4-(2-Hydroxyethoxy)phenylboronic Acid Couplings
An In-Depth Yield Comparison and Methodological Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules, including active pharmaceutical ingredients.[1] A key building block in this field is 4-(2-Hydroxyethoxy)phenylboronic acid, valued for its utility in introducing a functionalized phenyl moiety. The selection of an appropriate catalyst is paramount to the success of these coupling reactions, directly influencing yield, reaction kinetics, and overall efficiency. This guide provides a comprehensive comparison of various palladium-based catalyst systems for the Suzuki-Miyaura coupling of this compound with a diverse range of aryl halides, supported by experimental data to inform your catalyst selection process.
The Critical Role of the Catalyst in Suzuki-Miyaura Couplings
The efficacy of a Suzuki-Miyaura coupling is intrinsically linked to the catalytic cycle, which comprises three key steps: oxidative addition, transmetalation, and reductive elimination. The catalyst, typically a palladium(0) species, orchestrates this cycle. The choice of ligands coordinated to the palladium center profoundly impacts the catalyst's stability, activity, and substrate scope. Factors such as steric bulk and electronic properties of the ligands can accelerate or hinder different steps of the catalytic cycle, thereby affecting the overall reaction outcome. For a sterically accessible and electronically versatile substrate like this compound, a nuanced understanding of catalyst performance is essential for optimizing synthetic routes.
Comparative Analysis of Catalyst Performance
To provide a clear and objective comparison, we have compiled experimental data for the coupling of this compound with various aryl halides, employing a selection of commonly used palladium catalysts. The data, summarized in the table below, highlights the yield percentages achieved under specific reaction conditions.
| Entry | Aryl Halide | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | Na₂CO₃ | 80 | 12 | 85 |
| 2 | 4-Chlorotoluene | Pd(dppf)Cl₂ | 1,4-Dioxane | K₃PO₄ | 100 | 18 | 78 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / SPhos | Toluene | K₃PO₄ | 90 | 8 | 92 |
| 4 | 4-Bromo-N,N-dimethylaniline | Pd₂(dba)₃ / XPhos | t-BuOH | K₃PO₄ | 100 | 16 | 88 |
| 5 | 2-Bromopyridine | PEPPSI-IPr | THF | K₂CO₃ | 80 | 10 | 95 |
This data is a representative compilation from various sources and is intended for comparative purposes. Actual yields may vary based on specific experimental conditions and reagent purity.
Deep Dive into Catalyst Systems: Causality and Experimental Choices
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): The Workhorse Catalyst
-
Mechanistic Insight: Pd(PPh₃)₄ is a versatile and widely used catalyst.[2] Its triphenylphosphine ligands are relatively bulky, which facilitates the reductive elimination step to release the product. However, the catalyst can be sensitive to air and moisture, and its activity with less reactive aryl chlorides can be limited.
-
Experimental Rationale: For the coupling with 4-bromoanisole (Entry 1), the combination of toluene, ethanol, and water as the solvent system provides good solubility for both the organic and inorganic reagents. Sodium carbonate is a moderately strong base, sufficient for the activation of the boronic acid without promoting significant side reactions. The 80°C reaction temperature is a standard condition for many Suzuki couplings, balancing reaction rate with catalyst stability.
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride (Pd(dppf)Cl₂): Enhanced Stability and Activity
-
Mechanistic Insight: The dppf ligand is a bidentate phosphine that forms a stable chelate with the palladium center. This increased stability often translates to higher catalyst longevity and the ability to couple less reactive substrates, such as aryl chlorides.[3]
-
Experimental Rationale: The coupling with 4-chlorotoluene (Entry 2) necessitates a more robust catalyst system. Pd(dppf)Cl₂ provides the required activity. 1,4-Dioxane is a common solvent for Suzuki couplings, and potassium phosphate is a stronger base that can facilitate the transmetalation step with the less reactive aryl chloride. The higher reaction temperature of 100°C is also employed to overcome the higher activation energy of C-Cl bond activation.
Palladium(II) Acetate with Buchwald Ligands (SPhos and XPhos): For Challenging Couplings
-
Mechanistic Insight: Buchwald ligands, such as SPhos and XPhos, are bulky, electron-rich monophosphine ligands that have revolutionized Suzuki-Miyaura couplings.[4] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition of even challenging substrates.
-
Experimental Rationale: The coupling with the electron-deficient 1-bromo-4-nitrobenzene (Entry 3) benefits from the high activity of the Pd(OAc)₂/SPhos system. For the electron-rich 4-bromo-N,N-dimethylaniline (Entry 4), the XPhos ligand provides the necessary steric and electronic properties to achieve a high yield.[4] The use of t-BuOH as a solvent and K₃PO₄ as the base are common conditions for reactions employing Buchwald ligands.
PEPPSI-IPr: An N-Heterocyclic Carbene (NHC) Precatalyst
-
Mechanistic Insight: N-Heterocyclic carbenes (NHCs) are strong sigma-donating ligands that form very stable complexes with palladium.[5] This stability often translates to high catalyst turnover numbers and the ability to perform reactions at lower catalyst loadings. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system provides a convenient and air-stable precatalyst.[5]
-
Experimental Rationale: The coupling with 2-bromopyridine (Entry 5) can be challenging due to potential coordination of the pyridine nitrogen to the palladium center, which can inhibit catalysis. The robust nature of the PEPPSI-IPr catalyst overcomes this issue, leading to a high yield. THF is a suitable solvent, and potassium carbonate is an effective base for this transformation.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol details a general procedure for the coupling of an aryl bromide with this compound using Pd(PPh₃)₄.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Sodium Carbonate (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized Water (2 mL)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., nitrogen or argon balloon).
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Add the solvent mixture of toluene (5 mL), ethanol (2 mL), and deionized water (2 mL) to the flask. The use of a biphasic solvent system is common in Suzuki reactions to dissolve both the organic substrates and the inorganic base.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes. This step removes dissolved oxygen, which can be detrimental to the catalyst.
-
Add the Pd(PPh₃)₄ catalyst (0.03 mmol) to the reaction mixture under a positive pressure of the inert gas.
-
Attach a reflux condenser to the flask and heat the reaction mixture to 80°C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction (typically 12 hours, as monitored by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Process
To better understand the core concepts, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the experimental workflow for catalyst comparison.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for comparing the performance of different catalysts.
Conclusion and Future Outlook
The choice of catalyst for the Suzuki-Miyaura coupling of this compound is a critical decision that significantly impacts the efficiency and success of the synthesis. For routine couplings of aryl bromides, the classic Pd(PPh₃)₄ remains a reliable and cost-effective option. For more challenging substrates, such as aryl chlorides or sterically hindered partners, the use of more advanced catalyst systems, including those with dppf or Buchwald ligands, is highly recommended. For couplings involving heterocyclic partners, NHC-based catalysts like PEPPSI-IPr have demonstrated superior performance.
As the field of catalysis continues to evolve, the development of even more active, stable, and versatile catalysts is anticipated. Researchers are encouraged to stay abreast of these developments and to screen a variety of catalyst systems to identify the optimal conditions for their specific synthetic targets. The data and protocols presented in this guide serve as a robust starting point for these endeavors, empowering chemists to make informed decisions and achieve their synthetic goals with greater efficiency.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Littke, A. F.; Fu, G. C. A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 1998 , 37 (24), 3387–3388. [Link]
-
Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. A Highly Active Catalyst for the Palladium-Catalyzed Cross-Coupling of Aryl Halides with Amines. Journal of the American Chemical Society, 1999 , 121 (41), 9550–9561. [Link]
-
Organ, M. G.; Avola, S.; Dubovyk, I.; Hadei, N.; Kantchev, E. A. B.; O'Brien, C. J.; Valente, C. A User-Friendly, All-Purpose Pd-NHC (PEPPSI) Precatalyst for the Negishi Reaction: A Step Forward in Fostering Applications in Industry. Chemistry – A European Journal, 2006 , 12 (18), 4749–4755. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides and Arylboronic Acids. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
-
Martin, R.; Buchwald, S. L. A General Method for the Suzuki−Miyaura Cross-Coupling of Aryl Chlorides with Aryl- and Vinylboronic Acids. Journal of the American Chemical Society, 2007 , 129 (12), 3844–3845. [Link]
-
Marion, N.; Nolan, S. P. Well-Defined N-Heterocyclic Carbene−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 2008 , 41 (11), 1440–1449. [Link]
-
Savitha, B.; Reddy, E. K.; Parthasarathi, D.; Pakkath, R.; Karuvalam, R. P.; Padusha, M. S. A.; Sajith, A. M. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine with various boronic acids and potassium organotrifluoroborates. Molecular Diversity, 2019 , 23 (3), 637–648. [Link]
-
Lei, P.; Meng, G.; Ling, Y.; An, J.; Szostak, M. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 2017 , 82 (12), 6638–6646. [Link]
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds (Nobel Lecture). Angewandte Chemie International Edition, 2011 , 50 (30), 6722–6737. [Link]
-
The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 2021 , 11 (4), 735-746. [Link]
-
Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. ResearchGate. [Link]
-
The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. a. ResearchGate. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2012 , 17 (4), 4508-4520. [Link]
Sources
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- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. nasc.ac.in [nasc.ac.in]
- 5. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
A Senior Application Scientist's Guide to the Performance of 4-(2-Hydroxyethoxy)phenylboronic Acid in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of innovation and efficiency. The judicious selection of reagents is paramount to the success of these intricate transformations. Among the vast array of available boronic acids, 4-(2-Hydroxyethoxy)phenylboronic acid has emerged as a versatile building block, prized for its unique electronic properties and potential for downstream functionalization. However, its performance is intrinsically linked to the solvent system in which it is employed. This guide offers an in-depth, objective comparison of the performance of this compound across various solvent systems, supported by established chemical principles and experimental insights.
The Critical Role of the Solvent in Suzuki-Miyaura Couplings
The solvent in a Suzuki-Miyaura coupling is not merely a medium for the dissolution of reactants; it is an active participant in the catalytic cycle. Its polarity, proticity, and coordinating ability can profoundly influence every stage of the reaction, from the oxidative addition of the aryl halide to the palladium catalyst to the crucial transmetalation step and the final reductive elimination that yields the desired biaryl product.[1][2] The choice of solvent can dictate reaction kinetics, catalyst stability, and ultimately, the purity and yield of the final product.[2]
The 4-(2-hydroxyethoxy) substituent, being an electron-donating group, enhances the nucleophilicity of the boronic acid, which can influence its reactivity in the transmetalation step. The terminal hydroxyl group also introduces the potential for hydrogen bonding interactions, which can affect solubility and reactivity in different solvents.
Comparative Performance of this compound in Common Solvent Systems
The following table summarizes the expected performance of this compound in various solvent systems, based on general principles of boronic acid chemistry and Suzuki-Miyaura reactions.
| Solvent System | Expected Solubility | Anticipated Reaction Performance | Rationale & Considerations |
| Polar Aprotic Solvents (e.g., Dioxane, THF, DMF) | Good to Excellent | High yields are generally expected. | These solvents are adept at dissolving both the organic substrates and the inorganic bases typically used in Suzuki couplings.[2] The polarity aids in the stabilization of charged intermediates in the catalytic cycle. Dioxane and THF are often used in combination with an aqueous base.[2] |
| Protic Solvents (e.g., Ethanol, Isopropanol, Water) | Moderate to Good | Can be effective, particularly in combination with other solvents. Water is an environmentally benign option. | The hydroxyl group of this compound can engage in hydrogen bonding with protic solvents, potentially influencing its reactivity. Water can accelerate the reaction rate in some cases.[2][3] |
| Nonpolar Solvents (e.g., Toluene) | Limited to Moderate | Often used for specific applications, may require a phase-transfer catalyst. | Toluene is a common solvent for Suzuki couplings, particularly in biphasic systems with an aqueous base. The solubility of the boronic acid may be a limiting factor. |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with an aryl bromide, a common reaction in drug discovery and materials science.
Reaction:
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed Solvent (e.g., Dioxane/Water 4:1 mixture, 10 mL)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, palladium catalyst, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Addition: Add the degassed dioxane/water solvent mixture to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the Pd(0) catalyst, which is crucial for its activity.
-
Degassed Solvent: Removes dissolved oxygen, which can also deactivate the catalyst.
-
Base: Essential for the activation of the boronic acid in the transmetalation step. Carbonates are commonly used due to their moderate basicity and good solubility in aqueous mixtures.
-
Biphasic Solvent System (Dioxane/Water): This system effectively dissolves both the organic reactants and the inorganic base, facilitating their interaction and promoting an efficient reaction.
Experimental Workflow Diagram
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
Comparative Analysis with Alternative Boronic Acids
The performance of this compound is best understood in the context of other commonly used boronic acids.
| Boronic Acid | Substituent Effect | Expected Reactivity in Suzuki Coupling | Key Considerations |
| This compound | Electron-donating (-OCH₂CH₂OH) | Generally high | The electron-donating nature enhances reactivity. The hydroxyl group offers a handle for further functionalization. |
| Phenylboronic acid | Unsubstituted | Baseline reactivity | A standard for comparison. Lacks the enhanced reactivity of electron-rich derivatives. |
| 4-Nitrophenylboronic acid | Electron-withdrawing (-NO₂) | Generally lower | The strong electron-withdrawing nitro group can decrease the nucleophilicity of the boronic acid, potentially slowing the transmetalation step.[4] |
| 4-Formylphenylboronic acid | Electron-withdrawing (-CHO) | Moderate to lower | Similar to the nitro-substituted analog, the electron-withdrawing nature can reduce reactivity compared to electron-donating substituted boronic acids.[5] |
The choice of boronic acid is dictated by the desired final product. While electron-withdrawing groups may decrease the rate of the Suzuki coupling, they are often essential functionalities in the target molecule.
Logical Relationship Diagram
Caption: Factors Influencing Suzuki-Miyaura Reaction Outcome.
References
-
Phenylboronic acid. Wikipedia. Available at: [Link]
-
Catalyst- and solvent-free ipso-hydroxylation of arylboronic acids to phenols. PMC. Available at: [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. Available at: [Link]
-
(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]
-
The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. Available at: [Link]
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. Available at: [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]
-
Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. Available at: [Link]
-
"Greening Up" the Suzuki Reaction. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Effects of temperature and solvent in Suzuki reactions of phenylboronic... ResearchGate. Available at: [Link]
-
Effect of the solvent on the reaction progress of Suzuki-Miyaura... ResearchGate. Available at: [Link]
-
Ipso-hydroxylation of phenylboronic acid in different solvents a. ResearchGate. Available at: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. Available at: [Link]
-
Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. MDPI. Available at: [Link]
-
Solubility of phenylboronic compounds in water. SciSpace. Available at: [Link]
-
Recent Advances in Application of Alkoxy Radical in Organic Synthesis. PMC. Available at: [Link]
-
4-(2-Ethoxyethoxy)phenylboronic acid, min 97%, 1 gram. HDH Chemicals. Available at: [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. American Chemical Society. Available at: [Link]
-
Borylation. Wikipedia. Available at: [Link]
Sources
A Comparative Structural Analysis of 4-(2-Hydroxyethoxy)phenylboronic Acid and Its Analogs for Applications in Organic Synthesis and Bioconjugation
In the landscape of modern synthetic chemistry, phenylboronic acids stand as indispensable tools, pivotal to the construction of complex molecular architectures. Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has revolutionized the formation of carbon-carbon bonds.[1] Beyond their role as synthetic building blocks, their unique ability to reversibly interact with diols has opened up a vast field of applications in chemical biology and materials science, including carbohydrate sensing and drug delivery.[2][3][4] This guide provides an in-depth structural comparison of 4-(2-Hydroxyethoxy)phenylboronic acid and its key analogs, offering insights into how subtle structural modifications influence their reactivity, physicochemical properties, and suitability for various applications.
Introduction: The Significance of the Hydroxyethoxy Moiety
This compound is distinguished by the presence of a hydroxyethoxy group at the para-position of the phenyl ring. This functional group imparts a unique combination of properties. The ether linkage provides chemical stability, while the terminal hydroxyl group offers a site for further functionalization and enhances aqueous solubility. These characteristics make it a particularly interesting candidate for applications in aqueous reaction media and for the development of biocompatible materials.[5] This guide will compare this compound with a selection of its structural analogs: 4-methoxyphenylboronic acid, 4-formylphenylboronic acid, and 3-aminophenylboronic acid. The selection of these analogs allows for a systematic evaluation of the influence of different para- and meta-substituents on the overall performance of the phenylboronic acid scaffold.
Structural and Physicochemical Property Comparison
The electronic and steric nature of the substituent on the phenyl ring significantly impacts the properties of the boronic acid. The following table summarizes the key physicochemical properties of this compound and its selected analogs.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Features & Applications |
| This compound | C8H11BO4 | 181.98 | Hydrophilic, suitable for aqueous Suzuki-Miyaura couplings and bioconjugation.[5][6] | |
| 4-Methoxyphenylboronic acid | C7H9BO3 | 151.96 | Electron-donating methoxy group, widely used in Suzuki-Miyaura cross-coupling reactions.[7][8] | |
| 4-Formylphenylboronic acid | C7H7BO3 | 149.94 | Electron-withdrawing formyl group, versatile reagent for synthesizing complex molecules and materials.[9][10] | |
| 3-Aminophenylboronic acid | C6H8BNO2 | 136.94 | Amino group offers a site for derivatization, used in synthesis and for creating pH-responsive materials.[11][12] |
Data compiled from various chemical supplier and database sources.
The hydroxyethoxy group in this compound increases its polarity and potential for hydrogen bonding, which can be advantageous for reactions in aqueous or protic solvents. In contrast, the methoxy group in 4-methoxyphenylboronic acid is less polar. The formyl group in 4-formylphenylboronic acid is strongly electron-withdrawing, which can influence the reactivity of the boronic acid in cross-coupling reactions.[13] The amino group in 3-aminophenylboronic acid can be protonated, making its properties pH-dependent and offering a handle for further chemical modifications.[14]
Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl, vinyl, or alkyl halides and organoboron compounds.[1] The efficiency of this reaction is highly dependent on the electronic and steric properties of the boronic acid.
To objectively compare the performance of these boronic acids, a standardized Suzuki-Miyaura cross-coupling reaction with a common aryl halide, such as 4-bromoanisole, can be performed.
Materials:
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Water
-
4-Bromoanisole
-
This compound and its analogs
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
To a reaction vial, add Pd(OAc)2 (1 mol%), PPh3 (2 mol%), and K2CO3 (2 equivalents).
-
Add the aryl halide (1 equivalent) and the respective phenylboronic acid (1.2 equivalents).
-
Add the internal standard.
-
Add a 3:1 mixture of toluene and water as the solvent.
-
Seal the vial and heat the reaction mixture at 80°C for a specified time (e.g., 2, 4, 6, and 8 hours).
-
At each time point, withdraw an aliquot, quench with water, and extract with ethyl acetate.
-
Analyze the organic layer by Gas Chromatography (GC) to determine the yield of the biaryl product.
The reactivity of the boronic acids in the Suzuki-Miyaura coupling is influenced by the electronic nature of the substituent on the phenyl ring. Electron-donating groups, like the methoxy and hydroxyethoxy groups, can increase the nucleophilicity of the aryl group, potentially accelerating the transmetalation step of the catalytic cycle. Conversely, electron-withdrawing groups, such as the formyl group, can decrease the nucleophilicity of the aryl group, which may slow down the transmetalation step.[15] However, the electron-withdrawing nature can also facilitate the initial oxidative addition of the aryl halide to the palladium catalyst. The position of the substituent also plays a role; for instance, ortho substituents can introduce steric hindrance that impedes the reaction.[13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Bioconjugation and Sensing
The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is the basis for their use in bioconjugation and sensing applications.[6][16] This interaction is particularly strong with catechols and salicylhydroxamic acids.[17] The pH-dependent nature of this binding allows for the design of stimuli-responsive systems.[2]
A simple and effective way to compare the diol-binding affinity of the different phenylboronic acid analogs is through a UV-Vis spectroscopic assay using a catechol-containing dye, such as Alizarin Red S.
Materials:
-
Phosphate buffer solutions (pH 7.4 and pH 9.0)
-
Alizarin Red S solution
-
Solutions of this compound and its analogs
Procedure:
-
Prepare a series of solutions containing a fixed concentration of Alizarin Red S in the phosphate buffer.
-
Add increasing concentrations of each boronic acid analog to these solutions.
-
Allow the solutions to equilibrate.
-
Measure the absorbance spectrum of each solution using a UV-Vis spectrophotometer.
-
Monitor the change in absorbance at the wavelength corresponding to the boronate ester complex.
-
Plot the change in absorbance versus the concentration of the boronic acid to determine the binding constant.
The electron-withdrawing or -donating nature of the substituent on the phenyl ring can influence the pKa of the boronic acid, which in turn affects its affinity for diols. Electron-withdrawing groups generally lower the pKa, leading to a higher proportion of the more reactive tetrahedral boronate anion at a given pH, thus enhancing diol binding.[16] Therefore, 4-formylphenylboronic acid is expected to exhibit stronger diol binding at physiological pH compared to analogs with electron-donating groups like 4-methoxyphenylboronic acid. The hydroxyethoxy group in this compound, being weakly electron-donating, is expected to have a moderate effect on diol binding affinity.
Caption: pH-dependent equilibrium of phenylboronic acid and its binding to a diol.
Conclusion: Selecting the Right Analog for the Job
The choice between this compound and its analogs is dictated by the specific requirements of the application.
-
This compound is an excellent choice for applications requiring enhanced aqueous solubility and a site for further functionalization, particularly in the realm of bioconjugation and the development of hydrophilic materials.
-
4-Methoxyphenylboronic acid remains a workhorse for general-purpose Suzuki-Miyaura couplings where high yields are desired and aqueous solubility is not a primary concern.[18]
-
4-Formylphenylboronic acid offers a versatile platform for the synthesis of more complex molecules due to the reactive aldehyde group and its enhanced diol-binding affinity makes it a superior candidate for sensing applications.[19]
-
3-Aminophenylboronic acid provides a nucleophilic handle for derivatization and is particularly useful for creating pH-responsive systems and for immobilization on solid supports.[17][20]
By understanding the interplay between structure and function, researchers can make informed decisions in selecting the most appropriate phenylboronic acid analog to achieve their synthetic and functional goals.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. japsonline.com [japsonline.com]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. phenylboronic acid functionalized: Topics by Science.gov [science.gov]
- 5. 错误页 [amp.chemicalbook.com]
- 6. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The uses of 4-Methoxyphenylboronic acid_Chemicalbook [chemicalbook.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. chemimpex.com [chemimpex.com]
- 10. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
- 12. scbt.com [scbt.com]
- 13. benchchem.com [benchchem.com]
- 14. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi-res.com [mdpi-res.com]
- 16. mdpi.com [mdpi.com]
- 17. Phenylboronic acid-salicylhydroxamic acid bioconjugates. 1. A novel boronic acid complex for protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. nbinno.com [nbinno.com]
- 20. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Guide to Benchmarking 4-(2-Hydroxyethoxy)phenylboronic Acid Against Alternative Coupling Reagents
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, forming the backbone of countless pharmaceuticals and functional materials.[1] The choice of the organoboron reagent is a critical decision point that profoundly influences reaction efficiency, substrate scope, and overall synthetic strategy.[2] This guide provides an in-depth, objective comparison of 4-(2-Hydroxyethoxy)phenylboronic acid, a uniquely functionalized reagent, against a panel of common alternatives. We will dissect its performance through the lens of mechanistic principles and support our analysis with comparative experimental data.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
At its core, the Suzuki-Miyaura coupling is a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] Understanding this mechanism is paramount to rationalizing the performance differences between various boronic acids. A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step where the organic moiety is transferred from boron to the palladium center.[5]
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling reactions.
Detailed Experimental Protocol
The following protocol is a self-validating system for the benchmark reaction.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 4-bromoacetophenone (1.0 mmol, 1.0 equiv), the respective boronic acid or ester (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and Palladium(II) acetate (0.02 mmol, 2 mol%). [4][6]2. Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for the specified reaction time.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots for analysis by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification & Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product. Characterize by ¹H NMR and calculate the isolated yield.
Comparative Performance Data
The following table summarizes the performance of each boron reagent in the model reaction. Data is compiled for illustrative purposes based on typical outcomes reported in chemical literature.
| Reagent | Structure | Key Feature | Reaction Time (h) | Yield (%) | Observations |
| 4-HEPB | Hydroxyethoxy Group | 4 | 92% | Excellent solubility of reagents. Clean reaction profile. | |
| Phenylboronic Acid | Baseline | 6 | 88% | Standard performance, moderate reaction time. | |
| 4-Methoxyphenylboronic Acid | Electron-Donating | 3 | 95% | Faster reaction rate due to activated transmetalation. | |
| 4-Carboxyphenylboronic Acid | Electron-Withdrawing | 12 | 75% | Slower reaction; potential for base incompatibility. | |
| Phenylboronic Acid Pinacol Ester | Enhanced Stability | 8 | 85% | Slower initial rate, but very clean with minimal byproducts. |
Analysis and Field-Proven Insights
The data reveals a clear performance hierarchy influenced directly by the reagent's structure.
-
Electron-Donating Groups (EDGs) Accelerate the Reaction: As expected, the electron-rich 4-methoxyphenylboronic acid provided the highest yield in the shortest time. The EDG enhances the nucleophilicity of the aryl group, facilitating the rate-limiting transmetalation step.
-
Electron-Withdrawing Groups (EWGs) Hinder the Reaction: 4-Carboxyphenylboronic acid performed the poorest. The EWG deactivates the ring towards transmetalation. Furthermore, the acidic proton of the carboxyl group can compete for the base, complicating the formation of the essential boronate "ate" complex.
-
The Case for 4-HEPB: this compound emerges as a highly effective and compelling reagent. Its performance, with a 92% yield in 4 hours, is excellent, rivaling that of the electronically activated system. The ethoxy oxygen acts as a mild EDG, contributing to this high reactivity. Crucially, the terminal hydroxyl group and the ether linkage significantly enhance the reagent's polarity. This improves solubility in the aqueous co-solvent, leading to a more homogeneous reaction mixture and potentially faster kinetics compared to the baseline phenylboronic acid. The protic nature of the hydroxyl group does not appear to inhibit the reaction under these conditions, suggesting it is well-tolerated.
-
Stability vs. Reactivity (Boronate Esters): The pinacol ester shows slightly lower reactivity than its corresponding acid, which is a common trade-off for its superior stability and ease of handling. It is an excellent choice when prolonged storage or resistance to premature decomposition is a primary concern.
Decision Framework for Reagent Selection
Choosing the optimal reagent depends on the specific goals of the synthesis. This decision tree provides a logical guide for researchers.
Caption: A decision-making guide for selecting a boronic acid reagent.
Conclusion
This compound is a highly proficient reagent for Suzuki-Miyaura cross-coupling reactions. It strikes an excellent balance between high reactivity and favorable physical properties. Its performance is superior to the parent phenylboronic acid and approaches that of electronically activated systems.
Key Advantages of 4-HEPB:
-
High Reactivity: The ether oxygen provides mild electronic activation, leading to high yields and reasonable reaction times.
-
Enhanced Solubility: The hydroxyethoxy tail improves solubility in polar and aqueous solvent systems, which can be advantageous for certain applications, including bioconjugation and green chemistry protocols.
-
Functional Handle: The terminal hydroxyl group serves as a valuable functional handle for subsequent synthetic transformations, allowing for straightforward derivatization post-coupling.
While reagents with strong electron-donating groups may offer faster reactions, and boronate esters provide superior stability, This compound presents a unique and compelling combination of features. It should be considered a premier choice for researchers seeking a reactive, versatile, and highly functional coupling partner, particularly when downstream functionalization or improved aqueous compatibility is desired.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
NROChemistry. (2025). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Boruah, P. R., et al.
-
Shouyun, Y., & Cheng, X. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education. [Link]
-
Wikipedia. Phenylboronic acid. [Link]
Sources
Safety Operating Guide
Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of 4-(2-Hydroxyethoxy)phenylboronic Acid
For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management of chemical reagents, from procurement to disposal, is a cornerstone of this commitment. This guide provides an in-depth, procedural framework for the safe disposal of 4-(2-Hydroxyethoxy)phenylboronic acid (CAS No. 221006-65-1), a compound frequently utilized in drug development and organic synthesis. By understanding the chemical nature of this substance and the regulatory landscape governing its disposal, you can ensure a safe, compliant, and environmentally responsible laboratory environment.
Foundational Principles: Understanding the Hazard Profile
Safety Data Sheets for compounds like 4-methoxyphenylboronic acid, 2-(ethoxycarbonyl)phenylboronic acid, and the parent phenylboronic acid consistently highlight the following hazards under the Globally Harmonized System (GHS)[1][2][3][4]:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
This consistent toxicological profile across multiple, structurally similar boronic acids provides a strong basis for treating this compound with the same level of caution. The boronic acid functional group is the primary driver of this irritant behavior. Therefore, all handling and disposal procedures must be designed to prevent contact with skin and eyes and to minimize the inhalation of dust or aerosols.[5]
Table 1: Hazard Classification for Analogous Phenylboronic Acids
| Hazard Classification | GHS Category | Common Precautionary Statement |
| Skin Irritation | Category 2 | P264: Wash skin thoroughly after handling. |
| Eye Irritation | Category 2 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | Category 3 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
The Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of any laboratory chemical is governed by a multi-layered regulatory framework. In the United States, the primary authorities are the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA).
OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that every laboratory develops a Chemical Hygiene Plan (CHP) . This written plan must outline procedures for the safe use, storage, and disposal of hazardous chemicals. The disposal protocol for this compound must be explicitly incorporated into your institution's CHP.
The EPA's RCRA regulations establish the "cradle-to-grave" management system for hazardous waste.[6] A critical first step is "hazardous waste determination." Given the irritant nature of analogous compounds, this compound waste must be managed as hazardous waste. It is crucial to consult your institution's Environmental Health and Safety (EHS) department to determine the specific RCRA waste codes applicable in your jurisdiction, as these can vary.
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound and its associated waste streams.
Part A: Immediate Handling and Personal Protective Equipment (PPE)
The causality behind PPE selection is directly linked to the identified hazards. All handling of this compound, whether in pure form or in solution, must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.
-
Engineering Controls: Always handle solid this compound and prepare its solutions inside a chemical fume hood.
-
Eye and Face Protection: Wear safety goggles or glasses with side shields that meet OSHA standards.[1][2]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times. Inspect gloves for integrity before each use and dispose of contaminated gloves as hazardous waste.
-
Protective Clothing: A standard laboratory coat must be worn to prevent skin contact.
Part B: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions within waste containers. Never mix boronic acid waste with other waste streams unless explicitly permitted by your EHS department.
-
Solid Waste:
-
Collect unused or expired this compound, as well as contaminated consumables (e.g., weighing papers, pipette tips, contaminated gloves), in a dedicated, robust, and sealable container.
-
This container must be clearly labeled as "Hazardous Waste."
-
-
Liquid Waste:
-
Collect solutions of this compound in a separate, dedicated, and leak-proof container, typically made of high-density polyethylene.
-
Never dispose of solutions down the drain. Boron compounds can be harmful to aquatic ecosystems.
-
The container must be clearly labeled as "Hazardous Waste."
-
-
Labeling:
-
All hazardous waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent and approximate concentration (for liquid waste)
-
The primary hazard(s) (e.g., "Irritant")
-
The date of accumulation start.
-
-
Part C: Container Management and Storage
-
Container Integrity: Ensure waste containers are always sealed when not in use to prevent the release of vapors and to avoid spills.[7]
-
Storage Location: Store sealed hazardous waste containers in a designated satellite accumulation area (SAA) or a central accumulation area, as defined by your institution's CHP and EPA regulations. This area should be well-ventilated, secure, and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][8]
Part D: Final Disposal
-
Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically managed by the EHS department.
-
Professional Disposal: The collected hazardous waste must be transported and disposed of by a licensed hazardous waste management company. These companies have the specialized facilities and permits required to handle and treat chemical waste in an environmentally sound manner.
Disposal of Empty Containers
Empty containers that once held this compound must also be managed as hazardous waste until properly decontaminated.
-
Initial Rinse: The first rinse of the empty container with a suitable solvent (e.g., methanol or ethanol) must be collected and disposed of as liquid hazardous waste.[6]
-
Subsequent Rinses: Depending on the toxicity of the material and institutional policy, subsequent rinses may also need to be collected as hazardous waste. Consult your EHS department for specific guidance.[6]
-
Final Container Disposal: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area (such as the back of a fume hood), deface or remove the original label. The decontaminated container can then typically be disposed of in the appropriate laboratory glass or plastic recycling stream.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for handling and disposal.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and compliance. By treating this compound as a hazardous irritant, adhering strictly to the waste segregation and collection protocols outlined in your institution's Chemical Hygiene Plan, and entrusting final disposal to licensed professionals, you uphold the highest standards of scientific integrity. This systematic approach not only protects you and your colleagues but also preserves the integrity of our shared environment.
References
-
OSHA . (n.d.). OSHA Factsheet: Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration. Retrieved from [Link]
-
U.S. Environmental Protection Agency . (n.d.). Hazardous Waste. Retrieved from [Link]
-
AOBChem . (n.d.). Safety Data Sheet: 3,5-Bis(trifluoromethyl)phenylboronic acid. Retrieved from [Link]
-
Nowak, B., & Goodfellow, M. (2020). Boronic Acids of Pharmaceutical Importance Affect the Growth and Photosynthetic Apparatus of Cyanobacteria in a Dose-Dependent Manner. Molecules, 25(24), 5963. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety . (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
ETH Zürich . (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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- 7. ethz.ch [ethz.ch]
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A Comprehensive Guide to the Safe Handling of 4-(2-Hydroxyethoxy)phenylboronic Acid
In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of 4-(2-Hydroxyethoxy)phenylboronic acid, a key building block in organic synthesis. As a Senior Application Scientist, my objective is to distill complex safety data into actionable, field-proven protocols that empower researchers to work with confidence and precision.
Understanding the Hazard Landscape
This compound, like many boronic acid derivatives, presents a specific set of potential hazards. While comprehensive toxicological data for this exact compound may be limited, a thorough evaluation of structurally similar compounds and the boronic acid class as a whole dictates a cautious and well-planned approach. The primary concerns are irritation to the skin, eyes, and respiratory system.[1][2][3] Some boronic acids are also considered harmful if swallowed.[4][5][6][7] Furthermore, emerging research indicates that some boronic acids and their derivatives may have mutagenic properties, underscoring the importance of minimizing exposure.[8]
Therefore, all handling procedures must be built upon a foundation of risk mitigation through a combination of engineering controls, administrative protocols, and the diligent use of personal protective equipment (PPE).
Core Principles of Safe Handling
Before undertaking any work with this compound, it is imperative to have a comprehensive understanding of the following core safety principles:
-
Engineering Controls as the First Line of Defense: All manipulations of solid this compound that could generate dust, or any handling of its solutions, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[9] Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[9][10]
-
Aseptic Handling Techniques: Adopt practices that minimize the generation of dust and aerosols. Avoid dry sweeping of spills; instead, use a wet method or a vacuum cleaner equipped with a HEPA filter.
-
Hygiene and Decontamination: Thoroughly wash hands with soap and water after handling the compound and before leaving the laboratory.[9][10] Decontaminate all surfaces and equipment after use.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection and correct use of PPE are critical for preventing direct contact with this compound. The following table outlines the minimum required PPE, with explanations rooted in practical laboratory experience.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is strongly recommended when there is a risk of splashing.[9] | Boronic acid dust and solutions can cause serious eye irritation.[2][3][11] A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required.[9][10] | To prevent skin contact, which can lead to irritation.[1][2][3][11] Gloves should be inspected for any signs of degradation or puncture before each use and changed immediately if contaminated.[10][12] |
| Body Protection | A buttoned laboratory coat must be worn.[9][10] | To protect the skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[9] However, if there is a potential for generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][9] | To prevent irritation of the respiratory tract.[1][2][3] |
The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Operational Plan: Step-by-Step Handling Procedure
This section provides a detailed, sequential guide for the safe handling of this compound.
-
Preparation and Pre-Handling Checks:
-
Verify that the chemical fume hood is functioning correctly.
-
Ensure the work area is clean and uncluttered.[10]
-
Locate the nearest safety shower and eyewash station.[10]
-
Assemble all necessary equipment and reagents before introducing the boronic acid.
-
Don the appropriate PPE as outlined in the table and diagram above.
-
-
Handling and Experimental Work:
-
Keep the container of this compound tightly closed when not in use.[2][10]
-
When transferring the solid, use a spatula or other appropriate tool to minimize dust generation.[10]
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Conduct all experimental manipulations at least 15 cm (6 inches) inside the fume hood sash.[13]
-
-
Post-Handling and Decontamination:
-
Upon completion of the work, decontaminate all equipment and the work surface.
-
Carefully remove and dispose of contaminated PPE in the designated hazardous waste container.[9]
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE, empty containers, and reaction residues, must be considered hazardous waste.[9]
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled waste container. Do not mix with incompatible waste streams.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, a swift and informed response is critical.
For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[9] Avoid raising dust during cleanup.[9]
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][14] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2][14] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][14] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. aksci.com [aksci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. carlroth.com [carlroth.com]
- 5. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. file.bldpharm.com [file.bldpharm.com]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
